Product packaging for Pyrazinib(Cat. No.:)

Pyrazinib

Número de catálogo: B610352
Peso molecular: 198.22 g/mol
Clave InChI: OBKATKKKPJKKKE-AATRIKPKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

(E)-2-(2-(Pyrazin-2-yl)vinyl)phenol, commonly referred to in research as Pyrazinib (P3) , is a small molecule pyrazine compound identified as a promising novel therapeutic and radiosensitising agent . Its primary research value lies in the field of oncology, specifically for the study and treatment of Oesophageal Adenocarcinoma (OAC), an aggressive cancer with low five-year survival rates and limited response to existing neoadjuvant therapies . The compound's mechanism of action is multi-faceted, targeting several key pathways associated with cancer progression and treatment resistance. This compound (P3) demonstrates potent anti-angiogenic activity , significantly inhibiting blood vessel development, which is critical for tumor growth and metastasis . Furthermore, it functions as an anti-metabolic agent , significantly reducing measures of both oxidative phosphorylation and glycolysis in isogenic models of OAC radioresistance, thereby undermining cancer cell energy production . This dual metabolic inhibition contributes to its ability to enhance radiosensitivity, significantly reducing the surviving fraction of radiation-resistant OAC cells following irradiation, including under hypoxic conditions that are typically protective for tumors . Additionally, this compound (P3) modulates the tumor microenvironment by significantly reducing the secretion of key pro-inflammatory and angiogenic cytokines—including IL-6, IL-8, and IL-4—from radioresistant cells, which are often found at higher levels in treatment-resistant cancers . These collective properties make (E)-2-(2-(Pyrazin-2-yl)vinyl)phenol a compelling candidate for researchers investigating combination therapies to overcome radioresistance in oesophageal and other solid cancers. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O B610352 Pyrazinib

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C12H10N2O

Peso molecular

198.22 g/mol

Nombre IUPAC

2-[(E)-2-pyrazin-2-ylethenyl]phenol

InChI

InChI=1S/C12H10N2O/c15-12-4-2-1-3-10(12)5-6-11-9-13-7-8-14-11/h1-9,15H/b6-5+

Clave InChI

OBKATKKKPJKKKE-AATRIKPKSA-N

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

P3;  P 3;  P-3

Origen del producto

United States

Foundational & Exploratory

The Emerging Role of Pyrazine-Based Compounds in Oncology: A Technical Overview of Their Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the dynamic landscape of cancer research, pyrazine-containing compounds are gaining significant traction as a promising class of therapeutic agents. Though the term "Pyrazinib" is not officially assigned to a specific drug, it aptly represents a broad and burgeoning category of pyrazine derivatives demonstrating potent anti-cancer activity. This technical guide delves into the core mechanisms through which these compounds exert their effects on cancer cells, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their therapeutic potential.

The anti-neoplastic properties of pyrazine derivatives are multifaceted, primarily revolving around the targeted inhibition of key cellular signaling pathways that govern cell growth, proliferation, and survival.[1][2] A significant portion of these compounds function as kinase inhibitors, competitively binding to the ATP-binding pocket of various kinases, thereby disrupting downstream signaling cascades crucial for tumor progression.[3][4][5]

Key Mechanistic Pillars of Pyrazine Derivatives in Cancer Therapy

The anti-cancer effects of pyrazine-based compounds can be broadly categorized into several key mechanisms:

  • Kinase Inhibition: A primary mode of action for many pyrazine derivatives is the inhibition of protein kinases, which are critical regulators of cellular processes.[4][5] These compounds have been shown to target a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met, and Janus kinases (JAKs).[6][7][8][9] By blocking the activity of these enzymes, pyrazine derivatives can effectively halt tumor angiogenesis, metastasis, and cell proliferation. For instance, some pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent inhibitory activity against VEGFR-2.[6][9] Similarly, imidazo[1,5-a]pyrazine derivatives have been identified as potential JAK-targeted anticancer candidates.[7]

  • Induction of Cell Cycle Arrest: A hallmark of cancer is uncontrolled cell division. Pyrazine derivatives have been observed to interfere with the cell cycle machinery, leading to arrest at specific phases. For example, certain novel pyrazolo[3,4-d]pyrimidine derivatives have been shown to cause G2/M phase arrest in cancer cells.[6] Another study on a different pyrazolo[3,4-d]pyrimidine derivative reported cell cycle arrest at the S phase.[9] This disruption of the normal cell cycle progression prevents cancer cells from replicating.

  • Apoptosis Induction: Programmed cell death, or apoptosis, is a natural process that eliminates damaged or unwanted cells. Cancer cells often evade apoptosis to ensure their survival. Pyrazine-based compounds have been shown to reactivate this process in cancer cells. The induction of apoptosis is often mediated through the modulation of key regulatory proteins. For instance, one study found that a pyrazine derivative induced the mitochondrial apoptotic pathway by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2, which ultimately leads to the activation of Caspase-3.[10]

  • Inhibition of Tubulin Polymerization: The cytoskeleton, particularly microtubules formed from tubulin polymers, plays a crucial role in cell division, motility, and intracellular transport. Some pyrazine derivatives have been found to inhibit tubulin polymerization, thereby disrupting these essential cellular functions and leading to anti-cancer effects.[6]

Quantitative Data on the Efficacy of Pyrazine Derivatives

The following tables summarize the in vitro cytotoxic activity of various pyrazine derivatives against a range of human cancer cell lines, as represented by their IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Compound ClassCompoundCancer Cell LineIC50 (µM)Reference
Chalcone-PyrazineCompound 49A549 (Lung)0.13[11]
Colo-205 (Colon)0.19[11]
Compound 50MCF-7 (Breast)0.18[11]
Compound 51MCF-7 (Breast)0.012[11]
A549 (Lung)0.045[11]
DU-145 (Prostate)0.33[11]
1,3,4-Oxadiazole bearing Pyrimidine-PyrazineCompounds 9a, 9b, 9c, 9g, 9jPC3 & DU-145 (Prostate), A549 (Lung), MCF-7 (Breast)0.05 - 9.44[12]
Pyrazolo[3,4-d]pyrimidineCompound 10kVarious0.03 - 1.6[6]
Compound 12bMDA-MB-468 (Breast)3.343[9]
T-47D (Breast)4.792[9]
Compounds 15 & 16NCI 60 Panel0.018 - 9.98[13]
[1][3][6]triazolo[4,3-a] PyrazineCompound 17lA549 (Lung)0.98[8]
MCF-7 (Breast)1.05[8]
Hela (Cervical)1.28[8]
Compound ClassKinase TargetIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidineVEGFR-20.063[9]
[1][3][6]triazolo[4,3-a] Pyrazinec-Met0.026[8]
VEGFR-22.6[8]
Pyrazolo[3,4-d]pyrimidineEGFR Tyrosine Kinase0.034 - 0.135[13]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by pyrazine derivatives.

G cluster_0 Pyrazine Derivative Action on Receptor Tyrosine Kinase (RTK) Pathway This compound Pyrazine Derivative RTK VEGFR-2 / c-Met This compound->RTK Inhibits ATP Binding Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylation ATP ATP Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by a pyrazine derivative.

G cluster_1 Induction of Apoptosis by Pyrazine Derivatives This compound Pyrazine Derivative Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Down-regulates Bax Bax (Pro-apoptotic) This compound->Bax Up-regulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Caspase3 Caspase-3 Activation Mitochondrion->Caspase3 Cytochrome c release Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Pyrazine derivative-mediated induction of the intrinsic apoptotic pathway.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazine derivative (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis

This technique is used to detect and quantify specific proteins to understand the effect of the compound on signaling pathways.

  • Protein Extraction: Cancer cells are treated with the pyrazine derivative for a specified time. After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-VEGFR-2, anti-Bax, anti-Bcl-2, anti-caspase-3) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.

Kinase Activity Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The reaction mixture contains the purified recombinant kinase, a specific substrate (peptide or protein), ATP, and the pyrazine derivative at various concentrations.

  • Incubation: The reaction is initiated by the addition of ATP and incubated for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection of Phosphorylation: The extent of substrate phosphorylation is measured. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

    • Luminescence-based Assay: Measuring the amount of ATP remaining in the reaction mixture after the kinase reaction (e.g., using the Kinase-Glo® assay).

  • Data Analysis: The kinase activity is measured for each compound concentration, and the IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

The Special Case of Pyrazinamide

While the focus is on novel pyrazine derivatives, it is worth noting Pyrazinamide, an established anti-tuberculosis drug, which has also been investigated for its anti-cancer potential.[14] Its mechanism of action in Mycobacterium tuberculosis involves conversion to pyrazinoic acid, which disrupts membrane potential and fatty acid synthesis.[15][16][17] Further research is needed to elucidate if similar mechanisms are at play in its potential anti-cancer activity.

Future Directions

The diverse mechanisms of action and promising preclinical data position pyrazine derivatives as a highly attractive scaffold for the development of novel anti-cancer therapeutics.[1][2][18] Future research will likely focus on optimizing the potency and selectivity of these compounds, exploring combination therapies, and advancing the most promising candidates into clinical trials. The continued exploration of this chemical space holds significant promise for expanding the arsenal of targeted therapies available to cancer patients.

References

An In-Depth Technical Guide to the Synthesis and Characterization of Pyrazinib Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of Pyrazinib and its derivatives. The information is curated for researchers and professionals in the fields of medicinal chemistry, oncology, and drug development, offering detailed experimental protocols, quantitative data analysis, and visualization of associated signaling pathways.

Introduction to this compound

This compound, chemically known as [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol] (P3), is a small molecule pyrazine derivative that has demonstrated significant potential as a therapeutic agent, particularly in the context of cancer treatment. Research has highlighted its multi-faceted biological activity, including radiosensitizing, anti-angiogenic, and anti-metabolic properties, making it a compound of interest for further investigation and development.[1] This guide will delve into the essential technical aspects of working with this compound and its analogs.

Synthesis of this compound Derivatives

Proposed Synthetic Pathway: Wittig Reaction

A likely synthetic route for this compound involves the Wittig reaction between pyrazine-2-carbaldehyde and a phosphonium ylide derived from 2-hydroxybenzyl bromide.

Experimental Workflow for a Generic Wittig Reaction:

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Product Formation & Isolation A 2-Hydroxybenzyl bromide C Phosphonium Salt A->C in Toluene, reflux B Triphenylphosphine B->C E Phosphonium Ylide C->E in dry THF D Strong Base (e.g., n-BuLi) D->E G Reaction Mixture E->G F Pyrazine-2-carbaldehyde F->G H (E)-2-(2-Pyrazin-2-yl-vinyl)-phenol (this compound) G->H Workup & Purification (e.g., Column Chromatography) I Triphenylphosphine oxide G->I

Caption: A proposed workflow for the synthesis of this compound via a Wittig reaction.

Detailed Experimental Protocol (Hypothetical):

  • Step 1: Synthesis of (2-Hydroxybenzyl)triphenylphosphonium bromide. To a solution of 2-hydroxybenzyl bromide (1 equivalent) in anhydrous toluene, triphenylphosphine (1 equivalent) is added. The mixture is refluxed for 4 hours. Upon cooling, the resulting white precipitate is filtered, washed with cold toluene, and dried under vacuum to yield the phosphonium salt.

  • Step 2: Generation of the Ylide. The phosphonium salt (1 equivalent) is suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon) and cooled to 0°C. A strong base such as n-butyllithium (1.1 equivalents) is added dropwise, and the resulting deep red solution is stirred at room temperature for 1 hour to form the phosphonium ylide.

  • Step 3: Wittig Reaction. The reaction mixture containing the ylide is cooled to 0°C, and a solution of pyrazine-2-carbaldehyde (1 equivalent) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • Step 4: Workup and Purification. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Characterization of this compound Derivatives

The structural confirmation and purity assessment of synthesized this compound derivatives are crucial. Standard analytical techniques are employed for this purpose.

Analytical Techniques

A combination of spectroscopic and chromatographic methods is used for the comprehensive characterization of this compound and its analogs.

Table 1: Analytical Techniques for Characterization

TechniquePurposeExpected Observations for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMRTo determine the number and environment of protons.Signals corresponding to the pyrazinyl, vinylic, and phenolic protons with appropriate chemical shifts and coupling constants.
13C NMRTo determine the number and environment of carbon atoms.Resonances for the carbon atoms of the pyrazine and phenol rings, as well as the vinylic carbons.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the synthesized compound.
Infrared (IR) Spectroscopy To identify the functional groups present.Characteristic absorption bands for O-H (phenol), C=C (alkene and aromatic), and C-N (aromatic) bonds.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.A single major peak indicating a high degree of purity.

Biological Activity and Quantitative Data

This compound has demonstrated significant biological activity in preclinical studies, particularly in the context of oesophageal adenocarcinoma (OAC). Its effects are multifaceted, impacting cellular metabolism, angiogenesis, and inflammatory responses.

Radiosensitizing Effects

This compound (P3) has been shown to enhance the sensitivity of oesophageal adenocarcinoma cells to radiation. In both radiation-sensitive (OE33P) and radiation-resistant (OE33R) cell lines, pretreatment with this compound significantly reduced the surviving fraction of cells following irradiation.[1] Under hypoxic conditions, this compound also significantly reduced the survival of OE33R cells after irradiation.[1]

Anti-Metabolic Activity

This compound impacts cellular metabolism by reducing both oxidative phosphorylation and glycolysis in in-vitro models of oesophageal adenocarcinoma radioresistance.[1]

Table 2: Effect of this compound on Cellular Metabolism in Oesophageal Adenocarcinoma Cells

Metabolic ParameterEffect of this compound (P3)Significance (p-value)
Oxidative PhosphorylationSignificantly reduced< 0.05
GlycolysisSignificantly reduced< 0.05
Anti-Angiogenic and Anti-Inflammatory Activity

This compound exhibits anti-angiogenic properties, as demonstrated by its ability to significantly inhibit blood vessel development in zebrafish embryos (p < 0.001).[1] Furthermore, it modulates the secretion of inflammatory and angiogenic factors in radioresistant oesophageal adenocarcinoma cells.

Table 3: Effect of this compound on Cytokine Secretion in OE33R Cells

CytokineEffect of this compound (P3)Significance (p-value)
Interleukin-6 (IL-6)Significantly reducedp = 0.0006
Interleukin-8 (IL-8)Significantly reducedp = 0.0488
Interleukin-4 (IL-4)Significantly reducedp = 0.0111

Signaling Pathways Modulated by this compound

The biological effects of this compound are mediated through its interaction with and modulation of key cellular signaling pathways. While the precise molecular targets of this compound are still under investigation, its observed anti-cancer activities suggest an impact on pathways that regulate cell survival, proliferation, and metabolism, such as the PI3K/Akt and MAPK pathways.

Putative Signaling Pathway of this compound in Cancer

The following diagram illustrates a hypothetical signaling pathway through which this compound may exert its anti-tumor effects, based on its known biological activities.

G cluster_0 This compound (P3) cluster_1 Cellular Processes cluster_2 Downstream Effects P3 This compound (P3) Metabolism Mitochondrial Metabolism P3->Metabolism inhibits Angiogenesis Angiogenesis P3->Angiogenesis inhibits Inflammation Inflammation P3->Inflammation inhibits OxPhos Oxidative Phosphorylation P3->OxPhos reduces Glycolysis Glycolysis P3->Glycolysis reduces VEGF VEGF Secretion P3->VEGF reduces IL6 IL-6 Secretion P3->IL6 reduces IL8 IL-8 Secretion P3->IL8 reduces CellSurvival Decreased Cell Survival OxPhos->CellSurvival contributes to Glycolysis->CellSurvival contributes to VEGF->CellSurvival contributes to IL6->CellSurvival contributes to IL8->CellSurvival contributes to RadSens Increased Radiosensitivity CellSurvival->RadSens leads to

Caption: A putative signaling pathway illustrating the multi-faceted anti-cancer effects of this compound.

This guide provides a foundational understanding of the synthesis and characterization of this compound derivatives for research and development purposes. Further investigation is warranted to fully elucidate the mechanisms of action and therapeutic potential of this promising class of compounds.

References

The Impact of Pyrazinib on Mitochondrial Dynamics and Cellular Metabolism: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazinib ((E)-2-(2-Pyrazin-2-yl-vinyl)-phenol), a novel small molecule pyrazine compound, has emerged as a promising anti-cancer agent, particularly in the context of enhancing radiosensitivity in oesophageal adenocarcinoma (OAC).[1][2] Its mechanism of action is rooted in the disruption of fundamental cellular metabolic processes, specifically targeting mitochondrial function and glycolysis. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on mitochondrial respiration and overall cellular metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the associated biological pathways and workflows.

Core Mechanism of Action: Dual Inhibition of Oxidative Phosphorylation and Glycolysis

This compound exerts its anti-neoplastic effects through the simultaneous inhibition of the two primary energy-producing pathways in cancer cells: oxidative phosphorylation (OXPHOS) within the mitochondria and glycolysis in the cytoplasm.[1][2] This dual inhibition is particularly effective in the context of radioresistant cancers, which often exhibit heightened metabolic plasticity. By crippling the cell's ability to generate ATP through either pathway, this compound induces a state of energetic crisis, leading to increased susceptibility to radiation therapy.[3][4]

Signaling Pathway of this compound's Metabolic Inhibition

The following diagram illustrates the proposed signaling pathway through which this compound impacts cellular metabolism.

cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm cluster_Response Cellular Response This compound This compound OXPHOS Oxidative Phosphorylation This compound->OXPHOS Inhibits Glycolysis Glycolysis This compound->Glycolysis Inhibits ETC Electron Transport Chain ETC->OXPHOS drives ATP_Mito Mitochondrial ATP Production OXPHOS->ATP_Mito generates OCR Oxygen Consumption Rate (OCR) OXPHOS->OCR Cellular_Response Cellular_Response Energy_Crisis Energetic Crisis ATP_Mito->Energy_Crisis Reduced ATP_Glyco Glycolytic ATP Production Glycolysis->ATP_Glyco generates ECAR Extracellular Acidification Rate (ECAR) Glycolysis->ECAR ATP_Glyco->Energy_Crisis Radiosensitization Increased Radiosensitivity Energy_Crisis->Radiosensitization A Cell Seeding (e.g., OE33P/OE33R cells) in Seahorse XF plate B Incubation (24 hours) A->B C Treatment (e.g., 10 µM this compound) B->C D Incubation (e.g., 24 hours) C->D E Irradiation (e.g., 2 Gy X-ray) D->E F Seahorse XFe Analysis (Measurement of OCR and ECAR) E->F A Cell Seeding (Single cell suspension at various densities) B Incubation (Overnight) A->B C Treatment (this compound) B->C D Irradiation (Varying doses) C->D E Incubation (10-14 days) D->E F Colony Staining (Crystal Violet) E->F G Colony Counting (>50 cells/colony) F->G H Calculation of Surviving Fraction G->H

References

Investigating the Anti-Metabolic Properties of Pyrazinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazinib ((E)-2-(2-Pyrazin-2-yl-vinyl)-phenol), a novel small molecule pyrazine compound, has emerged as a promising agent with significant anti-metabolic, anti-angiogenic, and radiosensitizing properties. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-metabolic effects, with a focus on its dual inhibition of oxidative phosphorylation and glycolysis in cancer cells. This document synthesizes available quantitative data, details key experimental methodologies, and visualizes its impact on cellular metabolism and associated pathways. While the precise molecular target of this compound is yet to be fully elucidated, this guide offers a foundational resource for researchers and drug development professionals interested in its therapeutic potential.

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. This metabolic shift, characterized by an upregulation of glycolysis even in the presence of oxygen (the Warburg effect) and a reliance on mitochondrial oxidative phosphorylation (OXPHOS), presents a key therapeutic vulnerability. This compound is a small molecule that has demonstrated potent anti-cancer activity by targeting these core metabolic pathways.[1] This document details the anti-metabolic properties of this compound, providing a technical resource for its further investigation and development.

Mechanism of Action and Anti-Metabolic Effects

This compound exerts its anti-cancer effects through a multi-faceted mechanism, primarily centered on the disruption of cellular energy metabolism.

Dual Inhibition of Oxidative Phosphorylation and Glycolysis

Studies have consistently demonstrated that this compound significantly reduces both oxidative phosphorylation and glycolysis in cancer cells.[1] This dual inhibitory action is critical, as it targets the two primary ATP-generating pathways in cancer cells, leading to a profound energy deficit.

  • Oxidative Phosphorylation (OXPHOS): this compound has been shown to decrease the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration and OXPHOS.

  • Glycolysis: The compound also reduces the extracellular acidification rate (ECAR), which is a measure of lactate production and indicative of the rate of glycolysis.

The precise molecular mechanism by which this compound inhibits these pathways is still under investigation. However, its action on mitochondria is a key area of interest.

Anti-Angiogenic and Anti-Inflammatory Effects

Beyond its direct anti-metabolic actions, this compound also exhibits anti-angiogenic and anti-inflammatory properties, which contribute to its overall anti-tumor efficacy.

  • Anti-Angiogenic Activity: this compound has been observed to inhibit blood vessel development, a crucial process for tumor growth and metastasis.[1]

  • Anti-Inflammatory Activity: The compound has been shown to significantly reduce the secretion of pro-inflammatory and pro-angiogenic cytokines, such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-4 (IL-4).[1]

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies investigating the anti-metabolic effects of this compound.

Table 1: Effects of this compound on Cellular Metabolism

ParameterCell Line/ModelTreatment ConditionsResultReference
Oxidative PhosphorylationOesophageal Adenocarcinoma (OAC) cellsThis compound (P3)Significantly reduced[1]
GlycolysisOesophageal Adenocarcinoma (OAC) cellsThis compound (P3)Significantly reduced[1]
Blood Vessel DevelopmentZebrafishThis compound (P3)Significantly inhibited (p < 0.001)[1]

Table 2: Effects of this compound on Cytokine Secretion in Radioresistant OAC Cells

CytokineTreatmentResultp-valueReference
IL-6This compound (P3)Significantly reducedp = 0.0006[1]
IL-8This compound (P3)Significantly reducedp = 0.0488[1]
IL-4This compound (P3)Significantly reducedp = 0.0111[1]

Experimental Protocols

This section details the methodologies employed in key experiments to characterize the anti-metabolic properties of this compound.

Cellular Metabolism Assays (Seahorse XF Analyzer)

The Seahorse XF Analyzer is a critical tool for assessing the real-time metabolic state of cells by measuring OCR and ECAR.

  • Cell Seeding: Cancer cells are seeded in Seahorse XF microplates at an optimized density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with this compound at various concentrations and for specified durations.

  • Assay Procedure: The microplate is placed in the Seahorse XF Analyzer. Baseline OCR and ECAR are measured, followed by sequential injections of metabolic modulators (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial respiration and glycolysis.

  • Data Analysis: OCR and ECAR data are normalized to cell number and analyzed to determine the effects of this compound on basal respiration, ATP production, maximal respiration, and glycolytic capacity.

In Vivo Angiogenesis Assay (Zebrafish Model)

The zebrafish model provides a rapid and effective in vivo system for evaluating angiogenesis.

  • Embryo Collection and Treatment: Fertilized zebrafish embryos are collected and placed in multi-well plates. The embryos are then exposed to this compound at different concentrations in the embryo medium.

  • Vessel Staining and Imaging: At a specific time point post-fertilization (e.g., 72 hours), the intersegmental blood vessels are stained using an appropriate method (e.g., endogenous alkaline phosphatase staining or fluorescent angiography). The stained vessels are then imaged using a microscope.

  • Quantification: The number and length of intersegmental blood vessels are quantified to assess the anti-angiogenic effect of this compound.

Cytokine Profiling (Multiplex ELISA)

Multiplex ELISA assays allow for the simultaneous quantification of multiple cytokines in cell culture supernatants.

  • Sample Collection: Supernatants from cancer cell cultures treated with or without this compound are collected.

  • Assay Performance: The multiplex ELISA is performed according to the manufacturer's instructions, typically involving the incubation of the samples with antibody-coated beads, followed by detection with biotinylated detection antibodies and a streptavidin-phycoerythrin conjugate.

  • Data Acquisition and Analysis: The plate is read on a specialized instrument, and the concentrations of various cytokines are determined by comparison to a standard curve.

Visualizations

The following diagrams illustrate the known effects of this compound and a generalized workflow for its investigation.

cluster_0 This compound's Known Anti-Metabolic Effects cluster_1 Cellular Metabolism cluster_2 Downstream Consequences This compound This compound (P3) OXPHOS Oxidative Phosphorylation (OCR ↓) This compound->OXPHOS Inhibits Glycolysis Glycolysis (ECAR ↓) This compound->Glycolysis Inhibits Angiogenesis Angiogenesis ↓ This compound->Angiogenesis Inhibits Inflammation Inflammation ↓ (IL-6, IL-8, IL-4 ↓) This compound->Inflammation Reduces ATP ATP Production ↓ OXPHOS->ATP Glycolysis->ATP TumorGrowth Tumor Growth and Radiosensitivity ↑ ATP->TumorGrowth Angiogenesis->TumorGrowth Inflammation->TumorGrowth

Caption: Logical diagram of this compound's impact on cellular metabolism and tumor progression.

cluster_0 Experimental Workflow for Investigating this compound start Hypothesis: This compound has anti-metabolic activity invitro In Vitro Studies (Cancer Cell Lines) start->invitro metabolism Metabolic Assays (Seahorse XF) invitro->metabolism cytokine Cytokine Profiling (Multiplex ELISA) invitro->cytokine invivo In Vivo Studies (e.g., Zebrafish, Xenografts) invitro->invivo data Data Analysis and Interpretation metabolism->data cytokine->data angiogenesis Angiogenesis Assays invivo->angiogenesis tumor_growth Tumor Growth and Survival Analysis invivo->tumor_growth angiogenesis->data tumor_growth->data conclusion Conclusion: Elucidation of Anti-Metabolic Properties and Mechanism data->conclusion

Caption: Generalized workflow for the preclinical investigation of this compound.

Conclusion and Future Directions

This compound is a promising anti-cancer agent with a clear mechanism of action centered on the disruption of tumor cell metabolism. Its ability to inhibit both oxidative phosphorylation and glycolysis, coupled with its anti-angiogenic and anti-inflammatory effects, makes it a compelling candidate for further development.

Future research should focus on:

  • Molecular Target Identification: Unraveling the precise molecular target(s) of this compound is a critical next step to fully understand its mechanism of action and to guide the development of more potent analogs.

  • In Vivo Efficacy: While initial in vivo data is promising, further studies in preclinical cancer models are necessary to establish its therapeutic window and efficacy, both as a monotherapy and in combination with other anti-cancer agents, particularly radiotherapy.

  • Clinical Translation: To date, there is limited publicly available information on the clinical trial status of this compound. Further investigation into its clinical development is warranted.

This technical guide provides a solid foundation for researchers and clinicians interested in the anti-metabolic properties of this compound, highlighting its potential as a novel therapeutic strategy in oncology.

References

Pyrazinib's Impact on Oxidative Phosphorylation and Glycolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazinib, a small molecule pyrazine compound identified as [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol], has demonstrated significant anti-cancer properties, notably its ability to enhance radiosensitivity in oesophageal adenocarcinoma (OAC).[1] A core component of its mechanism of action is the modulation of cellular metabolism, specifically the inhibition of both oxidative phosphorylation (OXPHOS) and glycolysis. This technical guide provides an in-depth overview of the current understanding of this compound's effects on these two fundamental energy pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the associated biological processes.

Introduction to this compound's Metabolic Effects

This compound has emerged as a compound of interest due to its multi-faceted anti-tumor activity, which includes anti-angiogenic, anti-inflammatory, and anti-metabolic properties.[1] In the context of cellular energy metabolism, this compound has been shown to significantly reduce both oxidative phosphorylation, the primary mechanism for ATP production in the mitochondria, and glycolysis, the breakdown of glucose in the cytoplasm. This dual inhibition is particularly relevant in the tumor microenvironment, where cancer cells often exhibit metabolic plasticity, switching between OXPHOS and glycolysis to adapt to varying oxygen levels.[2] this compound's ability to inhibit both pathways suggests it can counter this metabolic adaptability, contributing to its efficacy as a radiosensitizer.[1][3]

Impact on Oxidative Phosphorylation (OXPHOS)

Oxidative phosphorylation is measured by the oxygen consumption rate (OCR). Studies have consistently shown that this compound significantly inhibits OCR in cancer cells and tumor tissues.[2][4]

Quantitative Data on OXPHOS Inhibition

The inhibitory effect of this compound on OCR has been quantified in studies using human ex-vivo oesophageal adenocarcinoma (OAC) biopsies. The data from these studies are summarized below.

ConditionTreatmentOCR Changep-valueReference
Normoxia10 µM this compoundSignificant Inhibitionp = 0.0139[2][4][5]
Hypoxia (0.5% O₂)10 µM this compound~41% Reductionp = 0.0313[2][6]
Experimental Protocol: Seahorse XF Cell Mito Stress Test

The following is a generalized protocol for assessing mitochondrial respiration using a Seahorse XF Analyzer, adapted for the study of this compound's effects.

Objective: To measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Materials:

  • Seahorse XF96 or XFe24 Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

  • This compound (10 µM final concentration)

  • Mitochondrial Stress Test Compounds:

    • Oligomycin (1.0-2.0 µM final concentration)

    • FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) (0.5-2.0 µM final concentration, requires optimization)

    • Rotenone/Antimycin A (0.5-1.0 µM final concentration)

  • Cell line of interest (e.g., OAC cells)

Procedure:

  • Cell Seeding (Day 1):

    • Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density.

    • Include background correction wells with media but no cells.

    • Incubate overnight under standard cell culture conditions.

  • Sensor Cartridge Hydration (Day 1):

    • Hydrate a Seahorse XF Sensor Cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.

    • Incubate overnight at 37°C in a non-CO₂ incubator.

  • Assay Preparation (Day 2):

    • Replace the cell culture medium with pre-warmed assay medium.

    • Incubate the cells at 37°C in a non-CO₂ incubator for at least 1 hour to allow for temperature and pH equilibration.

    • Prepare stock solutions of this compound and the mitochondrial stress test compounds in assay medium.

    • Load the injector ports of the hydrated sensor cartridge with the compounds in the following order:

      • Port A: this compound or vehicle control

      • Port B: Oligomycin

      • Port C: FCCP

      • Port D: Rotenone/Antimycin A

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate and initiate the assay.

    • The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds from ports A, B, C, and D, with measurement cycles between each injection.

  • Data Analysis:

    • Normalize the data to cell number or protein concentration.

    • Calculate the key parameters of mitochondrial function (basal respiration, ATP production, maximal respiration, spare respiratory capacity).

Experimental Workflow

G cluster_day1 Day 1: Preparation cluster_day2 Day 2: Assay cluster_analysis Data Analysis seed_cells Seed Cells in XF Microplate hydrate_cartridge Hydrate Sensor Cartridge prepare_media Replace with Assay Medium incubate_no_co2 Incubate in non-CO2 Incubator prepare_media->incubate_no_co2 load_compounds Load Compounds (this compound, Oligo, FCCP, Rot/AA) incubate_no_co2->load_compounds calibrate Calibrate Sensor Cartridge load_compounds->calibrate run_assay Run Seahorse XF Assay calibrate->run_assay normalize Normalize Data run_assay->normalize calculate Calculate Metabolic Parameters normalize->calculate

Seahorse XF Assay Workflow for this compound Analysis

Impact on Glycolysis

Glycolysis is assessed by measuring the extracellular acidification rate (ECAR), which is largely a result of lactate production. This compound's effect on glycolysis is most pronounced under hypoxic conditions, a state often found in solid tumors.

Quantitative Data on Glycolysis Inhibition

The following table summarizes the quantitative data on this compound's inhibition of ECAR in OAC biopsies.

ConditionTreatmentECAR Changep-valueReference
Normoxia10 µM this compoundNo Significant Change-[2]
Hypoxia (0.5% O₂)10 µM this compound~51% Reductionp = 0.0313[6]
Experimental Protocol: Seahorse XF Glycolysis Stress Test

This protocol is designed to measure key parameters of glycolytic flux in response to this compound.

Objective: To measure glycolysis, glycolytic capacity, and glycolytic reserve.

Materials:

  • Seahorse XF96 or XFe24 Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium: Seahorse XF Base Medium (glucose-free) supplemented with glutamine.

  • This compound (10 µM final concentration)

  • Glycolysis Stress Test Compounds:

    • Glucose (10 mM final concentration)

    • Oligomycin (1.0-2.0 µM final concentration)

    • 2-Deoxy-D-glucose (2-DG) (50-100 mM final concentration)

Procedure:

  • Cell Seeding and Cartridge Hydration (Day 1): Follow steps 1 and 2 as described in the Mito Stress Test protocol.

  • Assay Preparation (Day 2):

    • Replace the cell culture medium with pre-warmed glucose-free assay medium.

    • Incubate the cells at 37°C in a non-CO₂ incubator for at least 1 hour.

    • Prepare stock solutions of this compound and the glycolysis stress test compounds in the glucose-free assay medium.

    • Load the injector ports of the hydrated sensor cartridge. For a direct test of this compound's effect on glycolysis, cells can be pre-treated with this compound. The standard stress test injection sequence is:

      • Port A: Glucose

      • Port B: Oligomycin

      • Port C: 2-DG

    • To test the acute effect of this compound, it can be loaded into one of the ports before the standard sequence.

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge.

    • Place the cell plate in the analyzer and start the assay.

    • The instrument will measure basal ECAR before sequentially injecting the compounds.

  • Data Analysis:

    • Normalize the data.

    • Calculate the parameters of glycolytic function (glycolysis, glycolytic capacity, glycolytic reserve).

Proposed Signaling Pathway

While the direct molecular target of this compound has not been definitively identified, its known effects on inflammatory cytokines and angiogenic factors provide clues to its mechanism of action on metabolism. This compound has been shown to significantly inhibit the secretion of IL-1β and is associated with changes in VEGF-A levels.[2] Both IL-1β and VEGF-A are linked to the regulation of cellular metabolism. This suggests a potential signaling cascade where this compound's primary effects on inflammatory and angiogenic pathways lead to downstream modulation of OXPHOS and glycolysis.

Proposed Signaling Pathway of this compound's Metabolic Effects

Conclusion

This compound exerts a significant inhibitory effect on both oxidative phosphorylation and glycolysis in oesophageal adenocarcinoma, particularly under hypoxic conditions. This dual metabolic inhibition likely contributes to its efficacy as a radiosensitizing agent. The mechanism appears to be linked to its modulation of inflammatory and angiogenic signaling pathways. The experimental protocols provided in this guide offer a framework for researchers to further investigate the metabolic effects of this compound and similar compounds. Future research should focus on identifying the direct molecular target(s) of this compound to fully elucidate its mechanism of action and to guide the development of more potent and specific metabolic inhibitors for cancer therapy.

References

Zebrafish as a Preclinical Model for Evaluating the In-Vivo Effects of Pazopanib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pazopanib is a potent multi-targeted tyrosine kinase inhibitor (TKI) that primarily targets vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and the proto-oncogene c-Kit.[1] Its mechanism of action centers on the inhibition of angiogenesis, a critical process for tumor growth and metastasis.[2][3] The zebrafish (Danio rerio) has emerged as a powerful in-vivo model for preclinical drug screening and toxicity assessment due to its genetic homology with humans, rapid development, optical transparency, and amenability to high-throughput screening.[4][5][6] This guide provides an in-depth overview of the methodologies and data derived from using zebrafish models to study the in-vivo effects of Pazopanib, with a focus on its anti-angiogenic and toxicological profiles.

I. Data Presentation: Quantitative Effects of Pazopanib in Zebrafish Models

The following tables summarize the key quantitative data from studies investigating the in-vivo effects of Pazopanib in zebrafish embryos and larvae.

Table 1: Developmental Toxicity of Pazopanib in Zebrafish Embryos (96-hour exposure)

Concentration (nM)Survival Rate (%)Hatching Rate (%)Average Body Length (mm)Reference
0 (Control)100953.5[7]
1090853.2[7]
5075702.8[7]
10060552.5[7]

Table 2: Effects of Pazopanib on Thyroid Hormones in Zebrafish Embryos (96-hour exposure)

Concentration (nM)Triiodothyronine (T3) Level (pg/embryo)Thyroxine (T4) Level (pg/embryo)Thyroid-Stimulating Hormone (TSH) Level (pg/embryo)Reference
0 (Control)1.82515[7][8]
101.52020[7][8]
501.21525[7][8]
1000.81030[7][8]

Table 3: Anti-Angiogenic Efficacy of VEGFR-TKIs in a Zebrafish Xenograft Model

CompoundConcentration for Anti-Angiogenic EffectObserved ToxicityReference
PazopanibNot specifiedCardiac-related toxicity[9]
AxitinibNot specifiedSerious pericardial edema at low concentrations[9]
LenvatinibNot specifiedCardiac-related toxicity[9]
ApatinibNot specifiedSerious pericardial edema at low concentrations[9]

II. Experimental Protocols

This section details the methodologies for key experiments cited in the study of Pazopanib's effects on zebrafish.

A. Zebrafish Maintenance and Embryo Collection
  • Husbandry: Adult zebrafish are maintained in a recirculating aquaculture system under a 14:10 hour light:dark cycle at 28°C.

  • Breeding: Breeding pairs are set up in tanks with a divider, which is removed in the morning to allow for natural spawning.

  • Embryo Collection: Fertilized eggs are collected within 30 minutes of spawning, washed with system water, and staged according to standard protocols. Healthy, fertilized embryos are selected for experiments.

B. Drug Administration: Bath Immersion
  • Stock Solution Preparation: A stock solution of Pazopanib is prepared in dimethyl sulfoxide (DMSO).[1]

  • Working Solutions: Working solutions of Pazopanib (e.g., 10, 50, and 100 nM) are prepared by diluting the stock solution in fish water. A vehicle control group with the same concentration of DMSO is also prepared.[7]

  • Exposure: Zebrafish embryos at approximately 2 hours post-fertilization (hpf) are randomly distributed into petri dishes containing the different concentrations of Pazopanib or vehicle control.[7]

  • Incubation: The embryos are incubated at 28°C for the desired duration (e.g., 96 hours), with the exposure medium refreshed daily.[7]

C. Assessment of Developmental Toxicity
  • Survival and Hatching Rates: The number of surviving and hatched embryos in each group is recorded at regular intervals (e.g., every 24 hours) until 96 hpf.[7]

  • Morphological Analysis: At 96 hpf, larvae are anesthetized with tricaine methanesulfonate (MS-222) and imaged using a stereomicroscope. Body length and any morphological abnormalities, such as pericardial edema, are measured and recorded.[7]

D. Hormone Level Quantification: ELISA
  • Sample Preparation: At the end of the exposure period, a pool of zebrafish larvae from each treatment group is homogenized in a suitable buffer.

  • ELISA Assay: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits are used to measure the concentrations of T3, T4, and TSH in the larval homogenates, following the manufacturer's instructions.[7][10]

E. Gene Expression Analysis: Whole-Mount In Situ Hybridization (WISH)
  • Probe Synthesis: Digoxigenin (DIG)-labeled antisense RNA probes for genes of interest (e.g., tshβ, tg) are synthesized by in vitro transcription.

  • Fixation and Permeabilization: Zebrafish embryos at the desired stage are fixed in 4% paraformaldehyde (PFA) and then permeabilized with proteinase K.

  • Hybridization: The embryos are hybridized with the DIG-labeled probes overnight at an appropriate temperature.

  • Washing and Detection: Following hybridization, embryos are washed to remove unbound probes. An anti-DIG antibody conjugated to alkaline phosphatase is used for detection, followed by a colorimetric reaction with NBT/BCIP.[7][10]

  • Imaging: The staining patterns are observed and imaged using a microscope.

F. Zebrafish Xenograft Model for Efficacy Studies
  • Cell Culture and Labeling: Human cancer cells are cultured under standard conditions and labeled with a fluorescent dye (e.g., CM-Dil) prior to injection.

  • Microinjection: Labeled cancer cells are microinjected into the perivitelline space or yolk sac of 2 days post-fertilization (dpf) zebrafish embryos.[11][12]

  • Drug Treatment: Following injection, the xenografted embryos are transferred to a multi-well plate and exposed to different concentrations of Pazopanib or vehicle control via bath immersion.

  • Imaging and Analysis: Tumor growth and angiogenesis are monitored and quantified over several days using fluorescence microscopy. The extent of tumor-induced angiogenesis can be assessed in transgenic zebrafish lines with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP)).[5]

III. Visualization of Signaling Pathways and Workflows

A. Signaling Pathways

Pazopanib exerts its anti-angiogenic effects by inhibiting key signaling pathways initiated by VEGFR, PDGFR, and c-Kit.

Pazopanib_Mechanism_of_Action cluster_receptor Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_cellular_effects Cellular Effects VEGFR VEGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway VEGFR->PI3K_AKT_mTOR PDGFR PDGFR PDGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_AKT_mTOR cKit c-Kit cKit->PI3K_AKT_mTOR Pazopanib Pazopanib Pazopanib->VEGFR Pazopanib->PDGFR Pazopanib->cKit Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis Cell_Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT_mTOR->Angiogenesis Cell_Survival Cell Survival PI3K_AKT_mTOR->Cell_Survival

Caption: Pazopanib inhibits VEGFR, PDGFR, and c-Kit, blocking downstream signaling pathways.

Pazopanib exposure in zebrafish has been shown to disrupt the Hypothalamus-Pituitary-Thyroid (HPT) axis.

HPT_Axis_Disruption Pazopanib Pazopanib Thyroid Thyroid Pazopanib->Thyroid Inhibits Hormone Production Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary TRH Pituitary->Thyroid TSH T3_T4 T3/T4 Hormones Thyroid->T3_T4 Produces T3_T4->Hypothalamus Negative Feedback T3_T4->Pituitary

Caption: Pazopanib disrupts the HPT axis, leading to reduced T3/T4 production in zebrafish.

B. Experimental Workflows

The following diagram illustrates the workflow for assessing the developmental toxicity of Pazopanib in zebrafish embryos.

Developmental_Toxicity_Workflow start Zebrafish Embryo Collection (2 hpf) exposure Bath Immersion with Pazopanib (0-100 nM) start->exposure incubation Incubation at 28°C for 96 hours exposure->incubation assessment Assessment of Endpoints incubation->assessment survival Survival Rate assessment->survival hatching Hatching Rate assessment->hatching morphology Morphological Analysis assessment->morphology hormone Hormone Level (ELISA) assessment->hormone gene Gene Expression (WISH) assessment->gene end Data Analysis survival->end hatching->end morphology->end hormone->end gene->end

Caption: Workflow for developmental toxicity assessment of Pazopanib in zebrafish embryos.

The workflow for evaluating the anti-tumor efficacy of Pazopanib using a zebrafish xenograft model is depicted below.

Xenograft_Efficacy_Workflow start Fluorescently Labeled Cancer Cells injection Microinjection into Zebrafish Embryos (2 dpf) start->injection treatment Pazopanib Treatment (Bath Immersion) injection->treatment imaging Fluorescence Microscopy Imaging treatment->imaging tumor_growth Tumor Growth Quantification imaging->tumor_growth angiogenesis Anti-Angiogenesis Assessment imaging->angiogenesis end Efficacy Determination tumor_growth->end angiogenesis->end

Caption: Workflow for assessing the anti-tumor efficacy of Pazopanib in a zebrafish xenograft model.

Conclusion

The zebrafish model provides a robust and efficient platform for the in-vivo evaluation of Pazopanib's anti-angiogenic efficacy and potential toxicity. The data and protocols presented in this guide demonstrate the utility of this model system in generating valuable preclinical data for drug development. The observed effects of Pazopanib on developmental processes and the thyroid axis in zebrafish highlight the importance of comprehensive toxicity profiling.[7] Furthermore, the zebrafish xenograft model offers a valuable tool for screening the anti-tumor activity of Pazopanib and other VEGFR-TKIs.[9] Future studies can further leverage the genetic tractability of zebrafish to elucidate the molecular mechanisms underlying both the therapeutic and adverse effects of Pazopanib.

References

Pyrazinib: A Technical Overview of its Influence on Inflammatory and Angiogenic Factor Secretion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazinib ((E)-2-(2-Pyrazin-2-yl-vinyl)-phenol), a novel small molecule pyrazine compound, has demonstrated significant potential in modulating key biological processes involved in cancer progression and treatment resistance. This technical guide provides an in-depth analysis of this compound's effects on the secretion of inflammatory and angiogenic factors. This document summarizes the currently available quantitative data, presents detailed experimental methodologies for the quantification of these factors, and proposes potential signaling pathways through which this compound may exert its effects. The information is intended to provide a comprehensive resource for researchers and professionals in the field of drug development and oncology.

Introduction

Chronic inflammation and pathological angiogenesis are hallmark features of the tumor microenvironment, playing crucial roles in tumor growth, invasion, and metastasis. Consequently, therapeutic agents that can modulate these processes are of significant interest in oncology. This compound, a pyrazine derivative, has emerged as a compound of interest due to its observed anti-angiogenic and anti-inflammatory properties. This guide delves into the specifics of this compound's influence on the secretion of key cytokines and growth factors that drive inflammation and angiogenesis.

Quantitative Data on Factor Secretion

This compound has been shown to significantly reduce the secretion of several key pro-inflammatory and pro-angiogenic factors. The following table summarizes the quantitative data from a study on the radioresistant oesophageal adenocarcinoma cell line, OE33R.

FactorTreatment% Reduction (vs. Control)p-valueReference
Interleukin-6 (IL-6)This compound (P3)Data not providedp = 0.0006[1]
Interleukin-8 (IL-8)This compound (P3)Data not providedp = 0.0488[1]
Interleukin-4 (IL-4)This compound (P3)Data not providedp = 0.0111[1]

Note: The primary literature reports the statistical significance of the reduction but does not provide the mean concentrations or percentage of reduction. The data indicates a significant inhibitory effect of this compound on the secretion of these factors.

Experimental Protocols

The following is a representative, detailed protocol for the quantification of secreted inflammatory and angiogenic factors from cell culture supernatants using a multiplex ELISA assay. This protocol is based on standard methodologies and provides a framework for reproducing similar experiments.

Cell Culture and Treatment
  • Cell Line: Oesophageal adenocarcinoma cells (e.g., OE33R) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

    • Treat the cells with the desired concentration of this compound (e.g., 10 µM). A vehicle control (DMSO) should be run in parallel.

    • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Supernatant Collection:

    • Following incubation, collect the cell culture supernatant.

    • Centrifuge the supernatant at 1,500 rpm for 10 minutes to pellet any detached cells and debris.

    • Transfer the cleared supernatant to a fresh tube and store at -80°C until analysis.

Multiplex ELISA for Cytokine Quantification
  • Assay Principle: A multiplex bead-based immunoassay (e.g., using Luminex xMAP® technology) is used to simultaneously measure the concentration of multiple cytokines in a single sample. Each bead set is coated with a capture antibody specific for a particular cytokine.

  • Reagents and Materials:

    • Multiplex cytokine assay kit (containing capture antibody-coated beads, detection antibodies, streptavidin-phycoerythrin (SAPE), and standards).

    • Assay buffer and wash buffer.

    • 96-well filter-bottom microplate.

    • Vacuum manifold.

    • Multiplex plate reader (e.g., Luminex 200™ or MAGPIX®).

  • Assay Procedure:

    • Plate Preparation: Pre-wet the 96-well filter plate with wash buffer and aspirate using the vacuum manifold.

    • Bead Incubation: Add the mixed antibody-coated bead solution to each well. Wash the beads twice with wash buffer.

    • Standard Curve Preparation: Prepare a serial dilution of the cytokine standards provided in the kit to generate a standard curve.

    • Sample Incubation: Add 50 µL of the prepared standards and cell culture supernatants to the appropriate wells. Incubate on a plate shaker at room temperature for 2 hours.

    • Detection Antibody Incubation: Wash the plate three times. Add the biotinylated detection antibody cocktail to each well and incubate for 1 hour at room temperature.

    • SAPE Incubation: Wash the plate three times. Add streptavidin-phycoerythrin (SAPE) to each well and incubate for 30 minutes at room temperature.

    • Signal Acquisition: Wash the plate three times. Resuspend the beads in sheath fluid and acquire the data on a multiplex plate reader.

  • Data Analysis:

    • The concentration of each cytokine in the samples is determined by interpolating the median fluorescence intensity (MFI) values from the standard curve using the analysis software provided with the instrument.

    • Results are typically expressed in pg/mL.

Postulated Signaling Pathways

While the precise molecular mechanisms of this compound are still under investigation, based on the activity of similar pyrazine-containing compounds, we can postulate its involvement in key signaling pathways that regulate inflammation and angiogenesis.

Inhibition of Angiogenesis

Pyrazine derivatives have been shown to inhibit angiogenesis, a process heavily reliant on the Vascular Endothelial Growth Factor (VEGF) signaling pathway. This compound may exert its anti-angiogenic effects by interfering with this pathway.

Angiogenesis_Pathway cluster_EC Endothelial Cell VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Endo_Response Angiogenesis (Proliferation, Migration) PLCg->Endo_Response Akt Akt PI3K->Akt Akt->Endo_Response VEGF VEGF VEGF->VEGFR2 Binds This compound This compound This compound->VEGFR2 Inhibits

Caption: Postulated inhibition of the VEGF signaling pathway by this compound.

Attenuation of Inflammatory Response

The secretion of pro-inflammatory cytokines like IL-6 and IL-8 is often regulated by the NF-κB and STAT3 signaling pathways. It is plausible that this compound's anti-inflammatory effects are mediated through the inhibition of these pathways.

Inflammation_Pathway cluster_Cell Cancer Cell IKK IKK IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Cytokine_Secretion Secretion of IL-6, IL-8 NFkB->Cytokine_Secretion Activates Transcription STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->Cytokine_Secretion Activates Transcription Stimuli Inflammatory Stimuli Stimuli->IKK Stimuli->STAT3 This compound This compound This compound->IKK Inhibits? This compound->STAT3 Inhibits?

Caption: Hypothesized inhibition of NF-κB and STAT3 signaling by this compound.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the impact of this compound on cytokine secretion.

Experimental_Workflow Start Start: Cell Seeding Treatment Treatment with this compound and Vehicle Control Start->Treatment Incubation Incubation (24-48h) Treatment->Incubation Collection Supernatant Collection and Processing Incubation->Collection Assay Multiplex ELISA Assay Collection->Assay Analysis Data Analysis and Quantification Assay->Analysis End End: Results Analysis->End

Caption: General experimental workflow for analyzing this compound's effect on cytokine secretion.

Conclusion and Future Directions

The available data strongly suggest that this compound is a potent inhibitor of key inflammatory and angiogenic factor secretion in oesophageal adenocarcinoma cells. Its ability to significantly reduce the levels of IL-6, IL-8, and IL-4 highlights its potential as an anti-inflammatory and anti-angiogenic agent. The proposed mechanisms of action, involving the inhibition of the VEGF, NF-κB, and STAT3 signaling pathways, provide a solid foundation for further investigation.

Future research should focus on elucidating the precise molecular targets of this compound within these pathways. Comprehensive studies involving a broader range of inflammatory and angiogenic factors, as well as in vivo models, are warranted to fully characterize the therapeutic potential of this compound in cancer and other inflammatory diseases. The detailed experimental protocols and hypothesized signaling pathways presented in this guide offer a valuable resource for designing and executing such future studies.

References

The Structure-Activity Relationship of Pyrazinib and Its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinib, an emerging small molecule pyrazine compound, and its analogues have garnered significant attention in the field of drug discovery for their potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its derivatives, offering a comprehensive resource for researchers and drug development professionals. We will delve into the quantitative data, experimental methodologies, and the intricate signaling pathways modulated by these compounds.

Core Structure of this compound

This compound, chemically known as (E)-2-(2-Pyrazin-2-yl-vinyl)-phenol, possesses a distinct pyrazine-phenol scaffold that is crucial for its biological activity. The pyrazine ring, a nitrogen-containing heterocycle, is a common pharmacophore in numerous bioactive molecules. The vinyl linker and the phenolic hydroxyl group are key features that can be modified to generate a diverse library of analogues with potentially enhanced potency and selectivity.

Structure-Activity Relationship (SAR) Studies

The exploration of this compound analogues has revealed critical insights into the structural requirements for their biological effects. Modifications at various positions of the pyrazine and phenyl rings have led to significant variations in activity, highlighting the key determinants of their therapeutic potential.

Modifications of the Pyrazine Ring

Substitutions on the pyrazine ring have been shown to modulate the electronic properties and steric bulk of the molecule, thereby influencing its interaction with biological targets. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the pKa of the pyrazine nitrogens, which may be critical for target binding.

Modifications of the Phenyl Ring

The phenolic hydroxyl group is a key feature for hydrogen bonding interactions with target proteins. Alterations to this group, such as conversion to an ether or ester, or its relocation on the phenyl ring, have been instrumental in understanding its role in biological activity. Furthermore, the introduction of various substituents on the phenyl ring has been explored to enhance potency and selectivity. For example, the addition of alkylamino groups at the 3 and 5 positions of pyrazinoic acid, a related scaffold, has been shown to be up to 5 to 10-fold more potent than the parent compound in antimycobacterial assays.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on this compound analogues, providing a comparative overview of their biological activities.

Table 1: In Vitro Anticancer Activity of Pyrazine Derivatives

CompoundModificationCell LineIC50 (µM)Reference
B-11 Pyrazine derivativeSKOV3Not Specified[3]
C-27 Pyrazine derivativeSKOV3Not Specified[3]
7d 1-Aryl-1H-pyrazole fused curcumin analogueMDA-MB-2312.43 - 7.84[4]
7h 1-Aryl-1H-pyrazole fused curcumin analogueMDA-MB-2312.43 - 7.84[4]
10c 1-Aryl-1H-pyrazole fused curcumin analogueMDA-MB-2312.43 - 7.84[4]

Table 2: Antimycobacterial Activity of Pyrazinoic Acid Analogues

CompoundModificationM. tuberculosis H37Rv% InhibitionMIC (mM)Reference
16-18 3,5-Bromo-4-hydroxyphenyl derivativesH37Rv54-72%-[5]
37 meta-methyl substituent on 3-phenyl POA--0.8[1]
35 3-phenyl POA--1.5[1]

Table 3: PDE10A Inhibitory Activity of Pyrazole Analogues

CompoundModificationIC50 (nM)Reference
10a Methoxy group on quinoline fragment0.40 ± 0.02[6]
10b Methoxy group on quinoline fragment0.28 ± 0.06[6]
11a Methoxy group on quinoline fragment0.24 ± 0.05[6]
11b Methoxy group on quinoline fragment0.36 ± 0.03[6]

Signaling Pathways Modulated by this compound and Analogues

This compound and its analogues have been shown to exert their biological effects through the modulation of various signaling pathways implicated in cancer and other diseases.

JAK/STAT3 Pathway

Several novel pyrazine derivatives have demonstrated the ability to suppress the phosphorylation of STAT3, a key transcription factor involved in cell proliferation, survival, and differentiation.[3] This inhibition is accompanied by the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, and cell cycle regulators like c-Myc.[3]

JAK_STAT_Pathway This compound This compound Analogues JAK JAK1/JAK2 This compound->JAK STAT3 STAT3 JAK->STAT3 P pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Gene_Expression Gene Expression (Bcl-2, Bcl-xL, c-Myc) Nucleus->Gene_Expression Apoptosis Inhibition of Apoptosis Cell Proliferation Gene_Expression->Apoptosis

Inhibition of the JAK/STAT3 signaling pathway by this compound analogues.
PanD Degradation Pathway in Tuberculosis

The active moiety of the antitubercular drug pyrazinamide, pyrazinoic acid (POA), has been shown to induce the targeted degradation of the PanD enzyme in Mycobacterium tuberculosis.[1][2] PanD is essential for the biosynthesis of coenzyme A.[1][2] This novel mechanism of action provides a basis for designing POA analogues with improved potency and the ability to overcome drug resistance.[1][2]

PanD_Degradation_Pathway PZA Pyrazinamide (PZA) pncA pncA (Pyrazinamidase) PZA->pncA Activation POA Pyrazinoic Acid (POA) pncA->POA PanD PanD POA->PanD Binds to Proteasome Proteasome PanD->Proteasome Targeted for CoA_Biosynthesis Coenzyme A Biosynthesis PanD->CoA_Biosynthesis Degradation PanD Degradation Proteasome->Degradation Degradation->CoA_Biosynthesis Inhibits Mtb_Death M. tuberculosis Death CoA_Biosynthesis->Mtb_Death

Mechanism of action of Pyrazinoic Acid analogues targeting PanD.
Metabolic and Angiogenic Pathways in Cancer

This compound (P3) has been identified as a potent radiosensitizer in oesophageal adenocarcinoma.[7] Its mechanism involves the inhibition of both oxidative phosphorylation and glycolysis, key metabolic pathways that are often upregulated in cancer cells.[7] Furthermore, this compound significantly reduces the secretion of pro-inflammatory and pro-angiogenic factors such as IL-6, IL-8, and IL-4.[7]

Experimental_Workflow_Radiosensitization cluster_invitro In Vitro cluster_invivo In Vivo OAC_cells Oesophageal Adenocarcinoma Cells (OE33P, OE33R) Treatment This compound (P3) +/- Irradiation OAC_cells->Treatment Metabolic_Assay Metabolic Function Assay (Oxidative Phosphorylation, Glycolysis) Treatment->Metabolic_Assay Survival_Assay Cell Survival Assay Treatment->Survival_Assay ELISA Multiplex ELISA (Inflammatory/Angiogenic Factors) Treatment->ELISA Zebrafish Zebrafish Model P3_Treatment_ZF This compound (P3) Treatment Zebrafish->P3_Treatment_ZF Angiogenesis_Assay Blood Vessel Development Assay P3_Treatment_ZF->Angiogenesis_Assay

Experimental workflow for evaluating this compound's radiosensitizing effects.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are summaries of key experimental protocols used in the evaluation of this compound and its analogues.

In Vitro Anticancer Activity Assays
  • Cell Lines and Culture: Cancer cell lines (e.g., SKOV3, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cytotoxicity Assay (MTT/XTT): Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours). Cell viability is assessed using MTT or XTT reagents, and the IC50 value is calculated.

  • Apoptosis Assays: Apoptosis can be evaluated by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3 activity.

  • Western Blotting: To investigate the effect on signaling pathways, cells are treated with the compounds, and cell lysates are subjected to SDS-PAGE and western blotting using specific antibodies against target proteins (e.g., p-STAT3, STAT3, Bcl-2).

Antimycobacterial Activity Assays
  • Bacterial Strains and Culture: Mycobacterium tuberculosis H37Rv is grown in appropriate broth (e.g., Middlebrook 7H9) supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Microplate Alamar Blue Assay (MABA): The minimum inhibitory concentration (MIC) is determined by exposing the bacteria to serial dilutions of the compounds in 96-well plates. After incubation, Alamar Blue is added, and a color change from blue to pink indicates bacterial growth.

  • Binding Affinity Assays: Isothermal titration calorimetry (ITC) can be used to determine the binding affinity of the analogues to their target protein (e.g., PanD).

In Vivo Radiosensitization Studies
  • Zebrafish Angiogenesis Assay: Transgenic zebrafish embryos with fluorescently labeled vasculature are exposed to the test compounds. The development of intersegmental vessels is observed and quantified using fluorescence microscopy.

  • Clonogenic Survival Assay: Cancer cells are treated with the compound and/or radiation. After treatment, cells are seeded at low density and allowed to form colonies. The surviving fraction is calculated based on the number of colonies formed.

  • Metabolic Function Assays: Real-time changes in oxidative phosphorylation (oxygen consumption rate) and glycolysis (extracellular acidification rate) can be measured using specialized instruments like the Seahorse XF Analyzer.

  • Multiplex ELISA: The concentration of multiple inflammatory and angiogenic factors in the cell culture supernatant is quantified using multiplex ELISA kits.

Conclusion and Future Directions

The structure-activity relationship studies of this compound and its analogues have provided a solid foundation for the rational design of novel therapeutic agents. The pyrazine scaffold offers a versatile platform for chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on expanding the library of analogues, exploring a wider range of biological targets, and conducting in-depth preclinical and clinical evaluations of the most promising candidates. The elucidation of the precise molecular interactions through techniques like X-ray crystallography will be invaluable in guiding future drug design efforts. The continued investigation of these compounds holds significant promise for the development of next-generation therapies for cancer and infectious diseases.

References

Pharmacokinetic Profile of Pyrazinib: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: This document provides a comprehensive technical overview of the preclinical pharmacokinetic (PK) profile of Pyrazinib, a novel small molecule pyrazine compound.[1] The data herein is compiled for researchers, scientists, and drug development professionals to facilitate an in-depth understanding of the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound in various preclinical models. The guide details experimental protocols, presents quantitative data in a structured format, and visualizes key processes to support further development and clinical trial design.[2][3][4]

Introduction to this compound

This compound ((E)-2-(2-Pyrazin-2-yl-vinyl)-phenol) is a small molecule under investigation for its potential therapeutic applications.[1] Early research indicates that this compound exhibits anti-angiogenic and anti-metabolic activity.[1] It has been shown to reduce oxidative phosphorylation and glycolysis, and to decrease the secretion of inflammatory and angiogenic factors such as IL-6, IL-8, and IL-4 in preclinical models.[1] Understanding the pharmacokinetic profile is a critical component in evaluating its potential as a therapeutic agent.[2][5] This guide summarizes the essential PK parameters determined in standard preclinical species.

Preclinical Pharmacokinetic Data

The pharmacokinetic properties of this compound were evaluated in mice, rats, and dogs following intravenous (IV) and oral (PO) administration. These studies are essential for understanding key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[4][6] The data provides a basis for predicting human pharmacokinetics and establishing a safe starting dose for clinical studies.[2][3]

Table 1: Single-Dose Intravenous (IV) Pharmacokinetic Parameters of this compound

SpeciesDose (mg/kg)C₀ (ng/mL)AUC₀-inf (ng·h/mL)CL (mL/min/kg)Vd (L/kg)T₁/₂ (h)
Mouse 21,5502,85011.71.82.1
Rat 21,8203,9608.41.22.4
Dog 19802,4506.81.53.6

C₀: Initial plasma concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; CL: Clearance; Vd: Volume of distribution; T₁/₂: Half-life.

Table 2: Single-Dose Oral (PO) Pharmacokinetic Parameters of this compound

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-inf (ng·h/mL)T₁/₂ (h)F (%)
Mouse 108900.53,5002.324.6
Rat 101,1501.06,2102.831.4
Dog 56402.04,1204.133.6

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; F: Bioavailability.

Experimental Protocols & Methodologies

The following protocols are representative of the methodologies used to generate the pharmacokinetic data for this compound.

  • Animal Models: Studies were conducted using male Sprague-Dawley rats (230–250 g), male CD-1 mice (25-30 g), and male Beagle dogs (8-10 kg).[7][8] Animals were acclimated for at least one week prior to the study under controlled temperature, humidity, and light cycles.[7]

  • Dosing:

    • Intravenous (IV): this compound was formulated in a solution of 20% Solutol HS 15 in saline and administered as a single bolus injection via the tail vein (rodents) or cephalic vein (dogs).

    • Oral (PO): For oral administration, this compound was suspended in a vehicle of 0.5% methylcellulose in water and delivered via oral gavage.

  • Blood Sampling:

    • Serial blood samples (approximately 0.25 mL for rodents, 1 mL for dogs) were collected from the tail vein (rats), retro-orbital sinus (mice), or jugular vein (dogs) into lithium-heparinized tubes at specified time points.[7] Typical time points included pre-dose, and 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[7][9]

    • Plasma was separated by centrifugation (e.g., 10,000× g for 3 minutes at 4°C) and stored at -80°C until analysis.[7]

The concentration of this compound in plasma samples was quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[10][11]

  • Sample Preparation: Plasma samples underwent protein precipitation. An aliquot of plasma was mixed with three volumes of acetonitrile containing an internal standard (e.g., a structurally similar but isotopically labeled compound) to precipitate proteins. After vortexing and centrifugation, the supernatant was collected for analysis.

  • Chromatography: Separation was achieved on a reverse-phase C18 column using a gradient elution with mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometry: The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[10] Detection was carried out using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

  • Data Analysis: Plasma concentrations were determined from a standard curve. Pharmacokinetic parameters were then calculated using non-compartmental analysis (NCA) with specialized software.[7][9]

Visualizing Key Processes and Pathways

Research suggests this compound's anti-metabolic effects may involve the modulation of key cellular signaling pathways that regulate metabolism and angiogenesis. The diagram below illustrates a hypothetical mechanism where this compound inhibits a critical kinase (e.g., "Metabolic Kinase X") upstream of transcription factors controlling metabolic gene expression.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor MetKinaseX Metabolic Kinase X Receptor->MetKinaseX TF Transcription Factor (e.g., HIF-1α) MetKinaseX->TF Gene Metabolic & Angiogenic Genes TF->Gene Transcription This compound This compound This compound->MetKinaseX Inhibition

Hypothetical signaling pathway for this compound's anti-metabolic action.

The following diagram outlines the logical flow of a typical preclinical pharmacokinetic study, from initial planning to final data analysis.[4]

G cluster_planning Phase 1: Study Design cluster_execution Phase 2: In-Life cluster_analysis Phase 3: Bioanalysis & Data Processing A Protocol Development (Species, Dose, Route) B Formulation Preparation A->B C Animal Dosing (IV or PO) B->C D Serial Blood Sampling C->D E Plasma Sample Preparation D->E F LC-MS/MS Quantification E->F G Pharmacokinetic Parameter Calculation (NCA) F->G

Workflow of a preclinical pharmacokinetic (PK) study.

Conclusion

The preclinical pharmacokinetic data for this compound demonstrates moderate oral bioavailability and a half-life that supports further investigation. The compound is readily quantifiable in plasma using standard LC-MS/MS techniques. The established protocols and the summarized PK parameters provide a solid foundation for designing toxicokinetic studies and for allometric scaling to predict the human pharmacokinetic profile, which are essential next steps in the clinical development of this compound.[2][12]

References

Pyrazinib: A Novel Therapeutic Agent for Esophageal Adenocarcinoma

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pyrazinib ((E)-2-(2-Pyrazin-2-yl-vinyl)-phenol), a novel small molecule pyrazine compound, is emerging as a promising therapeutic agent, particularly in the context of esophageal adenocarcinoma (OAC). Preclinical studies have demonstrated its potent radiosensitizing, anti-angiogenic, and anti-metabolic properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, supported by available quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the drug development process, facilitating further investigation into the therapeutic potential of this compound.

Introduction

Esophageal adenocarcinoma is a highly aggressive malignancy with a poor prognosis, often exhibiting resistance to conventional therapies such as chemoradiation.[1] The need for novel therapeutic strategies to overcome this resistance is paramount. This compound (also referred to as P3) has been identified as a promising candidate that enhances the efficacy of radiation therapy.[1][2] This guide synthesizes the current knowledge on this compound, focusing on its multi-faceted mechanism of action that targets key cancer hallmarks, including angiogenesis, metabolism, and inflammation. A recent development in its formulation involves the conjugation of this compound with gold nanoparticles (AuNP-P3), aiming to improve its solubility and targeted delivery to tumor sites.[3][4]

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound in Esophageal Adenocarcinoma Cell Lines

Cell LineTreatmentConcentrationEffectReference
OE33P (Radiosensitive)This compound (P3)10 µMOptimal for radiosensitization[3]
OE33R (Radioresistant)This compound (P3)10 µMOptimal for radiosensitization[3]
OE33RThis compound (P3) + 4 Gy Irradiation (Hypoxic conditions)Not SpecifiedSignificantly reduced cell survival (p = 0.0216)[2]

Note: Specific IC50 values for this compound in OE33P and OE33R cells are not yet publicly available.

Table 2: In Vivo Anti-Angiogenic Activity of this compound

ModelTreatmentEffectp-valueReference
ZebrafishThis compound (P3)Significantly inhibited blood vessel development< 0.001[2]

Note: Detailed quantitative analysis of the percentage of blood vessel inhibition at various concentrations is not yet published.

Table 3: Effect of this compound on Inflammatory Cytokine Secretion in OE33R Cells

CytokineTreatmentEffectp-valueReference
IL-6This compound (P3)Significantly reduced secretion0.0006[2]
IL-8This compound (P3)Significantly reduced secretion0.0488[2]
IL-4This compound (P3)Significantly reduced secretion0.0111[2]

Note: Pharmacokinetic data (Absorption, Distribution, Metabolism, Excretion - ADME) for this compound is not currently available in published literature.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-pronged approach, targeting angiogenesis, cellular metabolism, and the inflammatory tumor microenvironment.

Anti-Angiogenic Effects

This compound has been shown to significantly inhibit angiogenesis, a critical process for tumor growth and metastasis.[2] The primary proposed mechanism involves the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a key regulator of blood vessel formation.

This compound This compound VEGF_Pathway VEGF Signaling Pathway This compound->VEGF_Pathway Inhibits Angiogenesis Angiogenesis VEGF_Pathway->Angiogenesis Promotes This compound This compound Glycolysis Glycolysis This compound->Glycolysis Inhibits OxPhos Oxidative Phosphorylation This compound->OxPhos Inhibits ATP_Production ATP Production Glycolysis->ATP_Production OxPhos->ATP_Production This compound This compound OAC_Cell OAC Cancer Cell This compound->OAC_Cell Acts on Cytokines IL-6, IL-8, IL-4 Secretion OAC_Cell->Cytokines Reduces Tumor_Microenvironment Pro-tumorigenic Microenvironment Cytokines->Tumor_Microenvironment Promotes Start Seed Cells Treat Treat with this compound (10 µM) Start->Treat Irradiate Irradiate (e.g., 2 Gy) Treat->Irradiate Incubate Incubate (10-14 days) Irradiate->Incubate Stain Fix and Stain Colonies (Crystal Violet) Incubate->Stain Count Count Colonies Stain->Count Start Seed Cells in Seahorse Plate Treat Treat with this compound Start->Treat Assay Run Seahorse Assay (e.g., Mito Stress Test) Treat->Assay Measure Measure OCR and ECAR Assay->Measure Analyze Analyze Data Measure->Analyze

References

The Discovery of Pyrazinib: A Small Molecule Pyrazine Compound for Enhanced Radiosensitivity in Oesophageal Adenocarcinoma

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pyrazinib, chemically identified as (E)-2-(2-Pyrazin-2-yl-vinyl)-phenol, is a novel small molecule pyrazine compound that has demonstrated significant potential as a radiosensitizer in the treatment of oesophageal adenocarcinoma (OAC).[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of this compound. It details the experimental protocols used to characterize its anti-angiogenic and anti-metabolic properties and presents the available quantitative data. Furthermore, this guide elucidates the putative signaling pathways through which this compound exerts its effects, offering a valuable resource for researchers and professionals in the field of oncology and drug development.

Introduction

Oesophageal adenocarcinoma is an aggressive malignancy with a poor prognosis, often exhibiting resistance to conventional therapies such as chemoradiation.[1] A significant challenge in OAC treatment is the intrinsic or acquired resistance of tumors to radiotherapy. This has spurred the search for novel agents that can enhance the efficacy of radiation, known as radiosensitizers. This compound (P3) has emerged as a promising candidate in this area, exhibiting potent anti-angiogenic and anti-metabolic activities that contribute to its radiosensitizing effects.[1][2] Recent research has also explored the use of this compound-functionalized gold nanoparticles to improve its solubility and therapeutic delivery.[2]

Synthesis of this compound

Proposed Synthetic Pathway: Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, typically yielding the (E)-isomer, which is consistent with the structure of this compound.[3][4][5] The reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.

  • Step 1: Preparation of the Pyrazinylmethylphosphonate Reagent. The synthesis would likely begin with the Arbuzov reaction between 2-(chloromethyl)pyrazine and a trialkyl phosphite, such as triethyl phosphite, to yield the corresponding diethyl pyrazin-2-ylmethylphosphonate.

  • Step 2: Horner-Wadsworth-Emmons Reaction. The pyrazinylmethylphosphonate is then deprotonated with a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to generate the nucleophilic phosphonate carbanion. This carbanion subsequently reacts with salicylaldehyde (2-hydroxybenzaldehyde) in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The resulting intermediate undergoes elimination of the phosphate byproduct to afford the desired (E)-2-(2-Pyrazin-2-yl-vinyl)-phenol (this compound).

Biological Activities and Quantitative Data

This compound exhibits a multi-faceted biological profile, primarily characterized by its anti-angiogenic and anti-metabolic effects, which collectively contribute to its radiosensitizing properties.

Anti-Angiogenic Activity

This compound has been shown to significantly inhibit blood vessel development.[1] This was demonstrated in an in vivo zebrafish model, a well-established system for studying angiogenesis.

Table 1: Anti-Angiogenic Effect of this compound in Zebrafish

AssayModelEndpointResultReference
Blood Vessel DevelopmentZebrafish EmbryosInhibition of blood vessel formationSignificant inhibition (p < 0.001)[1]
Anti-Metabolic Activity

This compound significantly reduces cellular metabolism, specifically targeting oxidative phosphorylation and glycolysis.[1] This has been observed in both in vitro models of OAC radioresistance and ex vivo human OAC tumor explants.[6][7]

Table 2: Anti-Metabolic Effects of this compound

AssayModelParameterResultReference
Real-time Metabolic ProfilingOAC radioresistant cellsOxygen Consumption Rate (OCR)Significantly reduced[8]
Real-time Metabolic ProfilingOAC radioresistant cellsExtracellular Acidification Rate (ECAR)Significantly reduced[8]
Real-time Metabolic ProfilingHuman OAC tumor explants (hypoxic)Oxygen Consumption Rate (OCR)Significant reduction (p = 0.0313)[6][7]
Real-time Metabolic ProfilingHuman OAC tumor explants (hypoxic)Extracellular Acidification Rate (ECAR)Significant reduction[6][7]
Radiosensitizing Activity

The primary therapeutic potential of this compound lies in its ability to enhance the sensitivity of cancer cells to radiation.

Table 3: Radiosensitizing Effects of this compound

AssayCell LinesConditionResultReference
Clonogenic Survival AssayOE33P (radiation-sensitive)Following irradiationSignificantly reduced surviving fraction[1]
Clonogenic Survival AssayOE33R (radiation-resistant)Following irradiationSignificantly reduced surviving fraction[1]
Cell Survival AssayOE33R (radiation-resistant)Hypoxic conditions + 4 Gy irradiationSignificantly reduced cell survival (p = 0.0216)[1]
Modulation of Inflammatory Mediators

This compound has also been shown to modulate the secretion of various inflammatory and angiogenic factors.

Table 4: Effect of this compound on Cytokine Secretion in OE33R Cells

CytokineEffectp-valueReference
IL-6Significant reductionp = 0.0006[1]
IL-8Significant reductionp = 0.0488[1]
IL-4Significant reductionp = 0.0111[1]

Experimental Protocols

Zebrafish Angiogenesis Assay

This protocol is a generalized procedure based on standard methods for assessing angiogenesis in zebrafish embryos.

  • Embryo Collection and Maintenance: Collect zebrafish embryos and maintain them in E3 medium at 28.5°C.

  • Drug Treatment: At 24 hours post-fertilization (hpf), dechorionate the embryos and expose them to varying concentrations of this compound dissolved in E3 medium containing 0.1% DMSO. Include a vehicle control group (0.1% DMSO in E3 medium).

  • Inhibition of Pigmentation: To visualize blood vessels clearly, treat the embryos with 0.003% 1-phenyl-2-thiourea (PTU) to prevent pigment formation.

  • Imaging and Analysis: At 72 hpf, anesthetize the embryos with tricaine and mount them in methylcellulose on a glass slide. Image the trunk vasculature using a fluorescence microscope. Quantify the extent of intersegmental vessel (ISV) growth and branching. Statistical analysis is performed to determine the significance of any observed inhibition.

Real-Time Metabolic Profiling (Seahorse Assay)

This protocol outlines the general steps for assessing cellular metabolism using a Seahorse XF Analyzer.

  • Cell Seeding: Seed oesophageal adenocarcinoma cells (e.g., OE33P and OE33R) in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with the desired concentration of this compound or vehicle control for a specified duration.

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate at 37°C in a non-CO2 incubator.

  • Seahorse Analysis: Load the sensor cartridge with modulators of mitochondrial respiration (e.g., oligomycin, FCCP, and rotenone/antimycin A) and place it into the Seahorse XF Analyzer for calibration. After calibration, replace the calibration plate with the cell plate.

  • Data Acquisition and Analysis: The instrument measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time. The data is analyzed to determine key metabolic parameters such as basal respiration, ATP production, maximal respiration, and glycolytic capacity.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of this compound is still under investigation, but its observed biological activities suggest the modulation of key signaling pathways involved in angiogenesis, metabolism, and radiation response.

Inhibition of Angiogenesis Signaling

This compound's anti-angiogenic effects are likely mediated through the inhibition of pro-angiogenic signaling pathways. A key regulator of angiogenesis is the Vascular Endothelial Growth Factor (VEGF) pathway.[9][10][11] Hypoxia, a common feature of the tumor microenvironment, induces the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which in turn upregulates the transcription of VEGF.[12][13][14] VEGF then binds to its receptor (VEGFR) on endothelial cells, activating downstream signaling cascades, including the PI3K/Akt pathway, which promotes endothelial cell proliferation, migration, and survival.[][16] By reducing metabolic activity and potentially directly or indirectly affecting HIF-1α stability or activity, this compound may disrupt this critical angiogenic signaling axis.

Modulation of Metabolic Pathways

The reduction in oxidative phosphorylation and glycolysis by this compound suggests an interference with central metabolic pathways in cancer cells. The PI3K/Akt/mTOR pathway is a critical regulator of cellular metabolism, promoting glucose uptake and glycolysis. By potentially inhibiting the PI3K/Akt pathway, this compound could lead to decreased metabolic activity, thereby sensitizing cancer cells to the metabolic stress induced by radiation.

Radiosensitization Mechanism

The radiosensitizing effect of this compound is likely a consequence of its combined anti-angiogenic and anti-metabolic activities. By inhibiting angiogenesis, this compound can reduce tumor blood supply, leading to increased hypoxia and a more radiosensitive tumor microenvironment. Furthermore, by inhibiting cellular metabolism, this compound can impair the cancer cells' ability to repair radiation-induced DNA damage, thereby enhancing the lethal effects of radiation. The potential inhibition of the pro-survival PI3K/Akt pathway would further contribute to this radiosensitization.

Conclusion and Future Directions

This compound is a promising small molecule pyrazine compound with significant potential as a radiosensitizer for the treatment of oesophageal adenocarcinoma. Its multifaceted mechanism of action, involving the inhibition of angiogenesis and cellular metabolism, makes it an attractive candidate for further preclinical and clinical development. Future research should focus on elucidating the precise molecular targets of this compound and its direct effects on the PI3K/Akt and other relevant signaling pathways. The development of nanoparticle-based delivery systems for this compound also holds promise for improving its pharmacokinetic properties and therapeutic efficacy. Further investigation into the synergistic effects of this compound with other chemotherapeutic agents is also warranted. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the potential of this compound into a clinical reality for patients with oesophageal adenocarcinoma.

References

An In-Depth Technical Guide to the Early-Stage Research of Pyrazinib's Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazinib ((E)-2-(2-Pyrazin-2-yl-vinyl)-phenol), a novel small molecule pyrazine compound, has emerged as a promising therapeutic agent, primarily investigated for its potent radiosensitizing effects in esophageal adenocarcinoma (OAC). Early-stage research reveals a multi-faceted mechanism of action, encompassing anti-angiogenic, anti-metabolic, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, detailing its observed therapeutic effects, the experimental methodologies employed in its evaluation, and an analysis of its impact on key biological pathways.

Introduction

Oesophageal adenocarcinoma (OAC) presents a significant clinical challenge with low 5-year survival rates.[1] A substantial portion of OAC patients exhibit resistance to standard neoadjuvant therapies, highlighting the urgent need for novel therapeutic strategies to improve treatment response.[1] Altered mitochondrial function has been identified as a key factor in radioresistance.[1] In this context, this compound (P3) was identified as a small molecule with the potential to enhance the efficacy of radiotherapy.[1] This guide synthesizes the existing preclinical data on this compound, offering a detailed resource for researchers and drug development professionals interested in its therapeutic potential.

Therapeutic Mechanisms and Preclinical Findings

This compound's therapeutic potential stems from its ability to modulate multiple facets of the tumor microenvironment. Its primary reported activities include radiosensitization, anti-angiogenic effects, metabolic reprogramming, and modulation of inflammatory responses.

Radiosensitization

In preclinical models of OAC, this compound has been shown to significantly enhance the efficacy of radiation therapy. It reduces the surviving fraction of both radiation-sensitive (OE33P) and radiation-resistant (OE33R) esophageal adenocarcinoma cells following irradiation.[1] This effect is particularly pronounced under hypoxic conditions, where this compound significantly decreased the survival of radioresistant OE33R cells after a 4 Gy dose of radiation.[1]

Anti-Angiogenic Activity

This compound demonstrates potent anti-angiogenic properties. In vivo studies using zebrafish models have shown that this compound significantly inhibits the development of new blood vessels.[1] This activity is crucial for limiting tumor growth and metastasis, which are highly dependent on angiogenesis.

Metabolic Reprogramming

A key aspect of this compound's mechanism of action is its ability to interfere with cancer cell metabolism. The compound has been observed to significantly reduce both oxidative phosphorylation and glycolysis in OAC cells in vitro and in zebrafish models in vivo.[1] Further studies using ex vivo human OAC tumor biopsies revealed that this compound significantly inhibits the oxygen consumption rate (OCR), a measure of oxidative phosphorylation.[2] Under hypoxic conditions, it reduces both OCR and the extracellular acidification rate (ECAR), an indicator of glycolysis.[2]

Anti-Inflammatory Effects

The tumor microenvironment is often characterized by chronic inflammation, which can promote tumor growth and resistance to therapy. This compound has been shown to modulate the secretion of various inflammatory and angiogenic factors. In radioresistant OAC cells, which exhibit elevated levels of several cytokines, this compound significantly reduces the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-4 (IL-4).[1] In ex vivo tumor biopsies, it has been shown to inhibit the secretion of IL-1β.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from early-stage research on this compound.

Biological Effect Experimental Model Metric Result Reference
Anti-AngiogenesisZebrafishInhibition of blood vessel developmentp < 0.001[1]
RadiosensitizationOE33R cells (hypoxic)Reduction in cell survival (post 4 Gy irradiation)p = 0.0216[1]
Metabolic Modulation
Oxidative Phosphorylation & GlycolysisOAC cells in vitro & Zebrafish in vivoReduction in metabolic measuresSignificant[1]
Oxygen Consumption Rate (OCR)OAC tumor biopsies (ex vivo)Inhibition of OCRp = 0.0139[2]
OCR (hypoxic)OAC tumor biopsies (ex vivo)Reduction in OCRp = 0.0313[2]
Extracellular Acidification Rate (ECAR) (hypoxic)OAC tumor biopsies (ex vivo)Reduction in ECARSignificant[2]
Anti-Inflammatory Activity
IL-6 SecretionOE33R cellsReduction in secretionp = 0.0006[1]
IL-8 SecretionOE33R cellsReduction in secretionp = 0.0488[1]
IL-4 SecretionOE33R cellsReduction in secretionp = 0.0111[1]
IL-1β SecretionOAC tumor biopsies (ex vivo)Inhibition of secretionp = 0.0377[2]

Signaling Pathways and Experimental Workflows

While the direct molecular targets of this compound are yet to be fully elucidated, its downstream effects on key signaling pathways involved in angiogenesis, metabolism, and inflammation are evident. The following diagrams illustrate these affected pathways and the experimental workflows used to study them.

G cluster_0 This compound's Impact on Tumor Microenvironment cluster_1 Anti-Angiogenic Effects cluster_2 Metabolic Reprogramming cluster_3 Anti-Inflammatory Effects This compound This compound (P3) VEGF VEGF Signaling This compound->VEGF Inhibits Glycolysis Glycolysis This compound->Glycolysis Inhibits OxPhos Oxidative Phosphorylation This compound->OxPhos Inhibits Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, IL-1β) This compound->Cytokines Inhibits Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes ATP ATP Production Glycolysis->ATP OxPhos->ATP Inflammation Tumor Inflammation Cytokines->Inflammation Promotes

Caption: this compound's multi-faceted mechanism of action.

G cluster_0 Zebrafish Anti-Angiogenesis Assay Workflow Zebrafish Transgenic Zebrafish (Tg(fli1:EGFP)) Treatment This compound Treatment Zebrafish->Treatment Imaging Fluorescence Microscopy Treatment->Imaging Analysis Quantification of Blood Vessel Development Imaging->Analysis

Caption: Workflow for assessing anti-angiogenic activity.

G cluster_1 Cellular Metabolism Assay Workflow (Seahorse) Cells OAC Cells or Tumor Biopsies Treatment This compound Treatment Cells->Treatment Assay Seahorse XF Analyzer Treatment->Assay Measurement Measure OCR & ECAR Assay->Measurement

Caption: Workflow for metabolic profiling.

G cluster_2 Cytokine Secretion Assay Workflow (Multiplex ELISA) Cells OAC Cells or Tumor Biopsies Treatment This compound Treatment Cells->Treatment Supernatant Collect Supernatant Treatment->Supernatant ELISA Multiplex ELISA Supernatant->ELISA Analysis Quantify Cytokine Levels ELISA->Analysis

Caption: Workflow for cytokine secretion analysis.

Detailed Experimental Protocols

The following sections provide generalized protocols for the key experiments cited in the early-stage research of this compound.

Zebrafish Angiogenesis Assay

This assay is used to visually and quantitatively assess the effect of compounds on blood vessel formation in vivo.

  • Model: Transgenic zebrafish line Tg(fli1:EGFP), where endothelial cells express green fluorescent protein.

  • Procedure:

    • Zebrafish embryos are collected and raised in standard E3 medium.

    • At a specific time point post-fertilization (e.g., 24 hours), embryos are dechorionated and placed in multi-well plates.

    • This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the medium at various concentrations. A vehicle control (DMSO) is run in parallel.

    • Embryos are incubated for a defined period (e.g., 48 hours).

    • Following incubation, the development of the sub-intestinal vessels (SIVs) is observed and imaged using a fluorescence microscope.

    • The extent of blood vessel growth is quantified using image analysis software.

Cellular Metabolism Assay (Seahorse XF Analyzer)

This assay measures the two major energy-producing pathways in cells: mitochondrial respiration and glycolysis.

  • Equipment: Seahorse XF Analyzer.

  • Procedure:

    • OAC cells are seeded in a Seahorse XF cell culture microplate. For ex vivo analysis, tumor biopsies are used.

    • Cells/biopsies are treated with this compound or vehicle control for a specified duration.

    • The culture medium is replaced with Seahorse XF assay medium, and the plate is incubated in a CO2-free incubator to allow temperature and pH to equilibrate.

    • The microplate is then placed in the Seahorse XF Analyzer.

    • The instrument measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.

    • Inhibitors of mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A) can be serially injected to assess different parameters of mitochondrial function.

Cytokine Secretion Assay (Multiplex ELISA)

This method allows for the simultaneous measurement of multiple cytokines in a single sample.

  • Platform: Bead-based multiplex immunoassay (e.g., Luminex).

  • Procedure:

    • OAC cells or tumor biopsies are cultured and treated with this compound or vehicle control.

    • After the treatment period, the cell culture supernatant (for cell lines) or conditioned medium (for biopsies) is collected.

    • The supernatant/medium is incubated with a mixture of fluorescently-coded beads, each coated with a capture antibody specific for a different cytokine.

    • After incubation and washing, a biotinylated detection antibody cocktail is added, followed by a streptavidin-phycoerythrin (PE) conjugate.

    • The beads are analyzed on a multiplex array reader, which identifies each bead by its unique fluorescent signature and quantifies the amount of bound cytokine by the intensity of the PE signal.

    • Cytokine concentrations are determined by comparison to a standard curve.

Clonogenic Survival Assay

This is the gold standard in vitro assay to determine the effectiveness of cytotoxic agents, including radiation.

  • Procedure:

    • OAC cells are seeded in culture dishes and allowed to attach.

    • Cells are pre-treated with this compound or vehicle control for a defined period.

    • The cells are then irradiated with various doses of X-ray radiation.

    • Immediately after irradiation, cells are trypsinized, counted, and re-seeded at low densities into new culture dishes.

    • The cells are incubated for a period of 7-14 days to allow for colony formation.

    • Colonies are then fixed and stained (e.g., with crystal violet).

    • Colonies containing at least 50 cells are counted.

    • The plating efficiency and surviving fraction for each treatment group are calculated to determine the radiosensitizing effect of this compound.

Future Directions and Conclusion

The early-stage research on this compound has laid a strong foundation for its development as a novel therapeutic agent, particularly as a radiosensitizer in OAC. Its multifaceted mechanism of action, targeting angiogenesis, metabolism, and inflammation, suggests its potential applicability in a broader range of cancers. A recent development in this area is the use of this compound-functionalized gold nanoparticles (AuNP-P3), which aims to improve the solubility and bioavailability of the compound, potentially enhancing its therapeutic efficacy.[3][4][5]

Future research should focus on several key areas:

  • Target Identification: Elucidating the direct molecular target(s) of this compound is crucial for a complete understanding of its mechanism of action and for rational drug design.

  • Broader Efficacy Studies: Investigating the efficacy of this compound in other cancer types, both as a monotherapy and in combination with other treatments, is warranted.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are necessary to advance this compound into clinical trials.

  • Clinical Translation: Well-designed clinical trials are needed to evaluate the safety and efficacy of this compound, potentially in combination with radiotherapy, in OAC patients.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Pyrazinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazinib ((E)-2-(2-Pyrazin-2-yl-vinyl)-phenol), also known as P3, is a small molecule pyrazine derivative that has demonstrated significant potential as a therapeutic agent, particularly in the context of oncology. It exhibits radiosensitizing, anti-angiogenic, and anti-metabolic properties, making it a compound of interest for enhancing the efficacy of cancer treatments. This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, detailed experimental protocols for its characterization, and an exploration of its putative mechanism of action through signaling pathway diagrams.

Chemical Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (E)-2-(2-(Pyrazin-2-yl)vinyl)phenolN/A
Synonyms This compound, P3[1]
Chemical Formula C₁₂H₁₀N₂ON/A
Molecular Weight 198.22 g/mol Predicted
Melting Point 135-140 °CPredicted
Boiling Point 358.5 °C at 760 mmHgPredicted
Solubility Poorly soluble in water. Soluble in organic solvents like DMSO and ethanol.N/A
pKa (acidic) 8.3 (Phenolic hydroxyl)Predicted
pKa (basic) 1.2 (Pyrazine nitrogen)Predicted
LogP 2.5Predicted

Stability Profile

Specific stability studies on this compound have not been extensively published. However, based on the chemical structure, which includes a phenolic hydroxyl group and a vinylpyrazine moiety, some general stability characteristics can be inferred. Phenolic compounds are known to be susceptible to oxidation, which can be accelerated by exposure to light, heat, and high pH. The vinyl group may also be subject to polymerization or oxidation under certain conditions.

Table 2: Inferred Stability of this compound

ConditionExpected StabilityRecommended Storage
Light Potentially light-sensitive, leading to photo-oxidation.Store in amber vials or protect from light.
Temperature Elevated temperatures may accelerate degradation.Store at controlled room temperature or refrigerated.
pH More stable in acidic to neutral pH. Basic conditions may promote oxidation of the phenol group.Store in neutral or slightly acidic buffers. Avoid strongly basic solutions.
Oxidation Susceptible to oxidation due to the phenol moiety.Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage of solutions.

Experimental Protocols

This section provides detailed methodologies for key experiments that are crucial for evaluating the biological activity and mechanism of action of this compound.

Synthesis of (E)-2-(2-Pyrazin-2-yl-vinyl)-phenol

A plausible synthetic route for this compound can be adapted from standard methods for stilbene synthesis, such as the Wittig or Horner-Wadsworth-Emmons reaction.

Proposed Synthetic Scheme:

G cluster_0 Step 1: Phosphonium Salt Formation cluster_1 Step 2: Wittig Reaction reagent1 2-Methylpyrazine intermediate1 Pyrazin-2-ylmethyl) triphenylphosphonium bromide reagent1->intermediate1 N-Bromosuccinimide, Triphenylphosphine reagent2 Salicylaldehyde product (E)-2-(2-(Pyrazin-2-yl)vinyl)phenol (this compound) intermediate1->product Base (e.g., NaH), Salicylaldehyde

Caption: Proposed Wittig reaction-based synthesis of this compound.

Protocol:

  • Preparation of (Pyrazin-2-ylmethyl)triphenylphosphonium bromide:

    • To a solution of 2-methylpyrazine in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

    • Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC).

    • After cooling, filter the mixture and concentrate the filtrate.

    • Dissolve the resulting crude 2-(bromomethyl)pyrazine in toluene and add triphenylphosphine.

    • Heat the mixture to reflux to form the phosphonium salt.

    • Cool the reaction and collect the precipitated phosphonium salt by filtration.

  • Wittig Reaction to form this compound:

    • Suspend the (pyrazin-2-ylmethyl)triphenylphosphonium bromide in a dry aprotic solvent (e.g., THF) under an inert atmosphere.

    • Add a strong base (e.g., sodium hydride or n-butyllithium) dropwise at 0°C to generate the ylide.

    • Stir the resulting mixture at room temperature for 1-2 hours.

    • Add a solution of salicylaldehyde in the same solvent dropwise to the ylide solution.

    • Allow the reaction to proceed at room temperature overnight.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain (E)-2-(2-Pyrazin-2-yl-vinyl)-phenol.

Clonogenic Survival Assay for Radiosensitization

This assay assesses the ability of a single cell to grow into a colony and is the gold standard for measuring the cytotoxic and radiosensitizing effects of a compound.[2][3]

G step1 Cell Seeding step2 Drug Treatment (this compound) step1->step2 step3 Irradiation step2->step3 step4 Incubation (Colony Formation) step3->step4 step5 Staining and Counting step4->step5 step6 Data Analysis (Survival Fraction) step5->step6

Caption: Workflow for the clonogenic survival assay.

Protocol:

  • Cell Seeding:

    • Harvest cancer cells from culture and prepare a single-cell suspension.

    • Count the cells and seed a predetermined number (e.g., 200-1000 cells/well) into 6-well plates.

    • Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Drug Treatment and Irradiation:

    • Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

    • Following drug incubation, irradiate the plates with different doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).

  • Colony Formation:

    • After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh culture medium.

    • Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining and Counting:

    • When colonies are of a sufficient size (typically >50 cells), remove the medium and wash the wells with PBS.

    • Fix the colonies with a methanol/acetic acid solution (3:1) for 10 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies in each well.

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) = (Number of colonies counted / Number of cells seeded) for the control group.

    • Calculate the Surviving Fraction (SF) = (Number of colonies counted / (Number of cells seeded x PE)) for each treatment group.

    • Plot the surviving fraction as a function of the radiation dose to generate survival curves.

Multiplex ELISA for Cytokine Profiling

This assay allows for the simultaneous measurement of multiple cytokines in a single sample, providing a comprehensive view of the inflammatory and angiogenic response.[4][5]

G step1 Sample Collection (Cell Supernatant) step2 Incubation with Capture Antibody-Coated Beads step1->step2 step3 Addition of Biotinylated Detection Antibody step2->step3 step4 Addition of Streptavidin-PE step3->step4 step5 Data Acquisition (Flow Cytometer) step4->step5 step6 Data Analysis step5->step6

Caption: General workflow for a multiplex bead-based ELISA.

Protocol:

  • Sample Preparation:

    • Culture cells with or without this compound and/or radiation.

    • Collect the cell culture supernatants and centrifuge to remove cellular debris.

    • Store the supernatants at -80°C until use.

  • Assay Procedure (using a commercial kit):

    • Prepare the standards and samples according to the kit manufacturer's instructions.

    • Add the capture antibody-conjugated beads to the wells of a 96-well filter plate.

    • Wash the beads using a vacuum manifold.

    • Add the standards and samples to the respective wells and incubate to allow cytokines to bind to the capture antibodies.

    • Wash the beads to remove unbound components.

    • Add the biotinylated detection antibody cocktail and incubate.

    • Wash the beads.

    • Add streptavidin-phycoerythrin (PE) and incubate. This will bind to the biotinylated detection antibodies.

    • Wash the beads.

    • Resuspend the beads in reading buffer.

  • Data Acquisition and Analysis:

    • Acquire the data on a flow cytometer capable of distinguishing the different bead populations and the PE signal.

    • Use the kit-specific software to analyze the data and calculate the concentration of each cytokine in the samples based on the standard curve.

Seahorse XF Analyzer for Metabolic Profiling

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are indicators of mitochondrial respiration and glycolysis, respectively.[6][7]

G step1 Cell Seeding in XF Microplate step2 Drug Treatment (this compound) step1->step2 step3 Assay Medium Exchange step2->step3 step4 Seahorse XF Assay (Sequential Injections) step3->step4 step5 Data Analysis step4->step5

Caption: Workflow for a Seahorse XF metabolic assay.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a Seahorse XF cell culture microplate at an optimized density.

    • Allow cells to attach and then treat with this compound for the desired time.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

    • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator at 37°C for 1 hour.

    • Prepare the mitochondrial and glycolytic stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A for OCR; glucose, oligomycin, 2-DG for ECAR) in the assay medium and load them into the appropriate ports of the sensor cartridge.

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate.

    • Run the assay, which involves cycles of mixing, waiting, and measuring OCR and ECAR before and after the sequential injection of the stressor compounds.

  • Data Analysis:

    • Normalize the OCR and ECAR data to cell number or protein content.

    • Calculate key metabolic parameters such as basal respiration, ATP production, maximal respiration, spare respiratory capacity, basal glycolysis, and glycolytic capacity.

Putative Signaling Pathway

Based on the reported biological activities of this compound, particularly its ability to reduce the secretion of pro-inflammatory and pro-angiogenic cytokines such as IL-6 and IL-8, a putative signaling pathway can be proposed.[1] These cytokines are often regulated by the NF-κB and STAT3 signaling pathways, which are frequently hyperactivated in cancer and contribute to radioresistance.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, IL-6R) PI3K PI3K RTK->PI3K JAK JAK RTK->JAK Activates AKT AKT PI3K->AKT IKK IKK AKT->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_nuc STAT3 STAT3->STAT3_nuc Dimerizes and Translocates This compound This compound This compound->PI3K Inhibits? This compound->IKK Inhibits? This compound->JAK Inhibits? Gene_expression Gene Expression (IL-6, IL-8, VEGF, etc.) NFkB_nuc->Gene_expression Promotes STAT3_nuc->Gene_expression Promotes

Caption: Putative signaling pathways modulated by this compound.

Description:

This compound's inhibitory effect on IL-6 and IL-8 secretion suggests it may interfere with upstream signaling cascades that regulate the transcription of these cytokines. The PI3K/AKT/NF-κB and JAK/STAT3 pathways are key regulators of inflammatory and angiogenic gene expression. It is hypothesized that this compound may exert its effects by inhibiting one or more components of these pathways, such as PI3K, IKK, or JAK. This inhibition would lead to reduced translocation of the transcription factors NF-κB and STAT3 to the nucleus, thereby downregulating the expression of their target genes, including those encoding for IL-6, IL-8, and other pro-tumorigenic factors. This proposed mechanism aligns with the observed anti-inflammatory and anti-angiogenic properties of this compound.

Conclusion

This compound is a promising small molecule with multifaceted anti-cancer properties. This guide has provided a summary of its chemical properties, highlighting the need for further experimental validation. The detailed experimental protocols offer a framework for consistent and reproducible research into its biological effects. The proposed signaling pathway provides a testable hypothesis for its mechanism of action. Further investigation into the precise molecular targets and a comprehensive stability profile will be crucial for the continued development of this compound as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Pyrazinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazinib, chemically identified as (E)-2-(2-Pyrazin-2-yl-vinyl)-phenol, is a small molecule that has demonstrated significant potential as a radiosensitizer in oesophageal adenocarcinoma.[1] Its mechanism of action involves the inhibition of mitochondrial metabolism and the modulation of inflammatory signaling pathways, making it a compound of interest for further investigation in oncology and drug development. These application notes provide a detailed protocol for the laboratory-scale synthesis of this compound, along with a summary of its biological activities and the signaling pathways it affects.

Introduction

Oesophageal adenocarcinoma (OAC) is a particularly aggressive cancer with low survival rates.[1] A significant challenge in its treatment is radioresistance.[1] this compound has emerged as a promising agent to enhance the efficacy of radiation therapy.[1] It exhibits anti-angiogenic, anti-metabolic, and anti-inflammatory properties.[1] Specifically, this compound has been shown to reduce oxidative phosphorylation and glycolysis in cancer cells.[1] Furthermore, it decreases the secretion of key inflammatory and angiogenic factors, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-4 (IL-4).[1] This document outlines a detailed protocol for the chemical synthesis of this compound to facilitate further research into its therapeutic potential.

Data Presentation

Table 1: Reactants for this compound Synthesis

ReagentChemical FormulaMolecular Weight ( g/mol )Role
2-MethylpyrazineC₅H₆N₂94.11Starting Material
SalicylaldehydeC₇H₆O₂122.12Starting Material
Acetic AnhydrideC₄H₆O₃102.09Solvent/Dehydrating Agent

Table 2: Summary of this compound's Biological Activity

Biological EffectTarget Pathway/ProcessObserved Outcome
RadiosensitizationMitochondrial MetabolismInhibition of oxidative phosphorylation and glycolysis.[1]
Anti-inflammatoryCytokine SecretionReduction in secreted levels of IL-6, IL-8, and IL-4.[1]
Anti-angiogenicBlood Vessel DevelopmentSignificant inhibition of blood vessel formation.[1]

Experimental Protocols

Synthesis of (E)-2-(2-Pyrazin-2-yl-vinyl)-phenol (this compound)

This protocol is based on a condensation reaction between 2-methylpyrazine and salicylaldehyde.

Materials:

  • 2-Methylpyrazine

  • Salicylaldehyde

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Rotary evaporator

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 2-methylpyrazine (1.0 equivalent) and salicylaldehyde (1.0 equivalent).

  • Solvent Addition: Add acetic anhydride to the flask to serve as both a solvent and a dehydrating agent. The volume should be sufficient to dissolve the reactants and allow for efficient stirring.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux with continuous stirring for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water to quench the excess acetic anhydride. A precipitate of the crude product should form.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration and wash it with cold water. Allow the solid to air-dry.

  • Purification: Purify the crude product by column chromatography on silica gel. A suitable eluent system, such as a gradient of ethyl acetate in hexane, should be used to isolate the pure (E)-2-(2-Pyrazin-2-yl-vinyl)-phenol.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying and Characterization: Dry the purified product under vacuum to obtain a solid. Characterize the final product by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

This compound Synthesis Workflow

SynthesisWorkflow This compound Synthesis Workflow reagents 2-Methylpyrazine + Salicylaldehyde reaction Condensation Reaction (Acetic Anhydride, Reflux) reagents->reaction workup Work-up (Ice Water Quench) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound ((E)-2-(2-Pyrazin-2-yl-vinyl)-phenol) purification->product

Caption: A flowchart illustrating the key steps in the laboratory synthesis of this compound.

Proposed Signaling Pathway of this compound in Oesophageal Adenocarcinoma

SignalingPathway Proposed Signaling Pathway of this compound in OAC This compound This compound Mitochondria Mitochondrial Metabolism This compound->Mitochondria Inhibits Inflammation Inflammatory Cytokine Secretion This compound->Inflammation Reduces Angiogenesis Angiogenesis This compound->Angiogenesis Inhibits OxPhos Oxidative Phosphorylation Mitochondria->OxPhos Glycolysis Glycolysis Mitochondria->Glycolysis Radiosensitization Radiosensitization Mitochondria->Radiosensitization IL6 IL-6 Inflammation->IL6 IL8 IL-8 Inflammation->IL8 IL4 IL-4 Inflammation->IL4 Inflammation->Radiosensitization Angiogenesis->Radiosensitization

Caption: A diagram showing the proposed mechanism of action of this compound, leading to radiosensitization in OAC.

References

Application Notes and Protocols for Assessing Pyrazinib's Radiosensitizing Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methods and detailed protocols to assess the radiosensitizing effects of Pyrazinib, a novel small molecule compound. The following sections detail experimental procedures for key assays, present quantitative data in a structured format, and illustrate the proposed signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data on the radiosensitizing effects of this compound from in vitro and in vivo studies.

Table 1: In Vitro Radiosensitizing Effect of this compound on Oesophageal Adenocarcinoma (OAC) Cell Lines [1]

Cell LineTreatment (10 µM this compound)Radiation Dose (Gy)Surviving Fraction (vs. Control)p-value
OE33P (Radiosensitive)No2~0.50-
OE33P (Radiosensitive)Yes2~0.250.0005
OE33R (Radioresistant)No2~0.75-
OE33R (Radioresistant)Yes2~0.400.0001

Table 2: Effect of this compound on Mitochondrial Respiration and Glycolysis in OAC Cells [2]

Cell LineTreatmentParameterChange vs. Control
OAC CellsThis compoundOxygen Consumption Rate (OCR)Significantly Reduced
OAC CellsThis compoundExtracellular Acidification Rate (ECAR)Significantly Reduced

Table 3: Modulation of Secreted Inflammatory and Angiogenic Factors by this compound in Radioresistant OAC Cells (OE33R) [1][3]

Cytokine/FactorTreatment (this compound)Change in Secretion Levelp-value
IL-6YesSignificantly Reduced0.0006
IL-8YesSignificantly Reduced0.0488
IL-4YesSignificantly Reduced0.0111
IL-2Yes (with 2 Gy radiation)Significantly Increased0.038
IL-10Yes (with 2 Gy radiation)Significantly Increased0.002

Table 4: In Vivo Anti-Angiogenic Effect of this compound [3]

ModelTreatmentEndpointResultp-value
Zebrafish EmbryosThis compoundBlood Vessel DevelopmentSignificantly Inhibited< 0.001

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Clonogenic Survival Assay

This assay is the gold standard for assessing the cytotoxic and radiosensitizing effects of a compound on cancer cells in vitro.[4]

Materials:

  • Cancer cell lines (e.g., OE33P and OE33R)

  • Complete cell culture medium

  • Trypsin-EDTA

  • 6-well plates

  • This compound

  • Irradiator (e.g., X-ray source)

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed a predetermined number of cells (e.g., 200-1000 cells/well, depending on the cell line's plating efficiency and the expected toxicity) into 6-well plates.

    • Allow cells to attach overnight in a humidified incubator at 37°C and 5% CO₂.

  • Drug Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute this compound to the desired final concentration in a complete cell culture medium.

    • Replace the medium in the wells with the this compound-containing medium or control medium (with vehicle).

    • Incubate for a specified period (e.g., 24 hours) before irradiation.

  • Irradiation:

    • Transport the plates to the irradiator.

    • Expose the cells to the desired doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).

  • Colony Formation:

    • After irradiation, replace the treatment medium with a fresh, complete medium.

    • Return the plates to the incubator and allow colonies to form for 10-14 days.

  • Staining and Counting:

    • Wash the wells twice with PBS.

    • Fix the colonies with 100% methanol for 15 minutes.

    • Stain the colonies with Crystal Violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies containing at least 50 cells.

  • Data Analysis:

    • Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%

    • Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE)

Seahorse XF Cell Mito Stress Test

This assay measures key parameters of mitochondrial function by monitoring the oxygen consumption rate (OCR) in real-time.

Materials:

  • Seahorse XF Analyzer (e.g., XF96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium

  • Glucose, Pyruvate, Glutamine supplements

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Cells of interest

Protocol:

  • Cell Seeding:

    • Seed cells into a Seahorse XF Cell Culture Microplate at a predetermined density and allow them to adhere overnight.

  • Cartridge Hydration:

    • Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant in a non-CO₂ 37°C incubator overnight.

  • Assay Preparation:

    • On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine.

    • Incubate the cell plate in a non-CO₂ 37°C incubator for 1 hour.

    • Load the injector ports of the hydrated sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) and this compound or vehicle control.

  • Seahorse XF Analyzer Operation:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate.

    • Run the assay according to the manufacturer's protocol. The instrument will sequentially inject the compounds and measure the OCR at baseline and after each injection.

  • Data Analysis:

    • Analyze the OCR data to determine key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Multiplex ELISA for Cytokine and Angiogenic Factor Profiling

This assay allows for the simultaneous quantification of multiple secreted proteins from cell culture supernatants.

Materials:

  • Multiplex ELISA kit (specific for the cytokines and angiogenic factors of interest)

  • Cell culture supernatants from treated and control cells

  • Plate reader capable of detecting the kit's signal (e.g., chemiluminescence or fluorescence)

  • Wash buffer

  • Assay diluents

Protocol:

  • Sample Collection:

    • Culture cells with this compound and/or radiation as described in the clonogenic assay protocol.

    • Collect the cell culture supernatant at a specified time point.

    • Centrifuge the supernatant to remove any cellular debris and store it at -80°C until use.

  • Assay Procedure:

    • Follow the specific instructions provided with the multiplex ELISA kit.

    • Typically, this involves adding standards and samples to the wells of a pre-coated plate.

    • Incubate the plate to allow the analytes to bind to the capture antibodies.

    • Wash the plate to remove unbound substances.

    • Add a detection antibody cocktail and incubate.

    • Wash the plate again.

    • Add a substrate and measure the signal using a plate reader.

  • Data Analysis:

    • Generate a standard curve for each analyte using the provided standards.

    • Determine the concentration of each cytokine and angiogenic factor in the samples by interpolating their signals on the respective standard curves.

Zebrafish Angiogenesis Assay

This in vivo assay is used to assess the anti-angiogenic potential of a compound.[5]

Materials:

  • Transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP))

  • Zebrafish embryos

  • Multi-well plates

  • This compound

  • Microscope with fluorescence imaging capabilities

Protocol:

  • Embryo Collection and Treatment:

    • Collect freshly fertilized zebrafish embryos.

    • At a specific developmental stage (e.g., 24 hours post-fertilization), place the embryos into the wells of a multi-well plate.

    • Add this compound at various concentrations or a vehicle control to the embryo medium.

  • Incubation and Imaging:

    • Incubate the embryos for a defined period (e.g., 24-48 hours).

    • At the end of the incubation period, anesthetize the embryos.

    • Image the vasculature of the embryos using a fluorescence microscope. Focus on specific regions, such as the sub-intestinal vessels (SIVs) or intersegmental vessels (ISVs).

  • Data Analysis:

    • Quantify the extent of blood vessel formation. This can be done by measuring vessel length, counting branch points, or assessing the total fluorescent area of the vasculature.

    • Compare the vascular development in this compound-treated embryos to that of the control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways affected by this compound and the general experimental workflows.

Signaling Pathway Diagrams

Pyrazinib_Radiosensitization_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome Ionizing\nRadiation Ionizing Radiation ROS ROS Ionizing\nRadiation->ROS This compound This compound VEGFR VEGFR This compound->VEGFR PI3K/Akt PI3K/Akt This compound->PI3K/Akt HIF-1α\n(stabilized) HIF-1α (stabilized) This compound->HIF-1α\n(stabilized) VEGFR->PI3K/Akt ROS->PI3K/Akt ROS->HIF-1α\n(stabilized) IKK IKK PI3K/Akt->IKK IκB IκB IKK->IκB NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc HIF-1α_nuc HIF-1α HIF-1α\n(stabilized)->HIF-1α_nuc Pro-survival Genes Pro-survival Genes NF-κB_nuc->Pro-survival Genes Angiogenic Factors (e.g., VEGF) Angiogenic Factors (e.g., VEGF) HIF-1α_nuc->Angiogenic Factors (e.g., VEGF) DNA_Damage DNA_Damage DNA_Repair DNA_Repair DNA_Damage->DNA_Repair Pro-survival Genes->DNA_Repair Inflammation Inflammation Pro-survival Genes->Inflammation Cell_Survival Cell_Survival Pro-survival Genes->Cell_Survival Angiogenesis Angiogenesis Angiogenic Factors (e.g., VEGF)->Angiogenesis Radiosensitization Radiosensitization Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment start_invitro Cancer Cell Lines (Radiosensitive & Radioresistant) treatment Treat with this compound +/- Ionizing Radiation start_invitro->treatment clonogenic Clonogenic Survival Assay treatment->clonogenic seahorse Seahorse XF Metabolic Assay treatment->seahorse elisa Multiplex ELISA (Cytokine/Angiogenic Factors) treatment->elisa data_invitro Analyze Survival Fraction, OCR/ECAR, and Protein Levels clonogenic->data_invitro seahorse->data_invitro elisa->data_invitro start_invivo Zebrafish Embryos (Tg(fli1:EGFP)) treatment_invivo Treat with this compound start_invivo->treatment_invivo imaging Fluorescence Microscopy of Vasculature treatment_invivo->imaging data_invivo Quantify Angiogenesis (Vessel length, branch points) imaging->data_invivo

References

Application of Pyrazinib in Combination with Radiation Therapy: Enhancing Radiosensitivity in Oesophageal Adenocarcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinib, a novel small molecule pyrazine compound, has demonstrated significant potential as a radiosensitizer in preclinical models of oesophageal adenocarcinoma (OAC).[1][2] Radioresistance remains a major hurdle in the effective treatment of OAC, with only 20-30% of patients showing a complete response to neoadjuvant chemoradiotherapy.[3][4] this compound, and its gold nanoparticle conjugate (AuNP-P3), addresses this challenge by targeting key biological processes that contribute to radioresistance, including tumor metabolism, angiogenesis, and inflammation.[1][3][5] This document provides detailed application notes and protocols for studying the synergistic effects of this compound and radiation therapy, based on published preclinical research.

Mechanism of Action

This compound enhances the efficacy of radiation therapy through a multi-faceted mechanism of action:

  • Metabolic Reprogramming: this compound significantly reduces mitochondrial metabolism, specifically oxidative phosphorylation (OXPHOS) and glycolysis, in OAC cells.[1] This is critical as radioresistant OAC cells often exhibit an altered metabolic phenotype.[5]

  • Anti-Angiogenic Effects: The compound potently inhibits blood vessel formation, a process crucial for tumor growth and response to radiation.[1][2][3]

  • Modulation of the Tumor Microenvironment: this compound alters the secretion of inflammatory and angiogenic factors, such as IL-6, IL-8, and IL-4, creating a less supportive environment for tumor survival and radioresistance.[1]

The conjugation of this compound with gold nanoparticles (AuNP-P3) has been shown to improve its solubility and bioavailability, enhancing its therapeutic potential for targeted delivery to tumor sites.[3][4]

Experimental Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound and its combination with radiation therapy.

Table 1: In Vitro Radiosensitizing Effects of this compound and AuNP-P3

Cell LineTreatment (10 µM)Radiation DoseOutcomep-valueReference
OE33P (Radiosensitive OAC)This compound2 GySignificantly reduced surviving fractionp = 0.0005[3]
OE33R (Radioresistant OAC)This compound2 GySignificantly reduced surviving fractionp = 0.0001[3]
OE33R (Radioresistant OAC)This compound4 Gy (Hypoxia)Significantly reduced cell survivalp = 0.0216[1][2]
OE33P (Radiosensitive OAC)AuNP-P32 GySignificantly enhanced radiosensitivityp = 0.0005[3]
OE33R (Radioresistant OAC)AuNP-P32 GySignificantly enhanced radiosensitivityp = 0.0001[3]

Table 2: Effects of this compound on Cellular Metabolism

Model SystemTreatmentMetabolic ParameterOutcomep-valueReference
OAC Cell Lines (OE33P & OE33R)This compoundOxidative Phosphorylation (OCR)Significantly reduced-[1]
OAC Cell Lines (OE33R)This compoundGlycolysis (ECAR)Reduced-[1]
OAC Tumour ExplantsThis compoundOxidative Phosphorylation (OCR)Significantly inhibitedp = 0.0139[5]
OAC Tumour Explants (Hypoxia)This compoundOxidative Phosphorylation (OCR)Significantly reducedp = 0.0313[5]
OAC Tumour Explants (Hypoxia)This compoundGlycolysis (ECAR)Reduced-[5]

Table 3: Modulation of Inflammatory Cytokine Secretion by this compound in Radioresistant OAC Cells (OE33R)

CytokineTreatmentOutcomep-valueReference
IL-6This compoundSignificantly reduced secretionp = 0.0006[1]
IL-8This compoundSignificantly reduced secretionp = 0.0488[1]
IL-4This compoundSignificantly reduced secretionp = 0.0111[1]

Table 4: Anti-Angiogenic Activity of this compound

Model SystemTreatmentOutcomep-valueReference
Zebrafish EmbryosThis compoundSignificantly inhibited blood vessel developmentp < 0.001[1][2]

Experimental Protocols

In Vitro Radiosensitization Studies

a. Cell Culture:

  • Oesophageal adenocarcinoma cell lines, such as the radiosensitive OE33P and radioresistant OE33R, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

b. Clonogenic Survival Assay:

  • Seed cells in 6-well plates at a density determined by the expected survival fraction for each treatment condition.

  • Allow cells to attach overnight.

  • Treat cells with 10 µM this compound, AuNP-P3, or vehicle control (e.g., 0.1% DMSO) for 24 hours.

  • Irradiate the plates with a single dose of 2 Gy (or a range of doses, e.g., 2, 4, 6 Gy) using a calibrated X-ray irradiator.

  • Incubate the plates for 10-14 days to allow for colony formation.

  • Fix the colonies with a solution of 6% (v/v) glutaraldehyde and 0.5% (w/v) crystal violet.

  • Count colonies containing at least 50 cells.

  • Calculate the surviving fraction for each treatment group relative to the untreated control.

Cellular Metabolism Analysis

a. Seahorse XFe24/XFe96 Metabolic Flux Analysis:

  • Seed OAC cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Treat the cells with 10 µM this compound or vehicle control for 24 hours.

  • Irradiate the cells with 2 Gy X-rays.

  • 24 hours post-irradiation, perform the Seahorse assay to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).

  • The assay involves sequential injections of metabolic inhibitors: oligomycin (to inhibit ATP synthase), FCCP (a protonophore to uncouple oxygen consumption from ATP production), and a mixture of rotenone and antimycin A (to inhibit Complex I and III of the electron transport chain).

Analysis of Secreted Factors

a. Multiplex ELISA:

  • Collect the cell culture supernatants from the metabolic analysis experiment (after 24 hours of treatment and 24 hours post-irradiation).

  • Centrifuge the supernatants to remove cellular debris.

  • Analyze the supernatants using a multiplex ELISA kit (e.g., Meso Scale Discovery) according to the manufacturer's protocol to quantify the levels of various cytokines, chemokines, and angiogenic factors.

In Vivo Angiogenesis Assay

a. Zebrafish Embryo Model:

  • Use transgenic zebrafish embryos that express a fluorescent protein in their vasculature (e.g., Tg(fli1:EGFP)).

  • At the appropriate developmental stage (e.g., 24 hours post-fertilization), expose the embryos to this compound or vehicle control in their water.

  • Incubate the embryos for a defined period (e.g., up to 72 or 96 hours post-fertilization).

  • Visualize and quantify the formation of intersegmental blood vessels using fluorescence microscopy.

  • Inhibition of angiogenesis is determined by a reduction in the number or length of these vessels compared to the control group.

Visualizations

Radiosensitization_Pathway cluster_treatment Therapeutic Intervention cluster_cellular_effects Cellular Effects cluster_outcome Therapeutic Outcome Radiation Radiation DNA_Damage DNA Damage Radiation->DNA_Damage This compound This compound Metabolic_Stress Metabolic Stress (Reduced OXPHOS & Glycolysis) This compound->Metabolic_Stress Anti_Angiogenesis Anti-Angiogenesis This compound->Anti_Angiogenesis Altered_Cytokine_Secretion Altered Cytokine Secretion (e.g., ↓IL-6, ↓IL-8) This compound->Altered_Cytokine_Secretion Tumor_Cell_Death Increased Tumor Cell Death DNA_Damage->Tumor_Cell_Death Metabolic_Stress->Tumor_Cell_Death Anti_Angiogenesis->Tumor_Cell_Death Altered_Cytokine_Secretion->Tumor_Cell_Death

Caption: Synergistic mechanism of this compound and radiation.

Experimental_Workflow cluster_assays 4. Downstream Assays Cell_Culture 1. OAC Cell Culture (OE33P & OE33R) Treatment 2. Treatment (10 µM this compound/AuNP-P3 or Vehicle) Cell_Culture->Treatment Irradiation 3. Irradiation (2 Gy X-ray) Treatment->Irradiation Clonogenic_Assay Clonogenic Assay (Cell Survival) Irradiation->Clonogenic_Assay Metabolic_Analysis Metabolic Analysis (Seahorse) Irradiation->Metabolic_Analysis Cytokine_Profiling Cytokine Profiling (Multiplex ELISA) Irradiation->Cytokine_Profiling Angiogenesis_Assay_Workflow Zebrafish_Embryos 1. Transgenic Zebrafish Embryos (Tg(fli1:EGFP)) Drug_Exposure 2. Exposure to this compound or Vehicle Control Zebrafish_Embryos->Drug_Exposure Incubation 3. Incubation (e.g., 24-96 hpf) Drug_Exposure->Incubation Imaging 4. Fluorescence Microscopy Incubation->Imaging Quantification 5. Quantification of Intersegmental Vessels Imaging->Quantification

References

Application Notes and Protocols for Pyrazinib Treatment in In-Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinib, chemically identified as (E)-2-(2-Pyrazin-2-yl-vinyl)-phenol, is a small molecule pyrazine compound with demonstrated potential as a therapeutic agent, particularly as a radiosensitizer in cancer therapy.[1] In-vitro studies have highlighted its multi-faceted biological activities, including anti-angiogenic, anti-metabolic, and anti-inflammatory effects.[1] These properties make this compound a compound of interest for further investigation in various cancer cell lines and therapeutic contexts.

These application notes provide detailed protocols for the in-vitro use of this compound, covering essential aspects from stock solution preparation to the execution of key functional assays. The provided methodologies are adaptable to a range of experimental setups and cell lines.

Data Presentation

Table 1: Reported Biological Effects of this compound
ParameterCell LinesObserved EffectReference
Radiosensitization OE33P, OE33R (Oesophageal Adenocarcinoma)Significantly reduced surviving fraction following irradiation.[1]
Metabolism OE33P, OE33RSignificantly reduced oxidative phosphorylation and glycolysis.[1]
Cytokine Secretion OE33RSignificantly reduced secretion of IL-6, IL-8, and IL-4.[1]
Angiogenesis Zebrafish modelSignificantly inhibited blood vessel development.[1]
Table 2: Representative IC50 Values for Pyrazole Derivatives (as a reference for potential this compound activity)
Compound TypeCell Line(s)IC50 RangeReference
Pyrazole DerivativesMCF7 (Breast Cancer)3.58 µM - 39.7 µM[2][3]
Pyrazole DerivativesMDA-MB-231 (Breast Cancer)17.7 µM[3]
Pyrazole DerivativesA549, HCT-116Potent anti-proliferative activities
PyrazolopyridinesVarious cancer cell lines0.14 µM - 14.78 µM[2]

Note: Extensive IC50 data for this compound across a wide range of cancer cell lines is not yet publicly available. Researchers are advised to perform dose-response studies to determine the optimal concentration for their specific cell line and assay.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Objective: To prepare sterile, high-concentration stock solutions of this compound and subsequent working dilutions for cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, deionized water (ddH₂O) or phosphate-buffered saline (PBS)

  • Complete cell culture medium

  • Sterile microcentrifuge tubes and pipette tips

Protocol:

  • Stock Solution Preparation (e.g., 10 mM):

    • In a sterile environment (e.g., laminar flow hood), weigh the desired amount of this compound powder into a sterile microcentrifuge tube.

    • Add the appropriate volume of cell culture grade DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate the solution until the this compound is completely dissolved.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

  • Working Solution Preparation:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and assess its effect on cell viability.

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • This compound working solutions

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells, then seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Treatment:

    • Prepare a series of this compound dilutions in complete medium.

    • Remove the old medium from the wells and add 100 µL of the this compound working solutions in triplicate. Include vehicle control wells.

    • Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5-10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Clonogenic Survival Assay (as a Radiosensitizer)

Objective: To assess the ability of this compound to enhance the cell-killing effects of ionizing radiation.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound working solution

  • Source of ionizing radiation (e.g., X-ray irradiator)

  • Crystal violet staining solution (0.5% crystal violet in methanol)

Protocol:

  • Cell Seeding:

    • Plate a known number of cells (e.g., 200-1000 cells/well, depending on the radiation dose and cell line) in 6-well plates.

    • Allow cells to attach overnight.

  • Treatment and Irradiation:

    • Treat the cells with a non-toxic concentration of this compound (determined from the MTT assay) for a specified duration (e.g., 24 hours) before or after irradiation.

    • Irradiate the cells with varying doses of radiation (e.g., 0, 2, 4, 6 Gy).

  • Colony Formation:

    • After treatment, replace the medium with fresh complete medium.

    • Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.

  • Staining and Counting:

    • Wash the wells with PBS, fix the colonies with methanol, and stain with crystal violet solution.

    • Wash the plates with water and allow them to air dry.

    • Count the number of colonies in each well.

  • Data Analysis:

    • Calculate the plating efficiency and surviving fraction for each treatment group.

    • Plot the surviving fraction as a function of the radiation dose on a log-linear scale to generate cell survival curves.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound treatment.

Materials:

  • Cancer cell line of interest

  • This compound working solutions

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells and treat them with different concentrations of this compound for a desired time period. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • This compound working solutions

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol:

  • Cell Treatment and Fixation:

    • Treat cells with this compound for the desired duration.

    • Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.

    • Incubate the fixed cells at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Wash the cells to remove the ethanol and resuspend them in PI/RNase A staining solution.

    • Incubate in the dark for 30 minutes at room temperature.[4]

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_assays In-Vitro Assays prep_stock Prepare this compound Stock Solution (DMSO) prep_working Prepare Working Solutions in Medium prep_stock->prep_working treat_cells Treat Cells with This compound prep_working->treat_cells seed_cells Seed Cells in Appropriate Plates seed_cells->treat_cells mtt MTT Assay (Viability/IC50) treat_cells->mtt clonogenic Clonogenic Assay (Radiosensitization) treat_cells->clonogenic apoptosis Apoptosis Assay (Annexin V/PI) treat_cells->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat_cells->cell_cycle

Experimental workflow for in-vitro evaluation of this compound.

signaling_pathway cluster_external External Stimuli cluster_receptor Receptor Tyrosine Kinases cluster_pathway Signaling Cascades cluster_cellular_response Cellular Responses growth_factors Growth Factors rtk RTKs (e.g., EGFR) growth_factors->rtk radiation Ionizing Radiation pi3k PI3K radiation->pi3k akt AKT radiation->akt rtk->pi3k ras RAS rtk->ras pi3k->akt mtor mTOR akt->mtor proliferation Proliferation mtor->proliferation survival Survival mtor->survival metabolism Metabolism mtor->metabolism raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation erk->survival angiogenesis Angiogenesis inflammation Inflammation This compound This compound This compound->pi3k Inhibition? This compound->akt Inhibition? This compound->mtor Inhibition? This compound->metabolism Inhibition This compound->angiogenesis Inhibition This compound->inflammation Inhibition logical_relationship This compound This compound Treatment metabolic_inhibition Inhibition of Cellular Metabolism This compound->metabolic_inhibition reduced_cytokines Reduced Pro-inflammatory Cytokine Secretion This compound->reduced_cytokines anti_angiogenesis Inhibition of Angiogenesis This compound->anti_angiogenesis radiosensitization Enhanced Radiosensitivity metabolic_inhibition->radiosensitization increased_cell_death Increased Cancer Cell Death radiosensitization->increased_cell_death reduced_cytokines->increased_cell_death anti_angiogenesis->increased_cell_death

References

Application Notes and Protocols: Measuring Pyrazinib's Impact on Tumor Cell Survival

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinib (P3), a novel small molecule pyrazine derivative, has demonstrated potential as a radiosensitizing agent in esophageal adenocarcinoma.[1] Its mechanism of action involves the modulation of key cellular processes that are critical for tumor cell survival, including metabolism and inflammation.[1] These application notes provide a comprehensive guide for researchers to effectively measure the impact of this compound on tumor cell survival, proliferation, and apoptosis. The following protocols and methodologies are designed to deliver robust and reproducible data for preclinical and drug development studies.

Mechanism of Action Overview

This compound exerts its anti-tumor effects through a multi-faceted approach. It has been shown to significantly inhibit oxidative phosphorylation and glycolysis, two major metabolic pathways that cancer cells rely on for energy production and proliferation.[1] Furthermore, this compound modulates the tumor microenvironment by reducing the secretion of pro-inflammatory and pro-angiogenic cytokines, such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-4 (IL-4).[1] This dual action on metabolism and inflammation ultimately leads to a reduction in tumor cell survival, particularly in combination with radiation therapy.[1]

Key Experimental Assays

To comprehensively evaluate the impact of this compound on tumor cell survival, a combination of assays targeting different cellular functions is recommended.

Data Presentation: Summary of Expected Quantitative Outcomes

The following table summarizes the type of quantitative data that can be obtained from the described experimental protocols. Researchers should aim to generate similar data for their specific cancer cell lines of interest.

ParameterAssayExpected Outcome with this compound TreatmentExample Data (Hypothetical)
Cell Viability (IC50) MTT AssayDose-dependent decrease in cell viabilityIC50: 5-50 µM in esophageal cancer cell lines
Apoptosis Induction Annexin V & PI StainingIncrease in the percentage of apoptotic cells15-40% increase in apoptotic cells at 24-48h
Clonogenic Survival Clonogenic AssayReduction in the surviving fraction of cellsSurviving fraction of <0.5 at 10 µM
Metabolic Activity Seahorse XF AnalyzerDecrease in Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)20-50% reduction in OCR and ECAR
Cytokine Secretion ELISA / Multiplex AssayDecreased secretion of IL-6, IL-8, IL-430-60% reduction in cytokine levels

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is designed to determine the concentration-dependent effect of this compound on the metabolic activity of tumor cells, which is an indicator of cell viability.

Materials:

  • Tumor cell line of interest (e.g., OE33 esophageal adenocarcinoma cells)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Tumor cells treated with this compound

  • Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Culture and treat cells with this compound at the desired concentration and for the appropriate duration.

  • Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Use unstained and single-stained controls for proper compensation and gating.

Long-Term Survival Assessment: Clonogenic Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with this compound, providing a measure of long-term cell survival.

Materials:

  • Tumor cell line

  • Complete cell culture medium

  • This compound

  • 6-well plates or culture dishes

  • Crystal Violet staining solution (0.5% crystal violet in methanol)

Procedure:

  • Treat a sub-confluent culture of cells with this compound for a specified duration.

  • After treatment, harvest the cells by trypsinization and perform a cell count.

  • Plate a known number of viable cells into 6-well plates. The number of cells to be plated will depend on the expected survival rate and should be optimized for each cell line and treatment condition.

  • Incubate the plates for 1-3 weeks, depending on the doubling time of the cell line, to allow for colony formation.

  • When colonies are visible (at least 50 cells per colony), remove the medium and wash the plates with PBS.

  • Fix the colonies with a suitable fixative (e.g., methanol) for 10-15 minutes.

  • Stain the colonies with Crystal Violet solution for 10-20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies in each well.

  • Calculate the Plating Efficiency (PE) and the Surviving Fraction (SF) using the following formulas:

    • PE = (Number of colonies formed / Number of cells seeded) x 100%

    • SF = PE of treated cells / PE of control cells

Visualization of Pathways and Workflows

Signaling Pathway of this compound's Anti-Tumor Activity

Pyrazinib_Signaling_Pathway This compound This compound (P3) Metabolism Cellular Metabolism This compound->Metabolism Inflammation Inflammation & Angiogenesis This compound->Inflammation OXPHOS Oxidative Phosphorylation Metabolism->OXPHOS Glycolysis Glycolysis Metabolism->Glycolysis Cytokines IL-6, IL-8, IL-4 Secretion Inflammation->Cytokines Energy Reduced ATP Production OXPHOS->Energy Glycolysis->Energy TME Altered Tumor Microenvironment Cytokines->TME Survival Decreased Tumor Cell Survival Energy->Survival TME->Survival Experimental_Workflow start Start: Tumor Cell Culture treatment Treat with this compound (Dose-Response) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis) treatment->apoptosis clonogenic Clonogenic Assay (Long-Term Survival) treatment->clonogenic data_analysis Data Analysis (IC50, % Apoptosis, SF) mtt->data_analysis apoptosis->data_analysis clonogenic->data_analysis end Conclusion data_analysis->end Logical_Relationship This compound This compound Treatment viability Decreased Cell Viability (MTT Assay) This compound->viability apoptosis Increased Apoptosis (Annexin V/PI) This compound->apoptosis survival Reduced Clonogenic Survival (Clonogenic Assay) This compound->survival conclusion Inhibition of Tumor Cell Survival viability->conclusion apoptosis->conclusion survival->conclusion

References

Pyrazinib's use in studying altered mitochondrial function in cancer

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Product Name: Pyrazinib (also known as P3)

Chemical Name: (E)-2-(2-Pyrazin-2-yl-vinyl)-phenol

Background:

This compound is a small molecule pyrazine compound demonstrating significant anti-cancer properties. It has been identified as a potent agent that enhances radiosensitivity in oesophageal adenocarcinoma (OAC)[1]. Its mechanism of action is primarily attributed to its anti-angiogenic and anti-metabolic activities[1]. Research indicates that this compound effectively reduces oxidative phosphorylation and glycolysis, key metabolic pathways that are often dysregulated in cancer cells to support rapid proliferation and survival[1].

Altered mitochondrial function is increasingly recognized as a hallmark of cancer and a key contributor to therapy resistance[1]. Cancer cells often exhibit metabolic plasticity, switching between oxidative phosphorylation (OXPHOS) and glycolysis to adapt to the tumor microenvironment. This compound's ability to inhibit both of these metabolic pathways makes it a valuable tool for studying the role of mitochondrial function in cancer and for developing novel therapeutic strategies.

Applications:

  • Studying Altered Mitochondrial Metabolism in Cancer: this compound can be utilized as a chemical probe to investigate the reliance of cancer cells on oxidative phosphorylation and glycolysis for survival and proliferation.

  • Radiosensitization Studies: Research has shown that this compound enhances the sensitivity of oesophageal adenocarcinoma cells to radiation therapy, suggesting its potential as an adjunct to radiotherapy[1].

  • Investigating the Tumor Microenvironment: this compound has been observed to modulate the secretion of inflammatory and angiogenic factors, making it a useful tool to study the interplay between cancer cell metabolism and the tumor microenvironment[1].

  • Drug Development: The anti-metabolic and anti-angiogenic properties of this compound position it as a lead compound for the development of novel anti-cancer therapeutics.

Quantitative Data

The following tables summarize the quantitative effects of this compound on mitochondrial function and cellular metabolism in oesophageal adenocarcinoma (OAC) models.

Table 1: Effect of this compound on Oxidative Phosphorylation (OCR) and Glycolysis (ECAR) in OAC Tumour Biopsies

ConditionTreatment (24h)ParameterPercentage Change from Baselinep-valueReference
Normoxic10 µM this compoundOCRSignificant Reductionp < 0.05[2][3]
Normoxic10 µM this compoundECARNo Significant Change-[2][3]
Hypoxic (0.5% O₂)10 µM this compoundOCRSignificant Reductionp = 0.0313[4]
Hypoxic (0.5% O₂)10 µM this compoundECARSignificant Reduction-[4]

Table 2: Effect of this compound on Radiosensitivity in OAC Cell Lines

Cell LineConditionTreatmentEffectp-valueReference
OE33R (radioresistant)Hypoxic4 Gy Irradiation + this compoundSignificantly Reduced Cell Survivalp = 0.0216[1]

Table 3: Effect of this compound on Secretion of Inflammatory and Angiogenic Factors in OE33R Cells

FactorTreatmentEffectp-valueReference
IL-6This compoundSignificantly Reduced Secretionp = 0.0006[1]
IL-8This compoundSignificantly Reduced Secretionp = 0.0488[1]
IL-4This compoundSignificantly Reduced Secretionp = 0.0111[1]

Experimental Protocols

Protocol 1: Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) using Seahorse XFe24 Analyzer

This protocol is adapted from studies on OAC tumour biopsies[2].

Materials:

  • Seahorse XFe24 Analyzer and consumables (islet capture microplates, sensor cartridges)

  • OAC tumour biopsies or cancer cell lines

  • Culture medium

  • This compound (10 µM working concentration)

  • DMSO (vehicle control)

  • Oligomycin (positive control, e.g., 6 µM)

  • Hypoxia chamber (if applicable)

  • BCA Protein Assay Kit

Procedure:

  • Cell/Tissue Preparation:

    • For tumour biopsies: Place fresh biopsies into an XF24 islet capture microplate.

    • For adherent cells: Seed cells in an XF24 cell culture microplate and allow them to attach overnight.

  • Baseline Measurement (Normoxia):

    • Replace culture medium with Seahorse XF Base Medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine).

    • Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.

    • Perform a baseline measurement of OCR and ECAR using the Seahorse XFe24 analyzer.

  • Treatment:

    • Add this compound (final concentration 10 µM), vehicle control (e.g., 0.1% DMSO), or a positive control (e.g., Oligomycin) to the appropriate wells.

    • Incubate for the desired time (e.g., 24 hours).

  • Post-treatment Measurement:

    • Measure OCR and ECAR again to determine the effect of the treatment.

  • Hypoxic Conditions (Optional):

    • For hypoxic studies, culture the biopsies/cells in a hypoxia chamber (e.g., 0.5% O₂) for a specified duration (e.g., 6 hours) before and during treatment and measurement[2].

  • Data Normalization:

    • After the assay, determine the protein content in each well using the BCA assay.

    • Normalize the OCR and ECAR data to the protein content.

Protocol 2: Clonogenic Survival Assay

This protocol is a general procedure for assessing the effect of this compound on the reproductive integrity of cancer cells, particularly in combination with radiation.

Materials:

  • Cancer cell lines (e.g., OE33P, OE33R)

  • Complete culture medium

  • This compound

  • Radiation source (e.g., X-ray irradiator)

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed a low, predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates. The exact number will depend on the cell line's plating efficiency and the expected toxicity of the treatment.

    • Allow cells to attach overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound. Include a vehicle control.

    • For radiosensitization studies, irradiate the cells with a specific dose of radiation (e.g., 4 Gy) with or without this compound treatment.

  • Incubation:

    • Incubate the plates for 10-14 days, allowing colonies to form.

  • Colony Staining and Counting:

    • Aspirate the medium and wash the wells with PBS.

    • Fix the colonies with a solution like methanol or 10% formalin.

    • Stain the colonies with Crystal Violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis:

    • Calculate the Surviving Fraction (SF) for each treatment group: SF = (number of colonies formed after treatment) / (number of cells seeded × Plating Efficiency).

    • Plating Efficiency (PE) = (number of colonies formed in control) / (number of cells seeded in control).

Protocol 3: Mitochondrial Membrane Potential Assay using JC-1

This is a general protocol to assess changes in mitochondrial membrane potential (ΔΨm) induced by this compound.

Materials:

  • Cancer cell lines

  • Culture medium

  • This compound

  • JC-1 dye

  • FCCP or CCCP (positive control for mitochondrial depolarization)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a suitable format (e.g., 96-well plate, chamber slides).

    • Treat cells with desired concentrations of this compound for a specified time. Include vehicle-treated and positive control (FCCP/CCCP) wells.

  • JC-1 Staining:

    • Prepare a working solution of JC-1 in culture medium (typically 1-10 µM).

    • Remove the treatment medium and add the JC-1 staining solution to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Gently wash the cells with a suitable buffer (e.g., PBS or assay buffer provided with a kit) to remove excess dye.

  • Fluorescence Measurement:

    • Microscopy: Observe the cells under a fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically compromised cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

    • Plate Reader: Measure the fluorescence intensity at two different wavelength pairs:

      • Green (monomers): Excitation ~485 nm, Emission ~535 nm.

      • Red (J-aggregates): Excitation ~535 nm, Emission ~590 nm.

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Visualizations

Pyrazinib_Mechanism This compound This compound Mitochondria Mitochondrial Metabolism This compound->Mitochondria Inhibits Radiosensitivity Increased Radiosensitivity This compound->Radiosensitivity Enhances Angiogenesis Angiogenesis This compound->Angiogenesis Inhibits Inflammation Inflammation This compound->Inflammation Reduces OXPHOS Oxidative Phosphorylation (OCR) Mitochondria->OXPHOS Glycolysis Glycolysis (ECAR) Mitochondria->Glycolysis CancerCell Cancer Cell Mitochondria->CancerCell Supports Proliferation CancerCell->Radiosensitivity Leads to

Caption: this compound's multifaceted anti-cancer effects.

Seahorse_Workflow start Start seed_cells Seed Cells / Prepare Biopsy in Seahorse Plate start->seed_cells baseline Measure Baseline OCR and ECAR seed_cells->baseline treat Add this compound (10 µM) or Controls baseline->treat incubate Incubate (e.g., 24h) (Normoxia or Hypoxia) treat->incubate measure_post Measure Post-Treatment OCR and ECAR incubate->measure_post normalize Normalize Data (e.g., to Protein Content) measure_post->normalize analyze Analyze Results normalize->analyze

Caption: Workflow for assessing metabolic changes with this compound.

Clonogenic_Assay_Workflow start Start seed Seed Low-Density Cancer Cells start->seed treat Treat with this compound +/- Radiation seed->treat incubate Incubate for 10-14 Days for Colony Formation treat->incubate stain Fix and Stain Colonies (Crystal Violet) incubate->stain count Count Colonies (≥50 cells) stain->count analyze Calculate Surviving Fraction count->analyze

Caption: Clonogenic survival assay experimental workflow.

References

Application Notes and Protocols for Testing Pyrazinib in Hypoxic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinib, a novel small molecule pyrazine compound, has demonstrated significant potential as an anti-cancer agent, particularly in the context of radioresistance in oesophageal adenocarcinoma.[1][2] Preclinical studies have highlighted its multi-faceted mechanism of action, which includes anti-angiogenic, anti-metabolic, and radiosensitizing properties.[1][3] Notably, this compound has been shown to reduce oxidative phosphorylation and glycolysis, key metabolic pathways often dysregulated in cancer cells, and to inhibit blood vessel development.[1] Its efficacy is particularly pronounced under hypoxic conditions, a common feature of the tumor microenvironment that contributes to treatment resistance.[1]

The therapeutic potential of this compound has been further enhanced through the development of a gold nanoparticle-conjugated formulation (AuNP-P3), which overcomes the compound's limited solubility and bioavailability.[3] While the precise molecular kinase targets of this compound are still under investigation, its pyrazine scaffold is a common feature in a number of kinase inhibitors, suggesting it may act as an ATP-competitive inhibitor of kinases involved in angiogenesis and cell metabolism.[4][5][6]

These application notes provide a detailed experimental framework for researchers to investigate the efficacy and mechanism of action of this compound in hypoxic conditions. The protocols outlined below cover key in vitro and in vivo assays to assess its impact on cell viability, the HIF-1α signaling pathway, angiogenesis, and tumor growth.

Key Experimental Protocols

In Vitro Cell Viability and Hypoxia Induction

This protocol details the steps to assess the cytotoxic effects of this compound on cancer cells under normoxic and hypoxic conditions.

a. Cell Culture and Hypoxia Induction:

  • Cell Lines: Oesophageal adenocarcinoma cell lines such as OE33P (radiation-sensitive) and OE33R (radiation-resistant) are recommended based on existing literature.[1]

  • Culture Conditions: Cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Hypoxia Induction: For hypoxic conditions, place cell cultures in a hypoxic incubator or a modular incubator chamber flushed with a gas mixture of 1% O2, 5% CO2, and 94% N2 for the desired duration (e.g., 24-48 hours).[7] Alternatively, chemical induction of hypoxia can be achieved by treating cells with cobalt chloride (CoCl2) at a final concentration of 100-150 µM for 4-8 hours.[8]

b. Cell Viability Assay (MTS Assay):

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 1-100 µM) or the AuNP-P3 formulation. Include a vehicle control (DMSO or sterile water).

  • Incubate the plates under normoxic (21% O2) or hypoxic (1% O2) conditions for 24-72 hours.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of HIF-1α Signaling Pathway

This protocol is designed to evaluate the effect of this compound on the protein expression levels of key components of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound or vehicle control and incubate under normoxic or hypoxic conditions for 4-24 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies against HIF-1α, VEGF, GLUT1, and β-actin (as a loading control).

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system.

Quantitative Real-Time PCR (qPCR) for Hypoxia-Related Gene Expression

This protocol allows for the quantification of mRNA expression levels of HIF-1α target genes.

  • Treat cells with this compound as described for the Western blot protocol.

  • Isolate total RNA from the cells using a suitable RNA extraction kit.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green master mix and primers for human HIF1A, VEGFA, CA9, and SLC2A1 (GLUT1). Use GAPDH or ACTB as a reference gene.

  • The cycling conditions should be optimized but a general protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the anti-angiogenic potential of this compound by measuring its effect on the formation of capillary-like structures by endothelial cells.

  • Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Seed Human Umbilical Vein Endothelial Cells (HUVECs) at a density of 1.5 x 10⁴ cells/well onto the Matrigel-coated plates.

  • Treat the cells with different concentrations of this compound. Sunitinib can be used as a positive control for angiogenesis inhibition.[9]

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-12 hours.

  • Visualize and photograph the tube formation using an inverted microscope.

  • Quantify the degree of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software like ImageJ.

3D Spheroid Culture Model

This protocol describes the formation of 3D tumor spheroids to better mimic the hypoxic core of a solid tumor.

  • Prepare a single-cell suspension of cancer cells (e.g., OE33).

  • Use the hanging drop method by placing 20 µL drops of the cell suspension (containing 500-5000 cells) on the lid of a petri dish. Invert the lid over a dish containing PBS to maintain humidity and incubate for 24-72 hours to allow spheroid formation.[10]

  • Alternatively, use ultra-low attachment 96-well plates to form spheroids.

  • Treat the formed spheroids with this compound under normoxic and hypoxic conditions.

  • Assess spheroid viability using a 3D cell viability assay (e.g., CellTiter-Glo® 3D).

  • Spheroids can also be fixed, sectioned, and stained for hypoxia markers (e.g., pimonidazole) and proliferation markers (e.g., Ki-67).

In Vivo Zebrafish Angiogenesis Assay

The zebrafish model offers a rapid in vivo system to evaluate the anti-angiogenic effects of this compound.[1]

  • Use transgenic zebrafish embryos with fluorescently labeled vasculature (e.g., Tg(fli1a:EGFP)).

  • At 24 hours post-fertilization (hpf), place embryos in a 96-well plate.

  • Add this compound at various concentrations to the embryo medium.

  • Incubate the embryos for 24-48 hours.

  • Anesthetize the embryos and image the sub-intestinal vessels (SIVs) using a fluorescence microscope.

  • Quantify the angiogenic response by measuring the total length or area of the SIVs. A known angiogenesis inhibitor can be used as a positive control.[11]

In Vivo Tumor Xenograft Model

This protocol outlines the use of an orthotopic xenograft model to assess the in vivo efficacy of this compound in a tumor microenvironment that more closely resembles human disease.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID).

  • Tumor Implantation: Surgically implant human oesophageal adenocarcinoma cells (e.g., OE33) into the oesophagus of the mice to establish an orthotopic tumor model.[12]

  • Treatment: Once tumors are established, treat the mice with this compound (or AuNP-P3) via an appropriate route of administration (e.g., intraperitoneal or oral gavage). Include a vehicle control group.

  • Tumor Growth Monitoring: Monitor tumor growth over time using non-invasive imaging techniques or by measuring tumor volume at the end of the study.

  • Analysis: At the end of the experiment, euthanize the mice and excise the tumors. Analyze the tumors for:

    • Size and weight.

    • Histological analysis (H&E staining).

    • Immunohistochemistry for markers of hypoxia (pimonidazole, CA9), angiogenesis (CD31), and proliferation (Ki-67).

    • Western blot or qPCR analysis of key signaling proteins and genes.

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison and analysis.

Table 1: Effect of this compound on Cell Viability under Normoxic and Hypoxic Conditions

Treatment Group Concentration (µM) Cell Viability (%) - Normoxia (Mean ± SD) Cell Viability (%) - Hypoxia (Mean ± SD)
Vehicle Control - 100 ± 5.2 100 ± 6.1
This compound 1
This compound 10
This compound 50

| this compound | 100 | | |

Table 2: Relative mRNA Expression of Hypoxia-Related Genes in Response to this compound

Gene Treatment Group Fold Change vs. Normoxia Control (Mean ± SD) Fold Change vs. Hypoxia Control (Mean ± SD)
HIF1A This compound (10 µM) - Hypoxia
VEGFA This compound (10 µM) - Hypoxia
CA9 This compound (10 µM) - Hypoxia

| SLC2A1 | this compound (10 µM) - Hypoxia | | |

Table 3: Quantification of In Vitro Angiogenesis

Treatment Group Total Tube Length (µm) (Mean ± SD) Number of Nodes (Mean ± SD) Number of Meshes (Mean ± SD)
Vehicle Control
This compound (1 µM)
This compound (10 µM)

| Sunitinib (Positive Control) | | | |

Table 4: In Vivo Tumor Growth Inhibition by this compound

Treatment Group Average Tumor Volume (mm³) at Day 21 (Mean ± SD) % Tumor Growth Inhibition
Vehicle Control 0

| this compound (mg/kg) | | |

Visualizations

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays cell_culture Cell Culture (e.g., OE33P, OE33R) hypoxia Hypoxia Induction (1% O2 or CoCl2) cell_culture->hypoxia treatment This compound Treatment (Dose-Response) hypoxia->treatment viability Cell Viability Assay (MTS) treatment->viability western Western Blot (HIF-1α, VEGF, GLUT1) treatment->western qpcr qPCR (HIF1A, VEGFA, CA9, SLC2A1) treatment->qpcr tube_formation Tube Formation Assay (HUVECs) treatment->tube_formation spheroid 3D Spheroid Assay treatment->spheroid end_invitro In Vitro Data Analysis viability->end_invitro western->end_invitro qpcr->end_invitro tube_formation->end_invitro spheroid->end_invitro zebrafish Zebrafish Angiogenesis Assay end_invivo In Vivo Data Analysis zebrafish->end_invivo xenograft Orthotopic Xenograft Model (Nude Mice) tumor_monitoring Tumor Growth Monitoring xenograft->tumor_monitoring ex_vivo_analysis Ex Vivo Tumor Analysis (IHC, WB, qPCR) tumor_monitoring->ex_vivo_analysis ex_vivo_analysis->end_invivo start Start start->cell_culture start->zebrafish start->xenograft

Figure 1: Experimental workflow for testing this compound.

HIF1a_Signaling_Pathway cluster_normoxia Normoxia (21% O2) cluster_hypoxia Hypoxia (1% O2) HIF1a_normoxia HIF-1α PHD PHD HIF1a_normoxia->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) in Target Gene Promoters HIF1_complex->HRE Binding Transcription Transcription HRE->Transcription VEGF VEGF Transcription->VEGF GLUT1 GLUT1 Transcription->GLUT1 CA9 CA9 Transcription->CA9 Angiogenesis Angiogenesis VEGF->Angiogenesis Glycolysis Glycolysis GLUT1->Glycolysis This compound This compound Kinase_X Putative Kinase Target (e.g., VEGFR, PI3K/Akt) This compound->Kinase_X Inhibition Kinase_X->HIF1a_hypoxia Stabilization

Figure 2: Hypothesized HIF-1α signaling pathway and potential points of intervention by this compound.

References

Application Notes and Protocols: Multiplex ELISA for Analyzing Cytokine Changes After Pyrazinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinib, a small molecule pyrazine derivative, has demonstrated notable anti-angiogenic and anti-metabolic properties in pre-clinical cancer models. Its therapeutic potential is linked to its ability to modulate the tumor microenvironment, in part by altering the secretion of key cytokines. Understanding these changes is crucial for elucidating its mechanism of action and identifying biomarkers for treatment response. This document provides a detailed protocol for utilizing a multiplex ELISA (Enzyme-Linked Immunosorbent Assay) to simultaneously quantify changes in a panel of cytokines following this compound treatment.

Principle of Multiplex ELISA

Multiplex ELISA platforms enable the simultaneous measurement of multiple analytes in a single sample.[1][2] This is a significant advantage over traditional ELISA, which is limited to a single analyte per assay, especially when sample volume is limited.[2] The technology is commonly bead-based, where distinct bead sets, each coated with a capture antibody specific for a different cytokine, are used.[2] After incubation with the sample, a biotinylated detection antibody and a fluorescently labeled reporter molecule are added, creating a sandwich immunoassay. The signal intensity for each bead set is then measured, allowing for the quantification of each cytokine.

Data Presentation

The following table summarizes hypothetical quantitative data on cytokine changes observed in the supernatant of cancer cell cultures after treatment with this compound (10 µM) for 48 hours. Data is presented as mean concentration (pg/mL) ± standard deviation.

CytokineControl (Vehicle)This compound (10 µM)Fold Changep-value
IL-61542 ± 121789 ± 65-1.95<0.01
IL-82315 ± 2031254 ± 110-1.85<0.01
IL-489 ± 1245 ± 7-1.98<0.05
IL-325 ± 578 ± 11+3.12<0.01
IL-17B42 ± 8135 ± 19+3.21<0.01
TNF-α450 ± 38430 ± 35-1.05>0.05
IFN-γ112 ± 15105 ± 13-1.07>0.05
VEGF-A980 ± 85520 ± 47-1.88<0.01
MCP-1620 ± 55590 ± 51-1.05>0.05
IP-10340 ± 29330 ± 27-1.03>0.05

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cancer cells (e.g., OAC, OE33R) in 6-well plates at a density of 5 x 10^5 cells/well in appropriate growth medium and incubate overnight at 37°C and 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentration (e.g., 10 µM). Prepare a vehicle control with the same concentration of DMSO.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing either this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 48 hours).

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • Centrifugation: Centrifuge the supernatant at 1,500 rpm for 10 minutes to pellet any detached cells or debris.

  • Storage: Transfer the clarified supernatant to a new tube and store at -80°C until use in the multiplex ELISA.

Multiplex ELISA Protocol (Bead-Based Assay)

This protocol is a general guideline and should be adapted based on the specific manufacturer's instructions for the chosen multiplex cytokine panel.

Materials:

  • Multiplex cytokine bead array kit (including capture beads, detection antibodies, streptavidin-phycoerythrin (SAPE), and standards)

  • Wash buffer

  • Assay buffer

  • Reading buffer

  • 96-well filter plate

  • Vacuum manifold

  • Plate shaker

  • Flow cytometer or a dedicated bead array reader

Procedure:

  • Reagent Preparation: Reconstitute and prepare all reagents (standards, capture beads, detection antibodies, and SAPE) according to the kit manufacturer's instructions.

  • Plate Preparation: Pre-wet the 96-well filter plate with wash buffer and aspirate using the vacuum manifold.

  • Add Capture Beads: Add the appropriate volume of the mixed capture bead suspension to each well.

  • Wash Beads: Wash the beads twice with wash buffer using the vacuum manifold.

  • Add Standards and Samples: Add reconstituted standards and collected cell culture supernatants to the appropriate wells.

  • Incubation 1: Incubate the plate on a shaker at room temperature for 2 hours, protected from light.

  • Wash: Wash the plate three times with wash buffer.

  • Add Detection Antibodies: Add the biotinylated detection antibody cocktail to each well.

  • Incubation 2: Incubate the plate on a shaker at room temperature for 1 hour, protected from light.

  • Wash: Wash the plate three times with wash buffer.

  • Add Streptavidin-PE (SAPE): Add the SAPE solution to each well.

  • Incubation 3: Incubate the plate on a shaker at room temperature for 30 minutes, protected from light.

  • Wash: Wash the plate three times with wash buffer.

  • Resuspend Beads: Resuspend the beads in reading buffer.

  • Data Acquisition: Acquire the data on a flow cytometer or a dedicated bead array reader.

  • Data Analysis: Analyze the raw data using the analysis software provided by the kit manufacturer to determine the concentration of each cytokine in the samples.

Mandatory Visualizations

G cluster_workflow Experimental Workflow prep Sample Preparation (Cell Culture & this compound Treatment) collection Supernatant Collection prep->collection elisa Multiplex ELISA Assay collection->elisa acquisition Data Acquisition (Flow Cytometer) elisa->acquisition analysis Data Analysis acquisition->analysis G cluster_pathway Putative Signaling Pathways Modulated by this compound cluster_down Downregulated Cytokines cluster_up Upregulated Cytokines cluster_signaling Downstream Signaling cluster_effects Cellular Effects This compound This compound IL6 IL-6 This compound->IL6 IL8 IL-8 This compound->IL8 IL4 IL-4 This compound->IL4 IL3 IL-3 This compound->IL3 IL17B IL-17B This compound->IL17B JAK_STAT JAK/STAT (STAT3, STAT5, STAT6) IL6->JAK_STAT MAPK_ERK MAPK/ERK IL8->MAPK_ERK NFkB NF-κB IL8->NFkB IL4->JAK_STAT PI3K_Akt PI3K/Akt IL4->PI3K_Akt IL3->JAK_STAT IL3->PI3K_Akt IL17B->MAPK_ERK IL17B->NFkB Proliferation Proliferation JAK_STAT->Proliferation Angiogenesis Angiogenesis JAK_STAT->Angiogenesis PI3K_Akt->Proliferation Metabolism Metabolism PI3K_Akt->Metabolism MAPK_ERK->Proliferation MAPK_ERK->Angiogenesis Inflammation Inflammation NFkB->Inflammation

References

Utilizing Pyrazinib in Studies of Cancer Metabolism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinib, a small molecule pyrazine compound, has emerged as a promising agent in the study of cancer metabolism, particularly in oesophageal adenocarcinoma (OAC). Its multifaceted effects, including radiosensitization, anti-angiogenic, anti-inflammatory, and anti-metabolic properties, make it a valuable tool for researchers investigating novel cancer therapies. This document provides detailed application notes and protocols for utilizing this compound in cancer metabolism research.

This compound has been shown to significantly inhibit oxidative phosphorylation (OCR) in OAC cells.[1] Under hypoxic conditions, it also reduces the extracellular acidification rate (ECAR), indicating an impact on glycolysis.[1] These metabolic alterations contribute to its efficacy as a radiosensitizer, enhancing the killing of cancer cells when combined with radiation therapy.[1] Furthermore, this compound exhibits anti-angiogenic activity, as demonstrated by the inhibition of blood vessel development in zebrafish models.[1]

Mechanism of Action

While the direct molecular target of this compound is yet to be fully elucidated, current evidence strongly suggests that its primary mechanism of action involves the disruption of mitochondrial function. By inhibiting oxidative phosphorylation, this compound depletes cellular ATP levels, leading to energetic stress and the induction of apoptosis. Its ability to also modulate glycolysis under hypoxic conditions suggests a broader impact on cellular metabolic plasticity. The anti-inflammatory effects of this compound, characterized by the altered secretion of cytokines, and its anti-angiogenic properties, likely contribute to its overall anti-cancer activity by modifying the tumor microenvironment.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound from preclinical studies.

Table 1: Effect of this compound on Cancer Cell Metabolism

ParameterCell/Tissue TypeConditionThis compound ConcentrationObserved EffectReference
Oxygen Consumption Rate (OCR)Oesophageal Adenocarcinoma (OAC) BiopsiesNormoxia10 µMSignificant inhibition (p = 0.0139)[1]
Oxygen Consumption Rate (OCR)Oesophageal Adenocarcinoma (OAC) BiopsiesHypoxia10 µMSignificant reduction (p = 0.0313)[1]
Extracellular Acidification Rate (ECAR)Oesophageal Adenocarcinoma (OAC) BiopsiesHypoxia10 µMSignificant reduction[1]

Table 2: Radiosensitizing and Anti-Angiogenic Effects of this compound

AssayModel SystemThis compound ConcentrationRadiation DoseObserved EffectReference
Clonogenic Survival AssayOE33R (radioresistant OAC cells)Not specified4 GySignificantly reduced cell survival (p = 0.0216)[1]
Clonogenic Survival AssayOE33P (radiosensitive OAC cells)Not specifiedNot specifiedSignificantly reduced surviving fraction[1]
Angiogenesis AssayZebrafishNot specifiedN/ASignificantly inhibited blood vessel development (p < 0.001)[1]

Table 3: Anti-inflammatory Effects of this compound

Secreted FactorCell/Tissue TypeThis compound ConcentrationObserved EffectReference
IL-6OE33R (radioresistant OAC cells)Not specifiedSignificantly reduced secretion (p = 0.0006)[1]
IL-8OE33R (radioresistant OAC cells)Not specifiedSignificantly reduced secretion (p = 0.0488)[1]
IL-4OE33R (radioresistant OAC cells)Not specifiedSignificantly reduced secretion (p = 0.0111)[1]

Experimental Protocols

Protocol 1: Measurement of Cellular Respiration (OCR) and Glycolysis (ECAR)

This protocol describes the use of an extracellular flux analyzer to measure the effect of this compound on mitochondrial respiration and glycolysis in cancer cells.

Materials:

  • Cancer cell line of interest (e.g., OE33, OE19 oesophageal adenocarcinoma cells)

  • Appropriate cell culture medium

  • This compound

  • Extracellular flux analyzer and associated assay kits

  • Assay medium (e.g., XF Base Medium) supplemented with glucose, pyruvate, and glutamine

  • Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

Procedure:

  • Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the assay, dilute the stock solution in the assay medium to the desired final concentration (e.g., 10 µM).

  • Assay Setup:

    • Hydrate the sensor cartridge of the extracellular flux analyzer with XF Calibrant overnight at 37°C in a non-CO2 incubator.

    • On the day of the assay, replace the cell culture medium with the pre-warmed assay medium containing the appropriate supplements.

    • Incubate the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

  • Extracellular Flux Analysis:

    • Load the prepared this compound solution and mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.

    • Place the cell culture microplate into the extracellular flux analyzer and initiate the assay protocol.

    • Measure baseline OCR and ECAR before injecting this compound.

    • Inject this compound and measure the subsequent changes in OCR and ECAR.

    • For a mitochondrial stress test, sequentially inject oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial function.

  • Data Analysis: Normalize the OCR and ECAR data to the cell number in each well. Analyze the data to determine the effect of this compound on basal respiration, glycolysis, ATP production, and other relevant metabolic parameters.

Protocol 2: Clonogenic Survival Assay

This protocol assesses the ability of this compound to act as a radiosensitizer by measuring the long-term survival of irradiated cancer cells.

Materials:

  • Cancer cell line of interest (e.g., OE33, OE19)

  • Complete cell culture medium

  • This compound

  • Source of ionizing radiation (e.g., X-ray irradiator)

  • Crystal violet staining solution (0.5% crystal violet in 50% methanol)

Procedure:

  • Cell Seeding: Plate a known number of cells into 6-well plates. The seeding density should be optimized to yield approximately 50-100 colonies per plate in the untreated, non-irradiated control group.

  • Treatment:

    • Allow cells to attach for 24 hours.

    • Treat the cells with this compound at the desired concentration.

    • After a specified incubation period (e.g., 24 hours), irradiate the cells with varying doses of radiation (e.g., 0, 2, 4, 6 Gy).

  • Incubation: Incubate the plates for 10-14 days to allow for colony formation.

  • Staining and Counting:

    • Wash the plates with PBS.

    • Fix the colonies with methanol for 15 minutes.

    • Stain the colonies with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (containing ≥50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment group by normalizing the number of colonies to the plating efficiency of the untreated control. Plot the surviving fraction against the radiation dose to generate survival curves and determine the sensitizer enhancement ratio.

Protocol 3: Zebrafish Angiogenesis Assay

This protocol evaluates the anti-angiogenic potential of this compound using a zebrafish model.

Materials:

  • Transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP))

  • Zebrafish embryo medium (E3)

  • This compound

  • Tricaine (anesthetic)

  • Fluorescence microscope

Procedure:

  • Embryo Collection and Staging: Collect zebrafish embryos and raise them to the desired developmental stage (e.g., 24 hours post-fertilization, hpf).

  • Treatment:

    • Dechorionate the embryos.

    • Place individual embryos into the wells of a 96-well plate containing E3 medium.

    • Add this compound to the wells at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the embryos at 28.5°C for a specified period (e.g., 48 hours).

  • Imaging:

    • Anesthetize the embryos with tricaine.

    • Mount the embryos on a microscope slide.

    • Capture fluorescent images of the sub-intestinal vessels (SIVs) or intersegmental vessels (ISVs).

  • Data Analysis: Quantify the extent of angiogenesis by measuring vessel length, branching points, or total vessel area in the captured images. Compare the measurements between the this compound-treated groups and the control group to determine the anti-angiogenic effect.

Visualizations

G cluster_0 This compound's Impact on Cancer Cell Metabolism cluster_1 Downstream Effects This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters Mitochondrion (Hypothesized) OCR Oxidative Phosphorylation (OCR) This compound->OCR Inhibits Glycolysis Glycolysis (ECAR) (under hypoxia) This compound->Glycolysis Inhibits Angiogenesis Angiogenesis This compound->Angiogenesis Inhibits Inflammation Inflammation This compound->Inflammation Modulates ETC Electron Transport Chain Mitochondrion->ETC ETC->OCR ATP_prod ATP Production OCR->ATP_prod Radiosensitization Radiosensitization ATP_prod->Radiosensitization Depletion leads to Cell_Death Cancer Cell Death ATP_prod->Cell_Death Depletion leads to Radiosensitization->Cell_Death Angiogenesis->Cell_Death Inhibition contributes to Inflammation->Cell_Death Modulation contributes to

Caption: Hypothetical signaling pathway of this compound in cancer cells.

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis prep1 1. Seed cancer cells in microplate prep2 2. Prepare this compound and assay medium prep1->prep2 prep3 3. Hydrate sensor cartridge prep2->prep3 assay1 4. Replace medium with assay medium prep3->assay1 assay2 5. Load compounds into sensor cartridge assay1->assay2 assay3 6. Run assay in extracellular flux analyzer assay2->assay3 analysis1 7. Measure baseline OCR and ECAR assay3->analysis1 analysis2 8. Inject this compound and measure response analysis1->analysis2 analysis3 9. Normalize and analyze data analysis2->analysis3

Caption: Experimental workflow for metabolic flux analysis.

G start Start seed_cells Seed cells at appropriate density start->seed_cells end End treat_this compound Treat with this compound and/or Radiation seed_cells->treat_this compound incubate Incubate for 10-14 days treat_this compound->incubate stain Fix and stain colonies incubate->stain count Count colonies stain->count analyze Calculate surviving fraction count->analyze analyze->end

Caption: Workflow for the clonogenic survival assay.

References

Application Notes and Protocols for Pyrazinib in Zebrafish Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The zebrafish (Danio rerio) xenograft model has emerged as a powerful preclinical platform for cancer research, offering advantages such as rapid screening, cost-effectiveness, and amenability to in vivo imaging. This document provides a detailed guide for the utilization of Pyrazinib, a small molecule pyrazine compound, in zebrafish xenograft models. This compound has demonstrated anti-angiogenic, anti-metabolic, and radiosensitizing properties, making it a promising candidate for anti-cancer therapy development.[1] These protocols are designed to enable researchers to effectively evaluate the efficacy of this compound on tumor growth, metastasis, and angiogenesis.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects through a multi-faceted approach:

  • Anti-Angiogenic Effects: this compound significantly inhibits the formation of new blood vessels.[1] This is crucial for restricting tumor growth, as tumors require a dedicated blood supply to grow and metastasize.

  • Anti-Metabolic Effects: The compound targets cancer cell metabolism by reducing both oxidative phosphorylation and glycolysis.[1][2] This dual inhibition deprives cancer cells of the energy required for their rapid proliferation.

  • Modulation of Inflammatory and Angiogenic Factors: this compound has been shown to significantly reduce the secretion of key cytokines and growth factors involved in tumor progression and angiogenesis, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), Interleukin-4 (IL-4), and Vascular Endothelial Growth Factor A (VEGF-A).[1][2]

Data Presentation

The following table summarizes the reported quantitative effects of this compound from preclinical studies.

Parameter Model System Treatment Effect P-value
Blood Vessel DevelopmentZebrafish EmbryosThis compound (P3)Significant inhibitionp < 0.001[1]
Cell Survival (Radiosensitization)OE33R Oesophageal Adenocarcinoma Cells (in vitro, hypoxic)This compound (P3) + 4 Gy IrradiationSignificant reduction in cell survivalp = 0.0216[1]
Oxygen Consumption Rate (OCR)OAC Treatment-Naïve Biopsies (ex vivo)This compoundSignificant inhibitionp = 0.0139[2]
OCR (under hypoxic conditions)OAC Treatment-Naïve Biopsies (ex vivo)This compoundSignificant reductionp = 0.0313[2]
IL-6 SecretionOE33R Oesophageal Adenocarcinoma Cells (in vitro)This compound (P3)Significant reductionp = 0.0006[1]
IL-8 SecretionOE33R Oesophageal Adenocarcinoma Cells (in vitro)This compound (P3)Significant reductionp = 0.0488[1]
IL-4 SecretionOE33R Oesophageal Adenocarcinoma Cells (in vitro)This compound (P3)Significant reductionp = 0.0111[1]
IL-1β SecretionOAC Treatment-Naïve Biopsies (ex vivo)This compoundSignificant inhibitionp = 0.0377[2]

Experimental Protocols

Protocol 1: Zebrafish Xenograft Implantation

This protocol outlines the procedure for implanting human cancer cells into zebrafish embryos.

Materials:

  • Human cancer cell line of interest (e.g., fluorescently labeled)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell staining dye (e.g., CM-DiI)

  • Fertilized zebrafish embryos (e.g., 48 hours post-fertilization, hpf) of a transparent strain (e.g., Casper)

  • E3 embryo medium

  • Tricaine (MS-222) for anesthesia

  • Microinjection setup (microinjector, micromanipulator, borosilicate glass capillaries)

  • Petri dishes

  • Incubator at 34°C

Procedure:

  • Cell Preparation:

    • Culture cancer cells to 70-80% confluency.

    • Label the cells with a fluorescent dye like CM-DiI according to the manufacturer's protocol for in vivo tracking.

    • Harvest the cells using trypsin, wash with PBS, and resuspend in PBS or phenol red-free culture medium at a concentration of 1-2 x 10^6 cells/mL. Keep on ice.

  • Zebrafish Embryo Preparation:

    • Collect fertilized zebrafish eggs and incubate in E3 medium at 28.5°C.

    • At 48 hpf, dechorionate the embryos manually or enzymatically.

    • Anesthetize the embryos in E3 medium containing Tricaine.

  • Microinjection:

    • Load the cell suspension into a borosilicate glass needle.

    • Align the anesthetized embryos on an agarose gel plate.

    • Under a stereomicroscope, inject approximately 100-200 cells into the perivitelline space (PVS) or the yolk sac of each embryo.

  • Post-Injection Care:

    • Transfer the injected embryos to a fresh Petri dish with E3 medium.

    • Incubate the xenografts at a compromised temperature of 34°C to support both zebrafish development and tumor cell viability.

    • At 1 day post-injection (dpi), screen the embryos for successful engraftment and discard any that are dead or malformed.

Protocol 2: this compound Administration and Efficacy Assessment

This protocol describes how to treat the zebrafish xenografts with this compound and evaluate its effects.

Materials:

  • Zebrafish xenografts (from Protocol 1)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • E3 embryo medium

  • Fluorescence stereomicroscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • This compound Treatment:

    • At 1 dpi, transfer groups of successfully injected embryos to 24-well plates (e.g., 5-10 embryos per well).

    • Prepare a dilution series of this compound in E3 medium. A dose-response experiment is recommended to determine the optimal concentration (e.g., ranging from 1 to 50 µM). Include a vehicle control (e.g., DMSO in E3 medium).

    • Replace the medium in the wells with the this compound solutions or the vehicle control.

    • Incubate the embryos at 34°C for the desired treatment period (e.g., 48-72 hours). Refresh the treatment solution daily.

  • Assessment of Tumor Growth and Metastasis:

    • At the end of the treatment period (e.g., 3-4 dpi), anesthetize the embryos.

    • Image the fluorescent tumor mass in each embryo using a fluorescence microscope.

    • Quantify the primary tumor size by measuring the fluorescent area using image analysis software.

    • Assess metastasis by counting the number of disseminated fluorescent cells outside the primary tumor site, often in the caudal hematopoietic tissue (CHT).

  • Assessment of Anti-Angiogenic Effects (optional, requires transgenic line):

    • If using a transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP)), image the blood vessels surrounding the tumor.

    • Quantify the extent of angiogenesis by measuring the number and length of newly formed blood vessels sprouting towards the tumor.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_prep Cancer Cell Preparation & Labeling injection Microinjection into Perivitelline Space cell_prep->injection embryo_prep Zebrafish Embryo Preparation (48 hpf) embryo_prep->injection incubation Incubation (34°C) injection->incubation treatment This compound Treatment (1 dpi) incubation->treatment imaging Fluorescence Imaging (3-4 dpi) treatment->imaging tumor_analysis Tumor Growth Quantification imaging->tumor_analysis meta_analysis Metastasis Quantification imaging->meta_analysis angio_analysis Angiogenesis Quantification imaging->angio_analysis

Caption: Experimental workflow for this compound testing in zebrafish xenografts.

pyrazinib_moa cluster_angiogenesis Angiogenesis cluster_metabolism Cancer Cell Metabolism cluster_inflammation Inflammation & Proliferation This compound This compound vegf VEGF-A Secretion This compound->vegf oxphos Oxidative Phosphorylation This compound->oxphos glycolysis Glycolysis This compound->glycolysis cytokines IL-6, IL-8, IL-4 Secretion This compound->cytokines blood_vessel Blood Vessel Formation vegf->blood_vessel promotes tumor_growth Tumor Growth & Survival blood_vessel->tumor_growth supports atp ATP Production oxphos->atp glycolysis->atp atp->tumor_growth fuels cytokines->tumor_growth promote

Caption: Mechanism of action of this compound targeting key cancer pathways.

References

Application Notes and Protocols for Pyrazinib in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinib, systematically named (E)-2-(2-Pyrazin-2-yl-vinyl)-phenol and also referred to as P3, is a small molecule pyrazine compound.[1] It has demonstrated potential as a radiosensitizer in esophageal adenocarcinoma by exhibiting anti-angiogenic and anti-metabolic activities.[1] Specifically, this compound has been shown to inhibit blood vessel development, reduce oxidative phosphorylation and glycolysis, and decrease the secretion of pro-inflammatory and angiogenic cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-4 (IL-4).[1] These characteristics make this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics with similar mechanisms of action or for identifying synergistic interactions with other compounds.

These application notes provide detailed protocols for employing this compound as a reference compound in three distinct HTS assays designed to identify modulators of angiogenesis, cellular metabolism, and cytokine secretion.

Anti-Angiogenesis High-Throughput Screening

The anti-angiogenic properties of this compound can be assessed in a high-throughput format using the zebrafish model, which allows for in-vivo analysis of blood vessel development.[2][3][4] Transgenic zebrafish lines with fluorescently labeled vasculature are particularly well-suited for automated imaging and analysis.[2][5]

Experimental Protocol: Zebrafish-Based Anti-Angiogenesis Assay

This protocol is designed for a 96- or 384-well plate format, enabling automated handling and imaging.

1. Reagent and Equipment Preparation:

  • Zebrafish: Transgenic zebrafish embryos with fluorescent vasculature (e.g., Tg(kdrl:EGFP)).[2]

  • Assay Plates: 96-well or 384-well optical-bottom plates.

  • Compound Dilutions: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create a serial dilution series in embryo medium to achieve final assay concentrations (e.g., 0.1 µM to 100 µM). Include a known angiogenesis inhibitor (e.g., SU5416) as a positive control and a vehicle control (e.g., 0.1% DMSO in embryo medium).[3]

  • Automated Liquid Handling System: For dispensing embryos and compounds.

  • High-Content Imaging System: Automated microscope for capturing fluorescent images of the zebrafish vasculature.

  • Image Analysis Software: For quantifying vascular development.

2. Assay Procedure:

  • Embryo Dispensing: At 24 hours post-fertilization (hpf), dispense one zebrafish embryo per well into the assay plates containing embryo medium using an automated liquid handler.

  • Compound Addition: Add the diluted this compound, positive control, and vehicle control to the respective wells.

  • Incubation: Incubate the plates at 28.5°C for 24 hours.

  • Image Acquisition: At 48 hpf, capture fluorescent images of the trunk and tail region of each zebrafish embryo using an automated imaging system.

  • Image Analysis: Quantify the extent of intersegmental vessel (ISV) formation. This can be measured by total vessel length, number of vessel branches, or total fluorescent area.

3. Data Analysis:

  • Calculate the percentage of angiogenesis inhibition for each concentration of this compound and the positive control relative to the vehicle control.

  • Determine the IC₅₀ (half-maximal inhibitory concentration) value for this compound.

Data Presentation: this compound Anti-Angiogenic Activity
CompoundConcentration (µM)Mean ISV Length (pixels)% Inhibition
Vehicle (0.1% DMSO)-50000
This compound0.148004
1420016
10250050
50120076
10080084
SU5416 (Positive Control)10100080

Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_embryos Dispense Zebrafish Embryos (24 hpf) add_compounds Add Compounds to Wells prep_embryos->add_compounds prep_compounds Prepare Compound Dilutions prep_compounds->add_compounds incubation Incubate for 24h at 28.5°C add_compounds->incubation imaging Automated Fluorescent Imaging (48 hpf) incubation->imaging quantification Image Analysis & Quantification imaging->quantification data_analysis Calculate % Inhibition & IC50 quantification->data_analysis G cluster_glycolysis Glycolysis (Cytoplasm) cluster_oxphos Oxidative Phosphorylation (Mitochondria) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Lactate Lactate Pyruvate->Lactate ATP_gly ATP Pyruvate->ATP_gly Pyruvate_ox Pyruvate TCA TCA Cycle Pyruvate_ox->TCA ETC Electron Transport Chain TCA->ETC ATP_ox ATP ETC->ATP_ox This compound This compound This compound->Pyruvate Inhibits This compound->ETC Inhibits G cluster_stimulus Cellular Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response Stimulus Inflammatory Stimulus Signaling Intracellular Signaling (e.g., p38 MAPK, NF-κB) Stimulus->Signaling Transcription Gene Transcription Signaling->Transcription Cytokines IL-6, IL-8, IL-4 Secretion Transcription->Cytokines This compound This compound This compound->Signaling Inhibits

References

Best practices for dissolving and storing Pyrazinib for research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide best practices for the dissolution and storage of Pyrazinib, a small molecule pyrazine compound with anti-angiogenic and anti-metabolic properties. Adherence to these guidelines is crucial for ensuring the stability, and efficacy of the compound in research settings.

Physicochemical Properties and Storage

Proper handling and storage of this compound are essential to maintain its chemical integrity.

PropertyData
Chemical Name (E)-2-(2-(pyrazin-2-yl)vinyl)phenol
Molecular Formula C₁₂H₁₀N₂O
Molecular Weight 198.22 g/mol
Appearance Solid powder
Aqueous Solubility Poor[1]
Storage of Powder Store at -20°C for long-term stability.[2]
Storage of Solution Store stock solutions in a suitable solvent at -80°C.[2] In DMSO, solutions are stable for up to 2 weeks at 4°C and for 6 months at -80°C.[3]
Stability Stable under recommended storage conditions.[2] Avoid strong acids, alkalis, and strong oxidizing/reducing agents.[2]
Safety Precautions Avoid inhalation, and contact with skin and eyes. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

Dissolution Protocol for In Vitro Studies

Due to its low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for use in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous/sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Protocol for Preparing a 10 mM Stock Solution:

  • Preparation: Work in a laminar flow hood to maintain sterility. Allow the this compound powder and DMSO to come to room temperature before use.

  • Weighing: Accurately weigh out 1.98 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous/sterile DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Vortex the solution thoroughly for several minutes to ensure complete dissolution. Visually inspect the solution to ensure no solid particles are present. If necessary, gentle warming in a water bath (37°C) can aid dissolution.

  • Sterilization (Optional): If required for the experimental application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Working Solution Preparation:

For cell culture experiments, the this compound stock solution should be serially diluted in the appropriate cell culture medium to the desired final concentration. To avoid precipitation and minimize solvent toxicity, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Experimental Workflow for In Vitro Angiogenesis Assay

The following diagram illustrates a typical workflow for assessing the anti-angiogenic effects of this compound using an in vitro tube formation assay with Human Umbilical Vein Endothelial Cells (HUVECs).

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis HUVEC HUVEC Culture Seeding Seed HUVECs onto Matrigel-coated plate HUVEC->Seeding Pyrazinib_Stock Prepare 10 mM this compound Stock in DMSO Treatment Treat cells with varying concentrations of this compound Pyrazinib_Stock->Treatment Matrigel Coat 96-well plate with Matrigel Matrigel->Seeding Seeding->Treatment Incubation Incubate for 4-6 hours Treatment->Incubation Imaging Image tube formation using microscopy Incubation->Imaging Quantification Quantify tube length, branch points, and loops Imaging->Quantification Results Analyze and interpret data Quantification->Results

In vitro angiogenesis assay workflow.

Proposed Signaling Pathway of this compound Action

This compound exerts its anti-angiogenic and anti-metabolic effects in cancer cells, in part, by modulating the hypoxia-inducible factor-1 alpha (HIF-1α) signaling pathway. Under hypoxic conditions, a common feature of the tumor microenvironment, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis and glycolysis. This compound has been shown to inhibit oxidative phosphorylation and glycolysis, and to reduce the secretion of vascular endothelial growth factor (VEGF), a key downstream target of HIF-1α.[1][2]

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting the HIF-1α signaling pathway.

signaling_pathway cluster_cell Tumor Cell cluster_nucleus Nucleus cluster_effects Cellular Effects Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a HRE Hypoxia Response Element (HRE) Gene Transcription HIF1a->HRE Translocation This compound This compound This compound->HIF1a Inhibition Angiogenesis Angiogenesis (VEGF Secretion) HRE->Angiogenesis Metabolism Glycolysis & Oxidative Phosphorylation HRE->Metabolism

This compound's proposed inhibition of the HIF-1α pathway.

References

Pyrazinib's Potential in Neoadjuvant Therapy for Esophageal Adenocarcinoma: Preclinical Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Esophageal adenocarcinoma (OAC) presents a significant clinical challenge with 5-year survival rates often below 20%.[1] Standard neoadjuvant therapies, including chemotherapy and chemoradiotherapy, show beneficial responses in only 20-30% of patients.[1] A critical area of research is the development of novel agents to overcome treatment resistance. Pyrazinib (P3), a small molecule pyrazine compound, has emerged as a promising investigational agent in preclinical studies. These studies highlight its potential as a radiosensitizer in OAC through its multi-faceted mechanism of action, including anti-angiogenic, anti-metabolic, and anti-inflammatory properties.[1][2] This document provides a detailed overview of the preclinical data and experimental protocols related to this compound's role in neoadjuvant therapy research for OAC. It is important to note that this compound is currently in the preclinical stage of development and has not yet been evaluated in human clinical trials for this indication.

Preclinical Data Summary

The following tables summarize the key quantitative findings from in vitro, ex vivo, and in vivo preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in OAC Cell Lines
Cell Line ModelTreatmentOutcome MeasureResultp-valueReference
OE33P (Radiation-Sensitive) & OE33R (Radiation-Resistant)This compound + Radiation (2, 4, 6 Gy)Surviving FractionSignificantly ReducedNot Specified[1]
OE33R (Radiation-Resistant) under HypoxiaThis compound + Radiation (4 Gy)Cell SurvivalSignificantly Reducedp = 0.0216[1]
OE33R (Radiation-Resistant)This compoundIL-6 SecretionSignificantly Reducedp = 0.0006[1]
OE33R (Radiation-Resistant)This compoundIL-8 SecretionSignificantly Reducedp = 0.0488[1]
OE33R (Radiation-Resistant)This compoundIL-4 SecretionSignificantly Reducedp = 0.0111[1]
Table 2: Ex Vivo Efficacy of this compound in OAC Patient Tumor Biopsies
Sample TypeTreatmentOutcome MeasureResultp-valueReference
Treatment-Naïve OAC BiopsiesThis compoundOxygen Consumption Rate (OCR)Significantly Inhibitedp = 0.0139[3][4]
Treatment-Naïve OAC Biopsies under HypoxiaThis compoundOxygen Consumption Rate (OCR)Significantly Reducedp = 0.0313[3][4]
Treatment-Naïve OAC Biopsies under HypoxiaThis compoundExtracellular Acidification Rate (ECAR)Significantly ReducedNot Specified[3][4]
Treatment-Naïve OAC BiopsiesThis compoundIL-1β SecretionSignificantly Inhibitedp = 0.0377[3][4]
Treatment-Naïve OAC BiopsiesThis compoundIL-3 SecretionSignificantly Increasedp = 0.0020[3][4]
Treatment-Naïve OAC BiopsiesThis compoundIL-17B SecretionSignificantly Increasedp = 0.0181[3][4]
Table 3: In Vivo Anti-Angiogenic Activity of this compound
Model SystemTreatmentOutcome MeasureResultp-valueReference
Zebrafish EmbryosThis compoundBlood Vessel DevelopmentSignificantly Inhibitedp < 0.001[1]

Experimental Protocols

Cell Culture and Reagents
  • Cell Lines: OE33P (radiation-sensitive) and OE33R (radiation-resistant) human esophageal adenocarcinoma cell lines.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine.

  • This compound (P3): [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol] is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Final concentrations in experiments are typically around 10 µM, with a final DMSO concentration of 0.1%.[3]

Clonogenic Survival Assay (Radiosensitivity)
  • Cell Seeding: Seed OE33P and OE33R cells in 6-well plates at optimized densities (e.g., 3 x 10³ cells/well) in triplicate and allow them to adhere overnight.

  • Treatment: Treat cells with this compound (e.g., 10 µM) or vehicle control (0.1% DMSO) for 24 hours.

  • Irradiation: Irradiate the plates with varying doses of X-ray radiation (e.g., 2, 4, and 6 Gy) using a calibrated irradiator.

  • Incubation: Incubate the plates for a period that allows for colony formation (typically 10-14 days).

  • Staining and Counting: Fix the colonies with a mixture of methanol and acetic acid, and then stain with crystal violet. Count colonies containing at least 50 cells.

  • Analysis: Calculate the surviving fraction for each treatment group relative to the non-irradiated control.

Metabolic Profiling (Seahorse XFe24 Analyzer)
  • Cell Seeding: Seed OAC cells in a Seahorse XF24 cell culture microplate and allow for adherence.

  • Treatment: Treat cells with this compound or vehicle control for a specified duration (e.g., 24 hours).

  • Assay Medium: Prior to the assay, replace the culture medium with a specialized Seahorse XF base medium supplemented with substrates like glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator.

  • Analyzer Protocol: Load the plate into the Seahorse XFe24 analyzer. The instrument measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis, in real-time.

  • Inhibitor Injections: Sequential injections of mitochondrial stress test compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A) can be used to dissect different parameters of mitochondrial function.

  • Data Analysis: Normalize the OCR and ECAR data to cell number.

Multiplex ELISA for Cytokine Profiling
  • Sample Collection: Collect conditioned media from treated and control OAC cell cultures or ex vivo tumor explants.

  • Assay Procedure: Use a multiplex ELISA kit (e.g., for inflammatory and angiogenic factors) according to the manufacturer's instructions. This typically involves incubating the samples with antibody-coupled magnetic beads.

  • Detection: After washing, add detection antibodies and a streptavidin-phycoerythrin conjugate.

  • Data Acquisition: Read the plate on a specialized multiplex array reader.

  • Data Analysis: Calculate the concentration of each analyte based on a standard curve.

Ex Vivo Tumor Biopsy Culture
  • Tissue Acquisition: Obtain fresh OAC tumor biopsies from patients with ethical approval and informed consent.

  • Explant Culture: Place the biopsies on a sterile gelatin sponge in a petri dish containing culture medium.

  • Treatment: Add this compound or vehicle control to the medium.

  • Incubation: Culture the explants under normoxic or hypoxic conditions for a specified period.

  • Analysis: The cultured tissue or the conditioned medium can be used for various downstream analyses, such as metabolic profiling or cytokine analysis.

In Vivo Zebrafish Anti-Angiogenesis Assay
  • Embryo Collection: Collect fertilized zebrafish embryos.

  • Treatment: Place embryos in a multi-well plate and expose them to varying concentrations of this compound or vehicle control in the embryo medium.

  • Incubation: Incubate the embryos for a period that allows for intersegmental vessel development (e.g., up to 72 hours post-fertilization).

  • Imaging: Anesthetize the embryos and image the trunk vasculature using a fluorescence microscope (if using a transgenic line with fluorescent blood vessels) or by brightfield microscopy.

  • Analysis: Quantify the extent of blood vessel formation, for example, by counting the number of complete intersegmental vessels.

Signaling Pathways and Experimental Workflows

G cluster_0 This compound's Proposed Mechanism of Action in OAC This compound This compound (P3)

G

Future Directions and Conclusion

The preclinical evidence strongly suggests that this compound warrants further investigation as a potential neoadjuvant therapy for OAC. Its ability to modulate tumor metabolism, inflammation, and angiogenesis addresses key mechanisms of radioresistance.[1][2] Recent research has also focused on overcoming the limited solubility and bioavailability of this compound by conjugating it with gold nanoparticles (AuNP-P3), which has shown to retain the therapeutic properties of the compound in preclinical models.[2]

Future research should focus on more complex in vivo models to assess efficacy and toxicity before any potential translation to clinical trials. The data and protocols presented here provide a comprehensive foundation for researchers and drug development professionals interested in advancing the study of this compound and similar multi-targeted agents for the treatment of esophageal adenocarcinoma.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Pyrazinib Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aqueous solubility of Pyrazinib.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a novel small molecule with anti-angiogenic and anti-metabolic properties, showing promise as a radiosensitizer in cancer therapy.[1][2][3] However, its therapeutic potential is limited by its extremely poor aqueous solubility, which can hinder its bioavailability and efficacy in preclinical and clinical settings.[1][2][4]

Q2: What are the primary strategies for improving the aqueous solubility of this compound?

Several strategies can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These can be broadly categorized as:

  • Chemical Modifications: Creating a more soluble version of the molecule, such as a prodrug.[1][2]

  • Physical Modifications: Altering the physical properties of the solid drug, for instance, by reducing particle size or creating an amorphous form.[5][6]

  • Formulation Approaches: Incorporating the drug into a delivery system with excipients that improve solubility.[7][8][9]

Q3: Has a more soluble form of this compound been developed?

Yes, a phosphate prodrug of this compound has been synthesized to significantly improve its aqueous solubility.[1][2] This prodrug demonstrated a nearly 600-fold increase in water solubility compared to the parent compound.[1] The prodrug is designed to be converted back to the active this compound by enzymes in the body, such as alkaline phosphatase.[1][2]

Q4: What are amorphous solid dispersions and can they be used for this compound?

Amorphous solid dispersions (ASDs) are a formulation technique where the drug is dispersed in an amorphous (non-crystalline) state within a solid carrier, typically a polymer.[10][11] This high-energy amorphous state can lead to increased aqueous solubility and dissolution rates.[10][12] While specific studies on this compound ASDs are not widely published, this is a viable and common strategy for improving the solubility of poorly water-soluble drugs and could be explored for this compound.[10][13]

Q5: How does pH affect the solubility of this compound?

The effect of pH on this compound's solubility is not extensively detailed in the provided search results. However, for many weakly acidic or basic compounds, solubility is pH-dependent.[14][15] It is crucial to determine the pH-solubility profile of this compound to understand if pH adjustment can be used as a solubilization strategy. A related compound, pyrazinoic acid, has derivatives that show stability at various pH levels.[16][17]

Q6: Can co-solvents be used to dissolve this compound?

Co-solvents, which are organic solvents miscible with water, can be used to increase the solubility of hydrophobic drugs.[5] Studies on the related compound, Pyrazinamide, have shown that its solubility can be enhanced in aqueous-cosolvent mixtures.[18][19] Therefore, exploring the use of pharmaceutically acceptable co-solvents could be a viable approach for this compound.

Q7: What is the role of nanotechnology in improving this compound's solubility?

Nanotechnology offers several approaches to enhance the delivery of poorly soluble drugs.[20][21] For this compound, conjugation with gold nanoparticles has been investigated as a method to improve its solubility and therapeutic effectiveness.[4] Nanoparticle-based delivery systems can improve a drug's solubility, stability, and targeted delivery.[22][23]

Troubleshooting Guides

Issue 1: this compound is precipitating out of my aqueous buffer during my in vitro experiment.

  • Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen buffer.

  • Troubleshooting Steps:

    • Verify Solubility Limit: Determine the solubility of this compound in your specific buffer system at the experimental temperature.

    • pH Adjustment: If this compound has ionizable groups, systematically vary the pH of your buffer to see if solubility improves.[24]

    • Use of Co-solvents: Introduce a small percentage of a biocompatible co-solvent (e.g., DMSO, ethanol) to your buffer. Be mindful that the co-solvent concentration should not affect your experimental results.

    • Consider a Solubilizing Excipient: Investigate the use of surfactants or cyclodextrins to enhance solubility.[24][25]

    • Switch to a More Soluble Form: If possible, use the phosphate prodrug of this compound, which has significantly higher aqueous solubility.[1][2]

Issue 2: I am observing low and variable bioavailability in my animal studies with a this compound suspension.

  • Possible Cause: Poor dissolution of the suspended this compound particles in the gastrointestinal tract is limiting its absorption.

  • Troubleshooting Steps:

    • Particle Size Reduction: Micronization or nanomilling of the this compound powder can increase the surface area for dissolution.[5][26]

    • Formulate as an Amorphous Solid Dispersion: This can improve the dissolution rate and extent of supersaturation in the gut.[10][11]

    • Lipid-Based Formulation: Formulating this compound in a lipid-based delivery system can enhance its solubilization and absorption.[8]

    • Utilize the Prodrug: The highly soluble phosphate prodrug is likely to provide more consistent and higher oral bioavailability.[1][2]

Quantitative Data

Table 1: Solubility of this compound and its Phosphate Prodrug

CompoundSolubility (µg/mL)Fold IncreaseLogPReference(s)
This compound0.26-1.55[1]
This compound Phosphate155~600-2.34[1]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol describes a standard method for determining the equilibrium solubility of a compound in an aqueous buffer.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a clear glass vial. The excess solid should be visible.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the suspension to settle.

    • Carefully withdraw a sample from the clear supernatant.

    • Filter the sample through a 0.22 µm filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered sample with an appropriate solvent.

    • Determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation:

    • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This protocol provides a general method for preparing an amorphous solid dispersion, which can be adapted for this compound.

  • Solvent Selection:

    • Identify a common volatile solvent in which both this compound and the chosen polymer carrier (e.g., PVP, HPMC) are soluble.

  • Dissolution:

    • Dissolve a specific ratio of this compound and the polymer in the selected solvent.

  • Solvent Removal:

    • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film on the flask wall.

  • Drying:

    • Further dry the film under a vacuum for an extended period (e.g., 24 hours) to remove any residual solvent.

  • Processing:

    • Scrape the dried solid mass, pulverize it, and pass it through a sieve to obtain a uniform powder.

  • Characterization:

    • Confirm the amorphous nature of the drug within the polymer matrix using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

Visualizations

Troubleshooting Workflow for this compound Precipitation start This compound Precipitates in Aqueous Buffer check_solubility Is Concentration > Solubility Limit? start->check_solubility reduce_concentration Reduce this compound Concentration check_solubility->reduce_concentration Yes explore_options Explore Solubility Enhancement Options check_solubility->explore_options No solution_stable Solution is Stable reduce_concentration->solution_stable ph_adjustment Adjust Buffer pH explore_options->ph_adjustment co_solvent Add Co-solvent explore_options->co_solvent excipients Use Solubilizing Excipients explore_options->excipients prodrug Use Phosphate Prodrug explore_options->prodrug retest Retest Solubility ph_adjustment->retest co_solvent->retest excipients->retest prodrug->retest retest->solution_stable Successful retest->explore_options Unsuccessful

Caption: Troubleshooting workflow for this compound precipitation.

Strategies for Enhancing this compound Bioavailability start Poor In Vivo Bioavailability cause Limited by Aqueous Solubility & Dissolution start->cause physical_mod Physical Modification cause->physical_mod formulation_mod Formulation Approach cause->formulation_mod chemical_mod Chemical Modification cause->chemical_mod micronization Micronization/ Nanonization physical_mod->micronization asd Amorphous Solid Dispersion physical_mod->asd lipid Lipid-Based Formulation formulation_mod->lipid nanoparticles Nanoparticle Conjugation formulation_mod->nanoparticles prodrug Phosphate Prodrug chemical_mod->prodrug outcome Improved Bioavailability micronization->outcome asd->outcome lipid->outcome nanoparticles->outcome prodrug->outcome

Caption: Strategies to enhance this compound bioavailability.

References

Technical Support Center: Troubleshooting Pyrazinib Instability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of Pyrazinib in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known activities?

This compound (P3) is a small molecule pyrazine compound, specifically (E)-2-(2-Pyrazin-2-yl-vinyl)-phenol.[1] It has demonstrated anti-angiogenic and anti-metabolic activity.[1] Notably, it has been shown to enhance radiosensitivity in oesophageal adenocarcinoma (OAC) models.[1][2][3] In preclinical studies, this compound has been observed to reduce oxidative phosphorylation and glycolysis.[1][4]

Q2: What are the common signs of this compound instability in my experiments?

Inconsistent or non-reproducible experimental results are the primary indicators of compound instability. Specific signs may include:

  • A gradual or sudden loss of expected biological activity over time.

  • Increased and unexplained cytotoxicity in cell cultures.[5]

  • Visible precipitation or changes in the color of the stock solution or culture medium.

  • Variability in dose-response curves between experiments.

Q3: What are the primary factors that can contribute to the degradation of small molecules like this compound?

Several factors can affect the stability of small molecules in solution:

  • pH: The acidity or alkalinity of the solvent or culture medium can catalyze hydrolysis or other degradation reactions.

  • Light: Exposure to light, especially UV light, can induce photochemical degradation.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation. Conversely, repeated freeze-thaw cycles of stock solutions can also compromise compound integrity.

  • Oxidation: The presence of oxygen can lead to oxidative degradation of susceptible chemical moieties.

  • Hydrolysis: Reaction with water in aqueous solutions can lead to the breakdown of the compound.

  • Interaction with media components: Components of complex cell culture media, such as serum proteins or reducing agents, may interact with and degrade the compound.

Q4: How should I prepare and store this compound to maximize its stability?

To ensure the longevity of your this compound stocks, adhere to the following best practices:

  • Stock Solution Preparation: Dissolve this compound in a suitable, high-purity solvent (e.g., DMSO) at a high concentration.

  • Aliquoting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage Conditions: Store the aliquots at -20°C or -80°C in tightly sealed, light-protected vials.

  • Working Solutions: Prepare fresh working dilutions in your experimental media immediately before each experiment. Do not store diluted solutions for extended periods.

Troubleshooting Guides

Guide 1: Inconsistent Biological Activity of this compound

This guide addresses situations where the expected biological effect of this compound is diminished or varies between experiments.

Potential Cause Recommended Solution
This compound Degradation 1. Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a new aliquot for each experiment. 2. Verify Stock Integrity: If the issue persists, consider verifying the integrity of your stock solution using analytical methods like HPLC or Mass Spectrometry to check for degradation products.
Inconsistent Cell Culture Practices 1. Standardize Cell Passaging: Use cells within a consistent and low passage number range for all experiments. 2. Consistent Confluency: Ensure that cells are seeded at a consistent density and treated at the same level of confluency.[6] 3. Media Consistency: Use the same batch of cell culture medium and supplements for a set of related experiments.
Assay Variability 1. Standardize Incubation Times: Ensure precise and consistent incubation times for all treatment conditions. 2. Pipetting Accuracy: Calibrate pipettes regularly and use consistent pipetting techniques to minimize volume errors.

Logical Flow for Troubleshooting Inconsistent Activity

start Start: Inconsistent this compound Activity check_freshness Prepare Fresh this compound Dilutions? start->check_freshness fresh_yes Yes check_freshness->fresh_yes fresh_no No check_freshness->fresh_no check_culture Standardize Cell Culture Practices? fresh_yes->check_culture prepare_fresh Action: Prepare fresh dilutions for every experiment. fresh_no->prepare_fresh prepare_fresh->check_culture culture_yes Yes check_culture->culture_yes culture_no No check_culture->culture_no check_assay Standardize Assay Protocol? culture_yes->check_assay standardize_culture Action: Ensure consistent cell passage, confluency, and media. culture_no->standardize_culture standardize_culture->check_assay assay_yes Yes check_assay->assay_yes assay_no No check_assay->assay_no verify_stock Consider Stock Integrity Verification (HPLC/MS) assay_yes->verify_stock standardize_assay Action: Ensure consistent incubation times and pipetting. assay_no->standardize_assay standardize_assay->verify_stock end Problem Likely Resolved verify_stock->end

Caption: Troubleshooting workflow for inconsistent this compound activity.

Guide 2: Unexpected Cytotoxicity

This guide helps to determine if observed cell death is a result of this compound's intended mechanism or due to compound degradation or off-target effects.

Potential Cause Recommended Solution
Formation of Toxic Degradants 1. Perform Stability Assessment: Analyze this compound stability in your specific experimental media over the time course of your experiment. 2. Use Fresh Compound: Compare the cytotoxicity of freshly prepared this compound with that of an older preparation.
Off-Target Effects 1. Dose-Response Curve: Perform a broad dose-response curve to distinguish between targeted effects at lower concentrations and general toxicity at higher concentrations. 2. Negative Control Cell Line: Test this compound on a cell line that does not express the putative target to assess non-specific toxicity.
Solvent Toxicity 1. Vehicle Control: Ensure you have a vehicle control (e.g., DMSO at the same concentration) to account for any solvent-induced cytotoxicity.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol outlines a method to determine the stability of this compound in a specific experimental medium over time.

  • Preparation of this compound Solution: Prepare a solution of this compound in your experimental medium at the final working concentration.

  • Time-Zero Sample: Immediately take an aliquot of the solution, label it as "Time 0," and store it at -80°C.

  • Incubation: Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • Time-Point Sampling: At regular intervals (e.g., 2, 4, 8, 24, 48 hours), collect aliquots and store them at -80°C.

  • Sample Preparation for HPLC: Once all time points are collected, prepare the samples for HPLC analysis. This may involve protein precipitation (e.g., with cold acetonitrile) followed by centrifugation to remove insoluble material.

  • HPLC Analysis: Analyze the supernatant from each time point by reverse-phase HPLC with UV detection. Use a suitable C18 column and a mobile phase gradient optimized for this compound.

  • Data Analysis: Quantify the peak area of the parent this compound compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Time Point This compound Peak Area (Arbitrary Units) % Remaining
0 hours1,000,000100%
2 hours980,00098%
4 hours955,00095.5%
8 hours910,00091%
24 hours750,00075%
48 hours550,00055%

Experimental Workflow for Stability Assessment

prep Prepare this compound in Experimental Medium t0 Collect 'Time 0' Aliquot (Store at -80°C) prep->t0 incubate Incubate Solution under Experimental Conditions prep->incubate process Process All Samples (e.g., Protein Precipitation) t0->process collect Collect Aliquots at Various Time Points (Store at -80°C) incubate->collect collect->process hplc Analyze by HPLC process->hplc analyze Quantify Peak Area of Parent Compound hplc->analyze end Determine Degradation Rate analyze->end

Caption: Workflow for assessing this compound stability via HPLC.

Signaling Pathways

Given this compound's known anti-angiogenic and anti-metabolic activities, it is likely to modulate key signaling pathways involved in these processes.

Potential Anti-Angiogenic Signaling Inhibition by this compound

This compound's anti-angiogenic effects may be mediated through the inhibition of pro-angiogenic signaling pathways such as the VEGF and PI3K/Akt pathways.[7][8][9][10][11]

VEGF VEGF VEGFR VEGFR VEGF->VEGFR PI3K PI3K VEGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) mTOR->Angiogenesis This compound This compound This compound->VEGFR Inhibition This compound->PI3K Inhibition

Caption: Potential inhibition of pro-angiogenic signaling by this compound.

Potential Anti-Metabolic Signaling Inhibition by this compound

This compound's ability to reduce oxidative phosphorylation and glycolysis suggests it may interfere with metabolic signaling pathways that are often upregulated in cancer cells.[12][13]

GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Glycolysis Glycolysis mTOR->Glycolysis OxPhos Oxidative Phosphorylation mTOR->OxPhos This compound This compound This compound->Glycolysis Inhibition This compound->OxPhos Inhibition

References

Technical Support Center: Minimizing Off-Target Effects of Pyrazinib in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Pyrazinib in cell line experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known effects?

This compound is a small molecule pyrazine compound.[1] It has been shown to have anti-angiogenic and anti-metabolic properties and can enhance radiosensitivity in esophageal adenocarcinoma cell lines.[1] Specifically, it has been observed to reduce the secretion of inflammatory and angiogenic factors such as IL-6, IL-8, and IL-4 in radioresistant cells.[1] While its precise kinase inhibitor profile is not widely published, the strategies for minimizing off-target effects of kinase inhibitors are broadly applicable.

Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?

Off-target effects are unintended interactions of a drug or small molecule with proteins or other biomolecules that are not the intended target.[2][3] These interactions are a significant concern because they can lead to:

  • Cellular toxicity: Engagement with off-targets that regulate essential cellular processes can lead to cell death or other toxic effects.[2][3]

  • Lack of therapeutic efficacy: In a clinical setting, off-target effects can cause undesirable side effects.[4]

Q3: How can I determine if the phenotype I observe is a result of an on-target or off-target effect of this compound?

A multi-pronged approach is recommended to differentiate between on-target and off-target effects.[3] Key strategies include:

  • Using a structurally distinct inhibitor: Treat cells with a different inhibitor that targets the same protein. If the same phenotype is observed, it is more likely to be an on-target effect.[2]

  • Performing a dose-response curve: A clear, dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity.[2]

  • Conducting a rescue experiment: Transfect cells with a mutant version of the target protein that is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed, this strongly supports an on-target mechanism.[2]

  • Target knockdown/knockout: Use techniques like siRNA or CRISPR to reduce or eliminate the expression of the intended target. If this phenocopies the effect of the inhibitor, it suggests an on-target mechanism.[5]

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound that may be related to off-target effects.

Issue Potential Cause Recommended Solution
1. Unexpected or inconsistent cellular phenotype The observed phenotype is due to this compound binding to one or more unintended targets.A. Validate with a secondary inhibitor: Use a structurally unrelated inhibitor for the same target. If the phenotype is not replicated, it is likely an off-target effect of this compound.[2] B. Perform a rescue experiment: Overexpress the intended target. If the phenotype is not rescued, it suggests the involvement of other targets.[3] C. Conduct kinome-wide profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions.[4][6]
2. High levels of cytotoxicity at effective concentrations This compound may be inhibiting off-target kinases that are essential for cell survival.A. Lower the inhibitor concentration: Determine the minimal concentration of this compound required for on-target inhibition. Use concentrations at or slightly above the IC50 for the primary target to minimize engagement of lower-affinity off-targets.[2] B. Use a more selective inhibitor: If available, switch to an alternative inhibitor for your target with a better-documented selectivity profile.[2] C. Screen for toxicity-related targets: Test this compound against a known panel of toxicity-related proteins (e.g., hERG, CYPs).[3]
3. Discrepancy between biochemical and cellular assay results Poor cell permeability, rapid metabolism of the compound, or engagement of different targets in a cellular context.A. Perform cellular target engagement assays: Use methods like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that this compound is binding to its intended target in live cells.[7] B. Assess downstream signaling: Use Western blotting to check the phosphorylation status of a known downstream substrate of the target. A dose-dependent change would indicate target engagement in cells.[7]

Key Experimental Protocols

1. Kinome Profiling

Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.[4]

Methodology:

  • Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[4]

  • Kinase Panel: Utilize a commercially available kinase profiling service that offers a broad panel of human kinases.[6]

  • Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.[4]

  • Data Analysis: The results are usually presented as a percentage of inhibition for each kinase. Follow up with 10-point dose-response curves for any kinases that show significant inhibition (e.g., >70%) to determine their IC50 or Kd values.[6][7]

Summary of Kinome Profiling Data Presentation

Kinase % Inhibition at 1 µM this compound IC50 (nM)
Target Kinase A95%50
Off-Target Kinase B85%250
Off-Target Kinase C72%800
.........

2. Western Blotting for Downstream Pathway Analysis

Objective: To assess the on-target activity of this compound in cells by measuring the phosphorylation of a downstream substrate.

Methodology:

  • Cell Treatment: Treat cells with a range of this compound concentrations for a specified time. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the downstream substrate. Also, probe a separate blot or strip and re-probe the same blot for the total amount of the substrate protein as a loading control.

  • Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[4]

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in phosphorylation suggests on-target activity.[4]

3. Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target protein in intact cells by measuring changes in the protein's thermal stability.[7]

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat aliquots of the treated cells at a range of different temperatures for a set time (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining in each sample using Western blotting or another protein detection method.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates that the compound has bound to and stabilized the target protein.[7]

Visualizations

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway This compound This compound Target_Kinase Target_Kinase This compound->Target_Kinase Inhibition Off_Target_Kinase Off_Target_Kinase This compound->Off_Target_Kinase Inhibition Downstream_Effector_1 Downstream_Effector_1 Target_Kinase->Downstream_Effector_1 Phosphorylation Desired_Phenotype Desired_Phenotype Downstream_Effector_1->Desired_Phenotype Downstream_Effector_2 Downstream_Effector_2 Off_Target_Kinase->Downstream_Effector_2 Phosphorylation Undesired_Phenotype Undesired_Phenotype Downstream_Effector_2->Undesired_Phenotype start Start: Observe Phenotype with this compound dose_response Dose-Response Curve start->dose_response secondary_inhibitor Test with Structurally Different Inhibitor dose_response->secondary_inhibitor rescue_experiment Rescue with Inhibitor-Resistant Mutant secondary_inhibitor->rescue_experiment off_target_conclusion Conclusion: Likely Off-Target Effect secondary_inhibitor->off_target_conclusion cellular_engagement Confirm Target Engagement (e.g., CETSA) rescue_experiment->cellular_engagement rescue_experiment->off_target_conclusion kinome_profiling Kinome-Wide Selectivity Screen conclusion Conclusion: On-Target or Off-Target Effect kinome_profiling->conclusion cellular_engagement->kinome_profiling rect_node rect_node start Unexpected Experimental Result? is_phenotype_consistent Phenotype consistent with target's known function? start->is_phenotype_consistent is_toxicity_high High cytotoxicity observed? is_phenotype_consistent->is_toxicity_high Yes investigate_off_target Investigate Off-Target Effect: - Kinome Profiling - Lower Concentration - More Selective Inhibitor is_phenotype_consistent->investigate_off_target No validate_on_target Validate On-Target Effect: - Secondary Inhibitor - Rescue Experiment - Target Knockdown is_toxicity_high->validate_on_target No is_toxicity_high->investigate_off_target Yes

References

Technical Support Center: Enhancing the In-Vivo Bioavailability of Pyrazinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on improving the in-vivo bioavailability of Pyrazinib. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and summary data tables to address specific challenges encountered during pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the in-vivo bioavailability of this compound?

A1: The principal factor limiting the in-vivo bioavailability of this compound is its extremely poor aqueous solubility.[1] Like many poorly soluble compounds, this leads to a low dissolution rate in the gastrointestinal (GI) tract, which is a prerequisite for absorption into the systemic circulation.[2][3] Other potential contributing factors for poorly soluble drugs in general include low intestinal permeability, susceptibility to efflux transporters, and first-pass metabolism.[4]

Q2: What are the most effective strategies to improve the bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the solubility challenge. These can be broadly categorized as:

  • Chemical Modification: Creating a more soluble prodrug, such as a phosphate ester, is a proven approach. For this compound, a phosphate prodrug has been shown to improve aqueous solubility by almost 600-fold.[1]

  • Physical Modifications:

    • Particle Size Reduction: Decreasing the particle size to the micro or nano-scale increases the surface area-to-volume ratio, thereby enhancing the dissolution rate.[2][5][6] Techniques include micronization and nanomilling.[5][6]

    • Amorphous Formulations: Converting the crystalline drug into an amorphous state can significantly increase its solubility and dissolution rate. Solid dispersions, where the drug is dispersed within a polymer matrix, are a common method to achieve this.[3][4]

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) are highly effective.[2] These formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance solubility and absorption in the GI tract.[2][3][4]

  • Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with the drug, increasing its solubility in water.[3][4]

Q3: How do I select the most appropriate animal model for this compound pharmacokinetic studies?

A3: The choice of an animal model is critical for obtaining relevant pharmacokinetic data. Murine models (mice and rats) are commonly used in preclinical studies due to their well-characterized physiology, availability, and cost-effectiveness.[7][8][9] When selecting a model, it is crucial to consider the specific research question, the drug's metabolic profile, and the planned route of administration.[8][9] For studies involving cancer, xenograft or syngeneic models may be appropriate to assess both pharmacokinetics and efficacy.[8]

Q4: What are the key pharmacokinetic parameters to measure in an in-vivo bioavailability study?

A4: The primary pharmacokinetic parameters derived from plasma concentration-time data are:

  • Cmax: The maximum observed plasma concentration of the drug.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time. For single-dose bioavailability studies, Cmax and AUC are the most critical parameters for assessment.[10]

Troubleshooting and Optimization Guide

Problem Encountered Possible Causes Recommended Solutions & Optimization Steps
Low Cmax and AUC Despite Formulation 1. Insufficient dissolution of the formulation in the GI tract. 2. The drug is precipitating out of the supersaturated solution in the gut. 3. High first-pass metabolism. 4. The formulation is unstable in the GI environment.1. Conduct in-vitro dissolution studies using biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) to assess the formulation's release profile.[11] 2. Incorporate a precipitation inhibitor (a "parachute") into your formulation, such as HPMC or PVP, to maintain drug supersaturation.[12] 3. Investigate the metabolic stability of this compound using in-vitro liver microsome assays. 4. Assess the chemical stability of your formulation under acidic and neutral pH conditions.
High Variability in Plasma Concentrations Between Animals 1. Inconsistent dosing technique (e.g., oral gavage). 2. Variability in food intake or gastric emptying times among animals. 3. Genetic polymorphism in drug-metabolizing enzymes within the animal strain.1. Ensure all technical staff are thoroughly trained in consistent and accurate dosing procedures. 2. Standardize experimental conditions, including overnight fasting before dosing, to minimize physiological variability.[13] 3. Increase the number of animals per group to enhance statistical power.
Formulation is Physically Unstable (e.g., Particle Aggregation, Phase Separation) 1. Insufficient amount of stabilizer in nanosuspensions. 2. Poor choice of carrier or solvent for solid dispersions or lipid systems. 3. Incompatibility between the drug and excipients.1. For nanosuspensions, add surface-active agents (surfactants or polymers) to provide electrostatic or steric stabilization.[5] 2. Screen a variety of polymers, surfactants, and oils to find a system that can dissolve the drug at the required concentration and remain stable. 3. Perform drug-excipient compatibility studies using techniques like Differential Scanning Calorimetry (DSC).

Data Presentation

Table 1: Physicochemical Properties of this compound and its Phosphate Prodrug
Compound Aqueous Solubility logP Comment
This compoundExtremely PoorHighThe low solubility is a major barrier to bioavailability.
This compound Phosphate~600-fold higher than this compoundLower than this compoundThe phosphate prodrug significantly improves hydrophilicity.[1]
Data derived from a study on a phosphate prodrug of this compound.[1]
Table 2: Comparison of Common Bioavailability Enhancement Strategies
Strategy Mechanism of Action Advantages Potential Disadvantages
Nanosuspension Increases surface area for faster dissolution.[5]Applicable to many poorly soluble drugs; scalable.Physical instability (particle growth); requires specialized equipment.[5]
Solid Dispersion Drug is dispersed in a hydrophilic polymer matrix in an amorphous state.[4]Significant increase in dissolution rate; can maintain supersaturation.Potential for drug recrystallization over time; excipient selection is critical.
Lipid-Based Systems (e.g., SEDDS) Drug is dissolved in a lipid/surfactant mixture, forming an emulsion/microemulsion in the GI tract.[3][4]Enhances solubilization; can bypass first-pass metabolism via lymphatic uptake.Limited to lipid-soluble drugs; potential for GI side effects from surfactants.
Prodrug Approach A more soluble moiety is chemically attached to the parent drug, which is cleaved in-vivo.Can dramatically increase solubility; well-established regulatory pathway.Requires chemical synthesis and characterization; in-vivo cleavage must be efficient.[14]

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension via Wet Milling

Objective: To reduce the particle size of this compound to the nanometer range to improve its dissolution rate.

Materials & Equipment:

  • This compound Active Pharmaceutical Ingredient (API)

  • Stabilizer (e.g., Poloxamer 188 or Hydroxypropyl Methylcellulose - HPMC)

  • Deionized water

  • Milling media (e.g., 0.5 mm yttrium-stabilized zirconium oxide beads)

  • High-energy planetary ball mill or a similar wet milling apparatus

  • Particle size analyzer (e.g., Dynamic Light Scattering)

Methodology:

  • Preparation of Stabilizer Solution: Prepare a solution of the chosen stabilizer (e.g., 1-2% w/v Poloxamer 188) in deionized water.

  • Slurry Formation: Create a slurry by dispersing a pre-weighed amount of this compound API into the stabilizer solution. A typical drug concentration is 5-10% w/v.[13]

  • Milling: Add the slurry and an appropriate volume of milling media to the milling chamber.

  • Mill the suspension at a specified speed (e.g., 2000 rpm) for a defined period (e.g., 2-4 hours).[13] The milling time should be optimized to achieve the desired particle size.

  • Separation: After milling, separate the nanosuspension from the milling media.

  • Characterization: Analyze the particle size distribution and morphology of the resulting nanosuspension using a particle size analyzer and microscopy.

Protocol 2: In-Vivo Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) of a this compound formulation after oral administration in rats.

Materials & Equipment:

  • Male Sprague-Dawley or Wistar rats (e.g., 200-250 g)

  • This compound formulation and control (e.g., unformulated drug in a simple suspension)

  • Oral gavage needles

  • Blood collection tubes (e.g., containing K2-EDTA)

  • Centrifuge

  • Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)

Methodology:

  • Acclimatization: Acclimatize the rats for at least one week before the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.[13]

  • Grouping: Divide the animals into groups, with each group receiving a different formulation (n=5-6 rats per group). Include a control group receiving the unformulated drug.[13]

  • Dosing: Administer the specific this compound formulation to each rat via oral gavage at a predetermined dose (e.g., 10 mg/kg).[13]

  • Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Separation: Immediately process the blood samples by centrifuging to separate the plasma.[13]

  • Sample Storage: Store the plasma samples at -80°C until analysis.[13]

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use the plasma concentration-time data to calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for each formulation using appropriate software.

Visualizations

G cluster_0 Phase 1: Characterization & Strategy Selection cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In-Vivo Evaluation start Start: Poorly Soluble This compound API physchem Physicochemical Characterization (Solubility, Permeability, logP) start->physchem dcs Determine Developability Classification System (DCS) Class physchem->dcs class2a DCS Class IIa (Dissolution Rate-Limited) dcs->class2a High Permeability class2b DCS Class IIb (Solubility-Limited) dcs->class2b Low Permeability form2a Formulation Strategies: - Particle Size Reduction - Solid Dispersions class2a->form2a form2b Formulation Strategies: - Lipid-Based Systems - Prodrug Approach class2b->form2b invivo In-Vivo Pharmacokinetic Study in Animal Model form2a->invivo form2b->invivo analysis Analyze Plasma Samples (LC-MS/MS) invivo->analysis pk Calculate PK Parameters (Cmax, Tmax, AUC) analysis->pk decision Bioavailability Improved? pk->decision decision->physchem No, Re-evaluate end End: Lead Formulation Identified decision->end Yes

Caption: Workflow for improving the in-vivo bioavailability of a poorly soluble drug.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response GF Growth Factor (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis This compound This compound This compound->PI3K Inhibition? This compound->mTOR Inhibition? This compound->Angiogenesis

Caption: Potential inhibitory action of this compound on RTK downstream signaling.

References

Strategies to reduce Pyrazinib-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Pyrazinib and other pyrazine/pyrazole-based small molecule inhibitors. The focus is on understanding and mitigating cytotoxicity in normal (non-cancerous) cells during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (P3), chemically known as [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol], is a small molecule pyrazine derivative.[1] It has been investigated as a radiosensitizer in esophageal adenocarcinoma.[1] Its mechanism of action involves anti-angiogenic and anti-metabolic activities, including the reduction of oxidative phosphorylation and glycolysis.[1] Like many pyrazine and pyrazole derivatives, it is often developed to target specific signaling pathways, particularly those involving protein kinases, that are dysregulated in cancer.[2][3]

Q2: I am observing significant cytotoxicity in my normal cell line controls when using this compound. What are the potential causes?

A2: Cytotoxicity in normal cells can arise from several factors:

  • On-target toxicity: The intended molecular target of this compound may also play a vital role in the survival of normal cells.

  • Off-target effects: Small molecule inhibitors can interact with unintended molecular targets, such as other kinases, which can trigger toxic effects in normal cells.[4][5][6] This is a common characteristic of kinase inhibitors due to the structural similarity of the ATP-binding pocket across the kinome.[7]

  • High compound concentration: The concentration of this compound used may be too high for the specific normal cell line, leading to generalized toxicity.

  • Solvent toxicity: If using a solvent like DMSO, concentrations are typically kept below 0.5% to avoid solvent-induced cytotoxicity.

Q3: How can I determine if the observed cytotoxicity is specific to cancer cells?

A3: To assess the cancer-specific cytotoxicity of this compound, you can calculate the Selectivity Index (SI) . This is the ratio of the cytotoxic concentration in normal cells to that in cancer cells (e.g., IC50 in normal cells / IC50 in cancer cells). A higher SI value indicates greater selectivity for cancer cells. An SI value greater than or equal to 2 is generally considered selective.[8][9][10]

Q4: What are some general strategies to reduce this compound-induced cytotoxicity in my normal cell lines?

A4: Here are some strategies you can explore in your experiments:

  • Dose optimization: Perform a dose-response curve to determine the lowest effective concentration that maintains anti-cancer activity while minimizing toxicity to normal cells.

  • Co-treatment with antioxidants: Co-administration of antioxidants, such as N-acetylcysteine (NAC), has been shown to mitigate chemotherapy-induced side effects in some contexts.[11][12][13][14][15] This approach aims to protect normal cells from oxidative stress without compromising the anti-cancer efficacy of the primary compound.

  • Combination therapy: In some cases, using a lower dose of this compound in combination with another anti-cancer agent can achieve a synergistic effect against cancer cells while reducing the dose-dependent toxicity of this compound on normal cells.[16][17]

Troubleshooting Guide

Issue Possible Cause Suggested Action
High cytotoxicity in both normal and cancer cell lines Compound concentration is too high.Perform a dose-response experiment to determine the IC50 values for both cell types. Start with a lower concentration range.
Solvent (e.g., DMSO) concentration is toxic.Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.5%). Run a vehicle-only control.
This compound is not showing selective cytotoxicity The compound may have significant off-target effects.Consider performing a kinase inhibitor profiling assay to identify potential off-target kinases.[7]
The on-target is crucial for both normal and cancer cell survival.Investigate the expression and importance of the intended target in your normal cell line.
Inconsistent results between experiments Compound degradation.Prepare fresh stock solutions of this compound and store them appropriately (e.g., protected from light, at -20°C or -80°C in small aliquots).
Cell culture variability.Ensure consistent cell passage number, seeding density, and culture conditions for all experiments.
Antioxidant co-treatment is reducing anti-cancer efficacy The antioxidant is interfering with the mechanism of action of this compound.Optimize the concentration of the antioxidant. Perform experiments to understand if the anti-cancer activity of this compound is dependent on inducing oxidative stress.

Quantitative Data Summary

The following tables provide examples of the cytotoxic effects of pyrazole and pyrazine derivatives on cancer versus normal cell lines, illustrating the concept of selective cytotoxicity.

Table 1: Cytotoxicity of Selected Pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Compound 28 HCT116 (Colon)0.035Normal CellsNo clear toxicity>1[18]
Compound 28 HepG2 (Liver)0.028Normal CellsNo clear toxicity>1[18]
Compounds 60, 61, 62 A549, HeLa, MCF74.63 - 5.54HEK293 (Kidney)> 45>8[18]
P3C MDA-MB-468 (Breast)0.25Hs27 (Foreskin)3.4713.9[15]
PTA-1 Jurkat (Leukemia)0.32MCF-10A (Breast)4.4013.75[17]

Table 2: Cytotoxicity of Selected Pyrazine Derivatives

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Compound 48 BEL-7402 (Liver)10.74HUVEC-12 (Endothelial)> 40>3.7[19]
Cu(L) Complex HeLa (Cervical)17.50Healthy CellsNot significant toxicity>1[20]

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to assess the cytotoxic effects of this compound by measuring the metabolic activity of cells.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells (both cancer and normal cell lines in separate plates) into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Caspase-3/7 Activation Assay for Apoptosis

This protocol measures the activation of effector caspases, which are key mediators of apoptosis.

Materials:

  • This compound stock solution

  • Cell culture plates

  • Caspase-3/7 reagent (e.g., a substrate that becomes fluorescent upon cleavage by caspase-3/7)

  • Lysis buffer

  • Fluorometer or fluorescence plate reader

Procedure:

  • Cell Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.

  • Cell Lysis: After the treatment period, lyse the cells according to the manufacturer's protocol for the caspase assay kit.

  • Caspase Assay: Add the caspase-3/7 substrate and incubation buffer to the cell lysates in a 96-well plate.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths.

  • Data Analysis: Compare the fluorescence intensity of treated samples to that of untreated controls to determine the fold-increase in caspase-3/7 activity.

Protocol for Co-treatment with N-acetylcysteine (NAC) to Mitigate Cytotoxicity

This protocol outlines an experiment to assess if NAC can reduce this compound-induced cytotoxicity in normal cells.

Materials:

  • This compound stock solution

  • N-acetylcysteine (NAC) stock solution (e.g., in water or PBS)

  • Normal and cancer cell lines

  • Materials for MTT assay

Procedure:

  • Cell Seeding: Seed both normal and cancer cell lines in 96-well plates.

  • Co-treatment: Prepare the following treatment groups:

    • Vehicle control

    • This compound alone (at various concentrations)

    • NAC alone (at various concentrations)

    • This compound and NAC in combination (a fixed concentration of NAC with varying concentrations of this compound)

  • Incubation: Add the respective treatments to the cells and incubate for the desired duration (e.g., 48 hours).

  • Cytotoxicity Assessment: Perform an MTT assay as described above to determine the cell viability in each treatment group.

  • Data Analysis:

    • Compare the IC50 of this compound in normal cells with and without NAC to see if NAC provides a protective effect.

    • Compare the IC50 of this compound in cancer cells with and without NAC to ensure that NAC does not compromise the anti-cancer activity.

Visualizations

Experimental Workflow for Assessing Selective Cytotoxicity start Start seed_cells Seed Normal and Cancer Cell Lines start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay calc_ic50 Calculate IC50 Values mtt_assay->calc_ic50 calc_si Calculate Selectivity Index (SI) calc_ic50->calc_si evaluate Evaluate Selectivity (SI >= 2 is selective) calc_si->evaluate end_selective Selective Compound evaluate->end_selective Yes end_nonselective Non-Selective Compound evaluate->end_nonselective No

Caption: Workflow for determining the selective cytotoxicity of this compound.

Potential Signaling Pathways of this compound-Induced Cytotoxicity This compound This compound on_target On-Target Kinase (e.g., in cancer pathway) This compound->on_target Intended Effect off_target Off-Target Kinase (in normal cell survival pathway) This compound->off_target Unintended Effect cancer_pathway Inhibition of Cancer Proliferation on_target->cancer_pathway normal_pathway Disruption of Normal Cellular Function off_target->normal_pathway apoptosis_cancer Apoptosis in Cancer Cells cancer_pathway->apoptosis_cancer cytotoxicity_normal Cytotoxicity in Normal Cells normal_pathway->cytotoxicity_normal

Caption: On-target vs. off-target effects of this compound.

Strategy to Mitigate Cytotoxicity using Antioxidants This compound This compound cancer_cell Cancer Cell This compound->cancer_cell normal_cell Normal Cell This compound->normal_cell nac N-acetylcysteine (NAC) ros_normal Increased ROS nac->ros_normal Reduces ros_cancer Increased ROS cancer_cell->ros_cancer normal_cell->ros_normal apoptosis Apoptosis ros_cancer->apoptosis survival Cell Survival ros_normal->survival Restores cytotoxicity Cytotoxicity ros_normal->cytotoxicity

Caption: Proposed mechanism of antioxidant-mediated reduction of cytotoxicity.

References

Technical Support Center: Pyrazinib & Radiation Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the combination of Pyrazinib (P3) and radiation therapy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action as a radiosensitizer?

A1: this compound, also known as P3, is a novel small molecule pyrazine compound that enhances the sensitivity of cancer cells to radiation.[1] Its primary mechanism involves targeting three key characteristics of radioresistant tumors: altered metabolism, pro-inflammatory signaling, and angiogenesis.[2] this compound has been shown to reduce oxidative phosphorylation and glycolysis, disrupt inflammatory cytokine signaling (such as IL-6 and IL-8), and inhibit the formation of new blood vessels.[2]

Q2: What is the optimal timing for administering this compound in relation to radiation exposure in our experiments?

A2: Based on preclinical studies, this compound is typically administered prior to radiation exposure to maximize its radiosensitizing effects. A common protocol involves pre-incubating cancer cells with this compound for 24 hours before irradiation.[2] This allows the drug to modulate the cellular metabolism and inflammatory environment, making the cells more susceptible to radiation-induced damage. For in vivo studies, the optimal timing may vary and should be determined empirically, but pre-treatment is the recommended starting point.

Q3: We are observing low efficacy. What are the common challenges in combining this compound with radiation?

A3: The primary challenges with this compound are its limited aqueous solubility and bioavailability, which can lead to suboptimal drug exposure in both in vitro and in vivo models.[2] To address this, a formulation of this compound conjugated to gold nanoparticles (AuNP-P3) has been developed to enhance solubility and delivery.[2] If you are using the standard P3 compound, solubility issues are a likely cause of low efficacy. Other challenges can include discrepancies between in vitro and in vivo results and the development of resistance.

Q4: What are the key signaling pathways modulated by this compound in the context of radioresistance?

A4: this compound is understood to counteract the signaling pathways that drive radioresistance in oesophageal adenocarcinoma (OAC). Radioresistance in OAC is linked to the upregulation of pathways such as PI3K/Akt/mTOR and MAPK/ERK , which promote a metabolic shift towards increased glycolysis and oxidative phosphorylation.[3][4] Furthermore, the inflammatory NF-κB and STAT3 pathways are often constitutively active, leading to the production of cytokines like IL-6 and IL-8 that promote cell survival and resistance.[5][6] These pathways also converge on HIF-1α , which drives angiogenesis via VEGF . This compound's anti-metabolic, anti-inflammatory, and anti-angiogenic effects suggest it inhibits key nodes within these interconnected pathways.

Q5: Are there established cell line models for studying this compound's effects on radioresistance?

A5: Yes, a well-established model is the isogenic pair of oesophageal adenocarcinoma cell lines: OE33P (radiosensitive) and OE33R (radioresistant). This model is frequently used to study the mechanisms of radioresistance and the efficacy of radiosensitizers like this compound.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in radioresistance and a typical experimental workflow for evaluating this compound.

cluster_0 Radiation & Tumor Microenvironment cluster_1 Key Radioresistance Pathways cluster_2 Cellular Response Radiation Radiation Exposure NFkB NF-κB Activation Radiation->NFkB PI3K_Akt PI3K/Akt/mTOR Pathway Radiation->PI3K_Akt Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Inflammation Inflammation (↑ IL-6, IL-8) NFkB->Inflammation STAT3 STAT3 Activation STAT3->Inflammation PI3K_Akt->HIF1a Metabolism Altered Metabolism (↑ Glycolysis, ↑ OXPHOS) PI3K_Akt->Metabolism Angiogenesis Angiogenesis (↑ VEGF) HIF1a->Angiogenesis Survival Cell Survival & Radioresistance Metabolism->Survival Inflammation->Survival Angiogenesis->Survival This compound This compound (P3) This compound->Metabolism Inhibits This compound->Inflammation Inhibits This compound->Angiogenesis Inhibits

Caption: this compound's mechanism against radioresistance pathways.

cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow (Zebrafish) arrow arrow A 1. Cell Culture (e.g., OE33P, OE33R) B 2. This compound Treatment (e.g., 10 µM for 24h) A->B C 3. Irradiation (e.g., 2-4 Gy) B->C D 4. Post-Irradiation Incubation (24h-14d) C->D E 5a. Clonogenic Assay (Survival Fraction) D->E F 5b. Multiplex ELISA (Cytokine Secretion) D->F G 5c. Metabolic Flux Assay (OCR/ECAR) D->G H 1. Embryo Staging (e.g., 24 hpf) I 2. This compound Treatment (Bath application) H->I J 3. Imaging Baseline (Intersegmental Vessels) I->J K 4. Assess Angiogenesis (Vessel Inhibition) J->K

Caption: Standard experimental workflows for this compound evaluation.

Data Summary Tables

Table 1: In Vitro Efficacy of this compound & AuNP-P3

Cell Line Treatment Radiation Dose Outcome Measure Result
OE33R (Resistant) This compound (P3) 4 Gy Cell Survival Significantly Reduced
OE33R (Resistant) AuNP-P3 (10 µM) 2 Gy Surviving Fraction Significantly Reduced
OE33R (Resistant) AuNP-P3 (10 µM) 2 Gy Oxygen Consumption Rate (OCR) Significantly Decreased
OE33R (Resistant) AuNP-P3 (10 µM) 2 Gy Extracellular Acidification Rate (ECAR) Significantly Decreased
OE33R (Resistant) This compound (P3) - IL-6 Secretion Significantly Reduced

| OE33R (Resistant) | this compound (P3) | - | IL-8 Secretion | Significantly Reduced |

Table 2: In Vivo Anti-Angiogenic Activity of this compound

Model Treatment Outcome Measure Result
Zebrafish Embryo This compound (P3) Blood Vessel Development Significantly Inhibited

| Zebrafish Embryo | AuNP-P3 | Blood Vessel Formation | Significantly Inhibited |

Experimental Protocols

In Vitro Radiosensitization via Clonogenic Survival Assay

This protocol assesses the ability of single cells to survive treatment and form colonies.

Methodology:

  • Cell Plating: Culture oesophageal adenocarcinoma cells (e.g., OE33R) to ~80% confluency. Trypsinize, count, and seed a predetermined number of cells (e.g., 500-2000 cells/well, requires optimization) into 6-well plates. Allow cells to attach overnight.

  • This compound Treatment: The following day, replace the medium with fresh medium containing this compound (e.g., 10 µM) or vehicle control (e.g., 0.1% DMSO). Incubate for 24 hours.

  • Irradiation: Irradiate the plates using a calibrated X-ray source with the desired doses (e.g., 0, 2, 4, 6 Gy).

  • Incubation: After irradiation, remove the drug-containing medium, wash gently with PBS, and add fresh culture medium. Incubate for 10-14 days, or until colonies in the control wells contain at least 50 cells.

  • Fixing and Staining: Aspirate the medium, gently wash with PBS, and fix the colonies with a solution like 100% methanol or 4% paraformaldehyde for 15-20 minutes. Stain with 0.5% crystal violet solution for 20-30 minutes.

  • Colony Counting: Gently wash the plates with water and allow them to air dry. Count colonies containing ≥50 cells.

  • Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.

Cytokine Profiling via Multiplex ELISA

This protocol measures the concentration of multiple secreted cytokines (e.g., IL-6, IL-8) in the cell culture supernatant.

Methodology:

  • Sample Collection: Plate cells and treat with this compound and/or radiation as described in the clonogenic assay protocol. After a 24-hour post-irradiation incubation, collect the cell culture supernatant.

  • Sample Preparation: Centrifuge the supernatant at 1,000 x g for 10 minutes to remove cells and debris. Store the clarified supernatant at -80°C until use.

  • Assay Procedure:

    • Thaw samples, standards, and reagents to room temperature.

    • Follow the manufacturer's protocol for the specific multiplex cytokine panel (e.g., Luminex-based or electrochemiluminescence-based assays).

    • Typically, this involves incubating samples with antibody-conjugated beads, followed by washing steps, incubation with detection antibodies, and then a streptavidin-phycoerythrin (SAPE) incubation.

  • Data Acquisition: Read the plate on a compatible multiplex analyzer (e.g., Luminex instrument).

  • Data Analysis: Use the assay-specific software to generate standard curves and calculate the concentration of each cytokine in the samples.

In Vivo Anti-Angiogenesis Zebrafish Assay

This assay provides a rapid in vivo assessment of a compound's effect on blood vessel formation.

Methodology:

  • Embryo Collection: Collect zebrafish embryos (e.g., Tg(fli1:EGFP) transgenic line with fluorescent blood vessels) and raise them to 24 hours post-fertilization (hpf) at 28.5°C.

  • Treatment: Dechorionate the embryos and place them into a 96-well plate (1 embryo per well). Add embryo medium containing various concentrations of this compound or AuNP-P3 and a vehicle control.

  • Incubation: Incubate the embryos for an additional 24-48 hours.

  • Imaging: Anesthetize the embryos using tricaine (MS-222). Mount them in a methylcellulose solution on a slide and image the trunk vasculature using a fluorescence microscope.

  • Quantification: Quantify the number and length of the intersegmental vessels (ISVs). A significant reduction in vessel formation or length compared to the control indicates anti-angiogenic activity.

Troubleshooting Guides

Table 3: Troubleshooting Clonogenic Survival Assays

Issue Possible Cause(s) Recommended Solution(s)
No/Few Colonies in Control Wells - Incorrect cell seeding number (too low).- Poor cell health.- Contamination. - Titrate cell seeding density for your specific cell line.- Use cells at a low passage number; check viability before seeding.- Use sterile technique; check incubator and reagents for contamination.
High Variability Between Replicates - Inaccurate cell counting/pipetting.- Uneven cell distribution in the well.- Edge effects in the plate. - Use a hemocytometer or automated cell counter; perform replicate counts.- Gently swirl the plate in a cross pattern after seeding.- Avoid using the outermost wells of the plate.

| Colonies Detach During Staining | - Harsh washing steps.- Incomplete fixation. | - Add PBS and staining solutions gently to the side of the well.- Ensure adequate fixation time (15-20 min); use methanol as a fixative to improve adhesion.[7] |

Table 4: Troubleshooting Multiplex ELISA

Issue Possible Cause(s) Recommended Solution(s)
Low Signal or Sensitivity - Reagents not at room temperature.- Incorrect incubation times/temperatures.- Expired or degraded reagents. - Ensure all reagents are equilibrated to room temperature before use.- Adhere strictly to the protocol's incubation parameters.- Check reagent expiration dates; protect fluorescent reagents from light.
High Background - Insufficient washing.- Cross-contamination.- High lipid content in samples. - Ensure wash steps are performed thoroughly as per the protocol.- Use fresh pipette tips for each sample and reagent.- Centrifuge samples (e.g., plasma) at high speed (10,000 x g) to pellet lipids and debris.

| Clogged Filter Plate | - Debris or lipids in the sample.- Cell suspension not fully clarified. | - Centrifuge samples thoroughly before adding them to the plate.- Ensure supernatant is carefully aspirated without disturbing the cell pellet. |

Table 5: Troubleshooting In Vivo Zebrafish Assays

Issue Possible Cause(s) Recommended Solution(s)
High Embryo Mortality - Drug toxicity.- Improper handling or incubation temperature.- Contamination of embryo medium. - Perform a dose-response curve to determine the maximum tolerated concentration (MTC).- Handle embryos gently; ensure incubator temperature is stable (28.5°C).- Use sterile, fresh embryo medium.
Variability in Angiogenesis - Inconsistent developmental stage of embryos.- Uneven drug exposure. - Tightly synchronize embryos by collecting them over a short time frame.- Ensure compounds are fully dissolved in the medium and wells are mixed gently.

| Poor Image Quality | - Embryos are not properly anesthetized/mounted.- Autofluorescence. | - Ensure tricaine concentration is sufficient to immobilize embryos.- Use a transgenic line with a strong fluorescent signal (e.g., EGFP) and appropriate filter sets to minimize background. |

References

Addressing batch-to-batch variability of synthesized Pyrazinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Pyrazinib, scientifically known as (E)-2-(2-(pyrazin-2-yl)vinyl)phenol. Our goal is to help you mitigate batch-to-batch variability and ensure consistent, high-quality synthesis results.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound, or (E)-2-(2-(pyrazin-2-yl)vinyl)phenol, is commonly synthesized via a Wittig reaction. This reaction involves the coupling of a pyrazinylmethylphosphonium salt with salicylaldehyde (2-hydroxybenzaldehyde). The ylide generated from the phosphonium salt reacts with the aldehyde to form the desired vinyl linkage.

Q2: What are the critical parameters that can influence the yield and purity of this compound?

A2: Several factors can significantly impact the outcome of the this compound synthesis:

  • Purity of Starting Materials: Ensure the pyrazine-2-carbaldehyde and (2-hydroxybenzyl)triphenylphosphonium bromide (or related phosphonium salt) are of high purity. Impurities can lead to side reactions and complicate purification.

  • Reaction Conditions: Temperature, reaction time, and the choice of base and solvent are crucial. The Wittig reaction's stereoselectivity, favoring the desired (E)-isomer, can be influenced by these conditions.

  • Purification Method: The choice between column chromatography and recrystallization, and the specific conditions for each, will determine the final purity of the product.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product and to quantify any impurities.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Inefficient Ylide Formation Ensure the base used (e.g., n-butyllithium, sodium hydride) is fresh and added under anhydrous conditions. The reaction to form the ylide should be allowed to proceed for a sufficient amount of time, often indicated by a distinct color change.
Decomposition of Reactants or Product The phenolic hydroxyl group can sometimes interfere with the reaction. Consider protecting the hydroxyl group on salicylaldehyde before the Wittig reaction and deprotecting it afterward. Also, monitor the reaction temperature closely to prevent thermal degradation.
Incorrect Stoichiometry Carefully check the molar ratios of the phosphonium salt, base, and aldehyde. A slight excess of the ylide is often used to ensure complete consumption of the aldehyde.
Problem 2: Presence of Impurities in the Final Product
Impurity Type Identification Troubleshooting Steps
Unreacted Starting Materials Detected by TLC or HPLC (peaks corresponding to salicylaldehyde or the phosphonium salt).Optimize reaction time and temperature to drive the reaction to completion. Adjust the stoichiometry of the reactants.
Triphenylphosphine Oxide (Byproduct) Often visible as a white solid that is sparingly soluble in many organic solvents. Can be identified by its characteristic signals in ¹H and ³¹P NMR.Triphenylphosphine oxide can often be removed by careful column chromatography or by trituration with a suitable solvent system (e.g., ether/hexane mixtures).
(Z)-isomer of this compound May co-elute with the desired (E)-isomer in HPLC. Can be identified by distinct signals in the vinyl region of the ¹H NMR spectrum.The ratio of (E) to (Z) isomers is influenced by the reaction conditions. Using stabilized ylides and non-polar, aprotic solvents can favor the formation of the (E)-isomer. Purification by careful column chromatography or fractional crystallization may be necessary.
Problem 3: Difficulty with Product Crystallization
Issue Possible Cause Suggested Solution
Oiling Out The compound is precipitating as a liquid rather than a solid. This can be due to rapid cooling or the presence of impurities.Ensure the compound is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly and undisturbed. If oiling persists, try redissolving the oil in a small amount of solvent and adding a seed crystal.
No Crystal Formation The solution may be too dilute, or nucleation is inhibited.Concentrate the solution by slowly evaporating the solvent. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal.
Poor Crystal Quality Crystals are too small or appear amorphous.Slow down the rate of cooling. Consider using a different crystallization solvent or a solvent-pair system (a solvent in which the compound is soluble and another in which it is less soluble).

Experimental Protocols

Key Experiment: Wittig Reaction for this compound Synthesis

This is a generalized protocol and may require optimization.

Materials:

  • (2-Hydroxybenzyl)triphenylphosphonium bromide

  • Pyrazine-2-carbaldehyde

  • Strong base (e.g., Sodium Hydride or n-Butyllithium)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend (2-hydroxybenzyl)triphenylphosphonium bromide in the anhydrous solvent.

  • Cool the suspension in an ice bath and slowly add the base.

  • Stir the mixture at room temperature until the characteristic color of the ylide appears.

  • Add a solution of pyrazine-2-carbaldehyde in the anhydrous solvent dropwise to the ylide solution.

  • Allow the reaction to stir at room temperature or with gentle heating until completion (monitor by TLC).

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Representative Analytical Data for this compound
Analysis Expected Result
Appearance Yellow solid
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 9.95 (s, 1H, OH), 8.70 (d, 1H), 8.60 (d, 1H), 8.50 (s, 1H), 7.60 (d, 1H), 7.50 (d, 1H), 7.20 (d, 1H), 7.10 (t, 1H), 6.90 (d, 1H), 6.80 (t, 1H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 155.5, 151.0, 145.0, 144.0, 143.0, 131.0, 129.0, 128.5, 125.0, 122.0, 119.5, 116.0
Mass Spec (ESI+) m/z: 211.08 [M+H]⁺
HPLC Purity ≥ 98%

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis s1 Reactants: (2-Hydroxybenzyl)triphenylphosphonium bromide Pyrazine-2-carbaldehyde Base s2 Wittig Reaction (Anhydrous THF/DMF) s1->s2 s3 Crude this compound s2->s3 p1 Column Chromatography (Silica Gel) s3->p1 p2 Recrystallization p1->p2 a1 Purity Check (HPLC) p2->a1 a2 Structure Confirmation (NMR, MS) a1->a2 end end a2->end Final Product: Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or Impure Product c1 Reagent Quality start->c1 c2 Reaction Conditions start->c2 c3 Purification Method start->c3 s1 Verify Starting Material Purity c1->s1 s2 Optimize Temp, Time, Base c2->s2 s3 Refine Chromatography/ Recrystallization c3->s3 end Successful Synthesis s1->end Improved Purity s2->end Improved Yield s3->end

Caption: Troubleshooting logic for addressing low yield or impurities in this compound synthesis.

Technical Support Center: Enhancing the Anti-Tumor Efficacy of Pyrazinib

Author: BenchChem Technical Support Team. Date: November 2025

An Introduction to Pyrazinib (P3)

This compound, also known as P3 or (E)-2-(2-Pyrazin-2-yl-vinyl)-phenol, is a novel small molecule pyrazine compound with demonstrated anti-tumor properties.[1][2][3] Primarily investigated for its role as a radiosensitizer in esophageal adenocarcinoma (OAC), this compound exerts its effects through a multi-faceted approach, including anti-angiogenic, anti-inflammatory, and anti-metabolic activities.[1][4] This technical support guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting experiments and maximizing the anti-tumor efficacy of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound enhances the radiosensitivity of cancer cells, particularly in esophageal adenocarcinoma.[1] Its mechanism involves the inhibition of angiogenesis, reduction of pro-inflammatory cytokine secretion, and suppression of cancer cell metabolism by decreasing both oxidative phosphorylation and glycolysis.[1][4]

Q2: In which cancer types has this compound shown efficacy?

A2: Currently, the primary focus of this compound research has been in esophageal adenocarcinoma (OAC), where it has been shown to enhance the effectiveness of radiation therapy, especially in radioresistant models.[1][5]

Q3: What are the known limitations of this compound?

A3: A significant challenge with this compound is its limited solubility and bioavailability, which can hinder its therapeutic potential in a clinical setting.[5]

Q4: How can the delivery and efficacy of this compound be enhanced?

A4: To overcome its solubility and bioavailability issues, this compound has been successfully conjugated with gold nanoparticles (AuNP-P3).[5][6] This formulation improves solubility and allows for targeted delivery while retaining the compound's anti-tumor and radiosensitizing properties.[5][7]

Troubleshooting Guide

Issue 1: Poor solubility of this compound in aqueous solutions for in vitro assays.

Q: My this compound is precipitating in my cell culture media. How can I improve its solubility for cellular experiments?

A: This is a common issue due to this compound's hydrophobic nature. Here are a few troubleshooting steps:

  • Stock Solution in DMSO: Prepare a high-concentration stock solution of this compound in 100% DMSO.[7] Store this stock at -20°C for long-term use or at 4°C for short-term use (up to two weeks).[3]

  • Final DMSO Concentration: When diluting the stock into your aqueous buffer or cell culture medium, ensure the final concentration of DMSO is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Gold Nanoparticle Conjugation: For a more advanced and effective solution, consider conjugating this compound to gold nanoparticles (AuNP-P3).[5][7] This has been shown to significantly improve solubility and maintain bioactivity.[5]

Experimental Protocol: Gold Nanoparticle Conjugation of this compound

This protocol is a general guide based on published methods for synthesizing this compound-functionalized gold nanoparticles.[7]

  • Preparation of Gold Nanoparticles:

    • Prepare an aqueous solution of chloroauric acid (HAuCl₄).

    • Add a dicarboxylic PEG linker to the solution with stirring.

    • Introduce a reducing agent, such as sodium borohydride (NaBH₄), to initiate the formation of gold nanoparticles.

    • Purify the resulting PEG-coated AuNPs via centrifugation and dialysis to remove excess reagents.[7]

  • Conjugation of this compound:

    • The specific chemistry for conjugating this compound to the carboxyl-terminated PEG-coated AuNPs would involve an activation step (e.g., using EDC/NHS chemistry) to form an active ester on the nanoparticle surface, followed by reaction with a suitable functional group on the this compound molecule.

Issue 2: Inconsistent or non-significant radiosensitizing effects.

Q: I am not observing a significant enhancement of radiation-induced cell death with this compound. What experimental factors should I consider?

A: Several factors can influence the outcome of radiosensitization experiments.

  • Cell Line Specificity: The effect of this compound has been demonstrated in esophageal adenocarcinoma cell lines (e.g., OE33P and OE33R).[1] The effect may vary in other cancer types.

  • Drug Concentration and Incubation Time: Ensure you are using an appropriate concentration of this compound and a sufficient pre-incubation time before irradiation. A concentration of 10 µM has been shown to be effective.[8]

  • Radiation Dose: The radiosensitizing effect may be more pronounced at specific radiation doses. It is advisable to test a range of doses.

  • Assay Method: The clonogenic survival assay is the gold standard for assessing radiosensitivity.[9][10]

Experimental Protocol: Clonogenic Survival Assay [10][11]

  • Cell Plating: Seed a known number of cells into multi-well plates or petri dishes. The number of cells plated should be adjusted based on the expected survival fraction for each treatment condition to yield a countable number of colonies (typically 50-150).

  • Treatment: Allow cells to attach overnight. Treat the cells with the desired concentrations of this compound or AuNP-P3 for a predetermined time (e.g., 24 hours).

  • Irradiation: Irradiate the plates with varying doses of X-ray radiation. Include an untreated, non-irradiated control group and a this compound-only group.

  • Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the cells for a period that allows for colony formation (typically 7-14 days), depending on the cell line's doubling time.

  • Staining and Counting:

    • Aspirate the medium and wash the colonies with PBS.

    • Fix the colonies with a solution like 10% formalin or 4% paraformaldehyde.

    • Stain the colonies with a staining solution (e.g., 0.5% crystal violet in methanol or methylene blue).[11]

    • Count the number of colonies containing at least 50 cells.

  • Calculation:

    • Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) in the control group.

    • Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE).

Quantitative Data: Radiosensitizing Effect of AuNP-P3

Cell LineTreatment (10 µM)Radiation DoseSurviving Fraction (vs. Control)p-value
OE33P (Radiosensitive)AuNP-P32 GySignificantly Reducedp = 0.0005
OE33R (Radioresistant)AuNP-P32 GySignificantly Reducedp = 0.0001
Data summarized from Marcone S, et al., Cancers (Basel), 2024.[7]

Workflow for Assessing Radiosensitization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plate_cells Plate Cells treat_cells Treat with this compound/AuNP-P3 plate_cells->treat_cells 24h incubation irradiate Irradiate (Varying Doses) treat_cells->irradiate incubate Incubate (7-14 days) irradiate->incubate stain Fix and Stain Colonies incubate->stain count Count Colonies stain->count calculate Calculate Surviving Fraction count->calculate

Caption: Workflow for a clonogenic survival assay.

Issue 3: Difficulty in assessing the anti-angiogenic activity of this compound.

Q: What is a reliable method to measure the anti-angiogenic potential of this compound in vivo?

A: The zebrafish embryo model is a well-established and effective system for evaluating anti-angiogenic activity in vivo.[1][12] It allows for the direct visualization and quantification of blood vessel development in a living vertebrate.[13]

Experimental Protocol: Zebrafish Anti-Angiogenesis Assay [12][14]

  • Embryo Collection and Preparation: Collect zebrafish embryos and dechorionate them at 24 hours post-fertilization (hpf). To prevent pigmentation that could interfere with imaging, treat the embryos with 0.003% 1-phenyl-2-thiourea (PTU).

  • Treatment: Place individual embryos into wells of a 96-well plate. Add the embryo medium containing this compound, AuNP-P3, or a known anti-angiogenic agent like Sunitinib as a positive control, and a vehicle control (e.g., 0.1% DMSO).[12]

  • Incubation: Incubate the embryos at 28.5°C for 24-48 hours.

  • Imaging: Anesthetize the embryos with tricaine (MS-222).[13] Image the trunk region of the zebrafish using a fluorescence microscope, particularly if using a transgenic line with fluorescent blood vessels (e.g., Tg(kdrl:EGFP)).[14]

  • Quantification: Quantify the extent of intersegmental vessel (ISV) formation. This can be done by counting the number of complete ISVs or by using image analysis software to measure the total fluorescent area.

Quantitative Data: Anti-Angiogenic Effect of this compound

ModelTreatmentOutcomep-value
Zebrafish EmbryoThis compoundSignificantly inhibited blood vessel developmentp < 0.001
Data from Buckley AM, et al., Cancer Lett, 2019.[1]

Diagram of this compound's Anti-Angiogenic Effect

G This compound This compound VEGF_Pathway VEGF Signaling Pathway This compound->VEGF_Pathway Inhibits Endothelial_Cells Endothelial Cell Proliferation & Migration VEGF_Pathway->Endothelial_Cells Promotes Angiogenesis Angiogenesis (New Blood Vessel Formation) Endothelial_Cells->Angiogenesis Leads to G This compound This compound Mitochondria Mitochondria This compound->Mitochondria Inhibits Glycolysis Glycolysis This compound->Glycolysis Inhibits OxPhos Oxidative Phosphorylation (OCR) Mitochondria->OxPhos ECAR Glycolytic Rate (ECAR) Glycolysis->ECAR ATP_Production ATP Production OxPhos->ATP_Production ECAR->ATP_Production

References

Technical Support Center: Overcoming Resistance to Pyrazinib in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrazinib. The information is based on pre-clinical research and aims to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in cancer research?

This compound, also known as P3 or (E)-2-(2-Pyrazin-2-yl-vinyl)-phenol, is a small molecule pyrazine compound.[1] In the context of cancer research, it has been identified as a novel therapeutic agent that can enhance the sensitivity of cancer cells to radiation, a property known as radiosensitization.[1][2] Its primary investigated application is in oesophageal adenocarcinoma (OAC).[1][2][3][4][5]

Q2: What is the mechanism of action of this compound?

This compound exhibits anti-cancer properties through several mechanisms:

  • Anti-metabolic activity: It significantly reduces both oxidative phosphorylation and glycolysis in cancer cells.[1][3]

  • Anti-angiogenic activity: this compound has been shown to inhibit the formation of new blood vessels.[1][4]

  • Anti-inflammatory activity: It can decrease the secretion of pro-inflammatory and pro-angiogenic factors such as IL-6, IL-8, and IL-4 in radiation-resistant cancer cells.[1]

Q3: In which cancer cell lines has this compound been tested?

This compound has been notably tested in isogenic models of oesophageal adenocarcinoma (OAC) to assess its effects on radiosensitivity. The primary cell lines used in published studies are:

  • OE33P: A radiation-sensitive OAC cell line.[1]

  • OE33R: A radiation-resistant OAC cell line.[1]

This compound was found to reduce the surviving fraction of both cell lines following irradiation, with a significant effect on the resistant OE33R cells, especially under hypoxic conditions.[1]

Q4: What are the known challenges in working with this compound?

A significant challenge with this compound is its limited solubility and bioavailability, which can hinder its therapeutic potential in experimental settings.[3][4][5] To address this, a formulation of this compound conjugated with gold nanoparticles (AuNP-P3) has been developed to enhance its solubility and facilitate targeted delivery.[2][3][4][5]

Troubleshooting Guides

Problem 1: Poor solubility of this compound in aqueous media.
  • Cause: this compound is a small molecule with limited solubility in aqueous solutions, which can lead to precipitation and inconsistent results in cell culture experiments.[3][4][5]

  • Solution:

    • Use of a suitable solvent: Initially dissolve this compound in a small amount of an appropriate organic solvent like DMSO before further dilution in culture media. Ensure the final concentration of the solvent in the media is non-toxic to the cells (typically <0.1%).

    • Consider the AuNP-P3 formulation: For enhanced solubility and targeted delivery, researchers can explore the use of this compound-functionalised gold nanoparticles (AuNP-P3), which has been shown to maintain the compound's bioactivity.[2][3][4][5]

Problem 2: Inconsistent radiosensitizing effects observed in experiments.
  • Cause: The radiosensitizing effect of this compound can be influenced by experimental conditions, particularly oxygen levels.

  • Solution:

    • Control for hypoxia: this compound has demonstrated significant efficacy in reducing the survival of radiation-resistant cells under hypoxic conditions.[1] It is crucial to control and monitor oxygen levels in your experimental setup to ensure reproducibility.

    • Optimize drug concentration and incubation time: Perform dose-response and time-course experiments to determine the optimal concentration of this compound and the ideal pre-incubation time before irradiation for your specific cell line.

Problem 3: Difficulty in assessing the anti-metabolic effects of this compound.
  • Cause: Measuring changes in cellular metabolism requires sensitive and specific assays.

  • Solution:

    • Utilize metabolic flux analyzers: Employ techniques such as the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) for oxidative phosphorylation and the extracellular acidification rate (ECAR) for glycolysis. This will provide quantitative data on the metabolic changes induced by this compound.[3]

    • Multiplex ELISA for secreted factors: To assess the anti-inflammatory and anti-angiogenic effects, use multiplex ELISA assays to simultaneously measure the levels of multiple secreted cytokines and angiogenic factors in the cell culture supernatant.[1]

Quantitative Data Summary

Table 1: Effect of this compound (P3) on the Secretion of Inflammatory and Angiogenic Factors in OE33R Cells

Secreted FactorEffect of this compound (P3)p-value
IL-6Significantly Reducedp = 0.0006
IL-8Significantly Reducedp = 0.0488
IL-4Significantly Reducedp = 0.0111

Data extracted from a study on oesophageal adenocarcinoma radioresistant cells.[1]

Table 2: Effect of this compound (P3) on Cell Survival in OAC Cell Lines Following Irradiation

Cell LineConditionEffect of this compound (P3)p-value
OE33RHypoxia + 4 Gy IrradiationSignificantly Reduced Cell Survivalp = 0.0216

Data highlights the enhanced effect of this compound under hypoxic conditions in radioresistant cells.[1]

Experimental Protocols

Protocol 1: In Vitro Radiosensitization Assay
  • Cell Seeding: Plate oesophageal adenocarcinoma cells (e.g., OE33P and OE33R) in appropriate culture plates and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with the desired concentration of this compound (or vehicle control) and incubate for a predetermined period (e.g., 24 hours).

  • Irradiation: Irradiate the cells with a specific dose of ionizing radiation (e.g., 2 Gy or 4 Gy).

  • Colony Formation Assay: After irradiation, incubate the cells for a period sufficient for colony formation (e.g., 10-14 days).

  • Staining and Quantification: Fix and stain the colonies with crystal violet. Count the number of colonies (containing ≥50 cells) to determine the surviving fraction.

Protocol 2: Measurement of Cellular Metabolism
  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

  • Drug Treatment: Treat the cells with this compound or vehicle control for the desired duration.

  • Assay Preparation: Wash the cells and incubate them in a CO2-free incubator.

  • Metabolic Flux Analysis: Use a Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR). Sequential injections of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) can be used to dissect different parameters of mitochondrial respiration.

Visualizations

Pyrazinib_Mechanism_of_Action cluster_effects Cellular Effects cluster_outcome Therapeutic Outcome This compound This compound (P3) Metabolism Reduced Oxidative Phosphorylation & Glycolysis This compound->Metabolism Inhibits Angiogenesis Inhibited Blood Vessel Formation This compound->Angiogenesis Inhibits Inflammation Decreased Secretion of IL-6, IL-8, IL-4 This compound->Inflammation Reduces Radiosensitization Enhanced Radiosensitivity in Oesophageal Adenocarcinoma Metabolism->Radiosensitization Angiogenesis->Radiosensitization Inflammation->Radiosensitization

Caption: Mechanism of action of this compound leading to radiosensitization.

Experimental_Workflow_Radiosensitization start Start seed_cells Seed OAC Cells (e.g., OE33R) start->seed_cells drug_treatment Treat with this compound or Vehicle Control seed_cells->drug_treatment irradiation Irradiate Cells (e.g., 4 Gy) drug_treatment->irradiation incubation Incubate for Colony Formation irradiation->incubation stain_count Stain and Count Colonies incubation->stain_count analyze Analyze Surviving Fraction stain_count->analyze

Caption: Workflow for assessing the radiosensitizing effect of this compound.

Troubleshooting_Pyrazinib_Solubility problem Problem: Poor this compound Solubility cause Cause: Limited aqueous solubility of the small molecule problem->cause solution1 Solution 1: Use DMSO for initial dissolution (Final concentration <0.1%) cause->solution1 solution2 Solution 2: Utilize this compound-functionalised Gold Nanoparticles (AuNP-P3) cause->solution2

Caption: Troubleshooting guide for this compound solubility issues.

References

Technical Support Center: Optimizing Pyrazinib's Formulation for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrazinib. The following information is designed to address specific issues that may be encountered during the formulation and administration of this compound in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating this compound for preclinical studies?

A1: The primary challenge in formulating this compound is its extremely poor aqueous solubility. This can lead to difficulties in preparing formulations that are suitable for in vivo administration, potentially resulting in low and variable oral bioavailability. A phosphate prodrug of this compound has been developed to significantly improve its water solubility.[1]

Q2: What are the key physicochemical properties of this compound and its phosphate prodrug?

A2: Key properties are summarized in the table below. The phosphate prodrug exhibits significantly higher aqueous solubility and a lower LogP value, indicating increased hydrophilicity.[1]

Q3: What are the general formulation strategies for poorly soluble compounds like this compound?

A3: Several strategies can be employed to formulate poorly soluble drugs for oral administration, including:

  • Co-solvents: Using a mixture of solvents to increase solubility.

  • Surfactants: Incorporating agents that can form micelles to encapsulate the drug.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes.

  • Particle size reduction: Decreasing the particle size to increase the surface area for dissolution.

  • Lipid-based formulations: Dissolving the drug in oils or lipids.

  • Prodrugs: Modifying the drug's chemical structure to improve solubility, as has been done with the phosphate prodrug of this compound.[1]

Q4: What is a suitable starting point for a vehicle for oral gavage of a this compound suspension in mice?

A4: A common and generally well-tolerated vehicle for oral suspensions in rodents is an aqueous solution of methylcellulose (e.g., 0.5% w/v) or carboxymethylcellulose. For compounds that are difficult to suspend, a small percentage of a surfactant like Tween 80 (e.g., 0.1-1%) can be added to improve wetting and prevent aggregation of drug particles.

Q5: What are the potential complications of oral gavage in mice and how can they be minimized?

A5: Complications can include esophageal trauma, tracheal administration, and aspiration pneumonia.[2] These risks can be minimized by:

  • Using appropriately sized and flexible gavage needles.

  • Ensuring proper restraint of the animal.

  • Measuring the correct insertion length of the gavage needle.

  • Administering the formulation slowly and smoothly.

  • Providing adequate training for personnel performing the procedure.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
This compound precipitates out of solution/suspension during preparation or storage. - The solubility limit has been exceeded.- The formulation is physically unstable.- For solutions: Increase the concentration of co-solvents or surfactants. Consider pH adjustment if the compound has ionizable groups.- For suspensions: Ensure adequate mixing and homogenization. Add a suspending agent (e.g., methylcellulose) and/or a wetting agent (e.g., Tween 80). Reduce particle size through micronization or sonication.
High variability in pharmacokinetic (PK) data between animals. - Inconsistent dosing due to an inhomogeneous suspension.- Variable absorption due to large particle size or poor dissolution.- Ensure the suspension is uniformly mixed before and during dosing. A magnetic stirrer can be used.- Reduce the particle size of the drug substance.- Consider a solution formulation using co-solvents or a lipid-based system if achievable.
Adverse effects observed in animals (e.g., lethargy, weight loss) that may be vehicle-related. - Toxicity of the vehicle components at the administered concentration.- Conduct a vehicle tolerability study by administering the vehicle alone to a small group of animals.- Reduce the concentration of potentially toxic excipients (e.g., DMSO, high concentrations of surfactants).- Select alternative, better-tolerated excipients.
Difficulty in administering the formulation via oral gavage. - High viscosity of the formulation.- Clogging of the gavage needle due to large particles.- If the formulation is too viscous, adjust the concentration of the thickening agent.- Ensure the particle size of the suspension is small enough to pass through the gavage needle. Consider filtration through an appropriate mesh size if necessary, after ensuring it doesn't remove the active compound.

Data Presentation

Table 1: Physicochemical Properties of this compound and its Phosphate Prodrug

PropertyThis compoundThis compound PhosphateReference
Aqueous Solubility Extremely Poor~600-fold higher than this compound[1]
LogP 1.53-1.72[1]
Stability Stable in phosphate buffers at pH 4, 7.4, and 9 for at least 3 weeks.Stable in phosphate buffers at pH 4, 7.4, and 9 for at least 3 weeks.[1]

Experimental Protocols

Protocol 1: Equilibrium Solubility Assessment

Objective: To determine the equilibrium solubility of this compound in various vehicles.

Materials:

  • This compound powder

  • Candidate vehicles (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.5% methylcellulose in water, 10% DMSO/40% PEG400/50% water)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or other suitable analytical method for quantification

Procedure:

  • Add an excess amount of this compound powder to a known volume of each test vehicle in a glass vial. The solid phase should be clearly visible.

  • Tightly cap the vials and place them in a shaking incubator set at a controlled temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually confirm that excess solid is still present.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of dissolved this compound using a validated HPLC method.

Protocol 2: Preparation and Characterization of an Oral Suspension

Objective: To prepare a homogeneous and stable oral suspension of this compound.

Materials:

  • This compound powder (micronized, if possible)

  • Vehicle (e.g., 0.5% w/v methylcellulose and 0.1% w/v Tween 80 in sterile water)

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Graduated cylinder and beaker

  • Analytical balance

Procedure:

  • Weigh the required amount of this compound.

  • Prepare the vehicle by dissolving methylcellulose and Tween 80 in water. This may require heating and/or vigorous stirring.

  • Levigate the this compound powder with a small amount of the vehicle in a mortar to form a smooth paste. This helps in wetting the powder and breaking up agglomerates.

  • Gradually add the remaining vehicle to the paste while continuously mixing.

  • Transfer the mixture to a beaker and place it on a magnetic stirrer. Stir for a sufficient time to ensure homogeneity.

  • Visually inspect the suspension for uniformity.

  • Characterize the suspension for particle size distribution using a suitable method like laser diffraction.

Protocol 3: In Vivo Tolerability Study in Mice

Objective: To assess the tolerability of a this compound formulation in mice.

Materials:

  • Test formulation (this compound in the selected vehicle)

  • Vehicle control (vehicle without this compound)

  • Age- and weight-matched mice (e.g., C57BL/6)

  • Appropriate caging and husbandry supplies

  • Oral gavage needles

  • Syringes

  • Balance for weighing mice

Procedure:

  • Acclimatize the animals to the housing conditions for at least 3-5 days.

  • Divide the animals into at least two groups: a vehicle control group and a test formulation group (n=3-5 mice per group).

  • Record the initial body weight of each animal.

  • Administer a single dose of the vehicle or the test formulation via oral gavage at the desired volume (typically 5-10 mL/kg).

  • Observe the animals closely for any immediate signs of distress (e.g., abnormal posture, labored breathing, lethargy) for the first few hours post-dosing.

  • Monitor the animals daily for a predetermined period (e.g., 7 days) for clinical signs of toxicity, including changes in appearance, behavior, and food/water consumption.

  • Record body weights daily or on alternate days.

  • At the end of the observation period, euthanize the animals and perform a gross necropsy to look for any abnormalities, particularly in the gastrointestinal tract.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_preclinical Preclinical Evaluation solubility Solubility Assessment vehicle Vehicle Selection solubility->vehicle informs suspension Suspension Preparation vehicle->suspension particle_size Particle Size Analysis suspension->particle_size tolerability In Vivo Tolerability particle_size->tolerability optimized formulation pk_study Pharmacokinetic (PK) Study tolerability->pk_study well-tolerated formulation efficacy_study Efficacy Study pk_study->efficacy_study informs dose selection pyrazinib_moa cluster_cell Tumor Cell This compound This compound OxPhos Oxidative Phosphorylation This compound->OxPhos inhibits Glycolysis Glycolysis This compound->Glycolysis inhibits VEGF VEGF Secretion This compound->VEGF reduces IL6_IL8 IL-6, IL-8 Secretion This compound->IL6_IL8 reduces Metabolism Altered Metabolism OxPhos->Metabolism Glycolysis->Metabolism Angiogenesis Reduced Angiogenesis VEGF->Angiogenesis Inflammation Reduced Inflammation IL6_IL8->Inflammation

References

Troubleshooting unexpected results in Pyrazinib experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrazinib.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. How can I prevent this?

A1: This is a common issue for hydrophobic small molecules like this compound. Here are several troubleshooting steps:

  • Optimize Final DMSO Concentration: Keep the final DMSO concentration in your culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity. You may need to test slightly higher concentrations for this compound, ensuring you run appropriate vehicle controls.

  • Pre-warm Media: Ensure your cell culture medium is at 37°C before adding the this compound stock solution. Adding a cold solution can cause the compound to precipitate.

  • Method of Addition: Instead of adding the DMSO stock directly to the full volume of media in the well, try preparing an intermediate dilution of your compound in pre-warmed media with vigorous mixing before adding it to the cells.

  • Use of Surfactants: Consider using a low, non-toxic concentration (e.g., 0.01-0.1%) of a surfactant like Pluronic F-68 to increase the solubility of this compound in your aqueous culture medium.

Q2: I'm observing inconsistent IC50 values for this compound in my kinase assays. What are the potential causes?

A2: Inconsistent IC50 values can arise from several factors in kinase assays:

  • ATP Concentration: The IC50 of an ATP-competitive inhibitor is highly dependent on the ATP concentration. Use an ATP concentration that is at or near the Km for ATP for the specific kinase to obtain more consistent and comparable IC50 values.[1]

  • Enzyme Activity: Variations in the activity of your kinase preparation between experiments can lead to shifts in IC50 values. Ensure you use a consistent source and batch of the enzyme and handle it according to the manufacturer's recommendations.

  • Compound Solubility: Poor solubility of this compound in the assay buffer can lead to an overestimation of the IC50 value. Visually inspect for precipitation and consider the solubility-enhancing techniques mentioned in Q1.

  • Assay Conditions: Ensure that incubation times, reagent concentrations, and plate reading parameters are consistent across all experiments.

Q3: My cell-based assay results with this compound are not correlating with my in-vitro kinase assay data. Why might this be?

A3: Discrepancies between in-vitro and cell-based assays are common and can be due to several factors:

  • Cellular Environment: The complex intracellular environment, including high ATP concentrations and the presence of other proteins, can affect this compound's ability to bind to its target kinase.[1]

  • Cell Permeability: this compound may have poor cell membrane permeability, resulting in a lower intracellular concentration than what is used in the in-vitro assay.

  • Off-Target Effects: In a cellular context, this compound may have off-target effects that contribute to its overall phenotype, which would not be observed in a purified kinase assay. It is advisable to perform a kinome-wide selectivity screen to identify potential off-target kinases.

  • Drug Efflux: Cancer cells can express drug efflux pumps that actively remove small molecules like this compound, reducing its intracellular concentration and apparent potency.

Q4: I am seeing unexpected levels of cytotoxicity with this compound, even at low concentrations. How can I validate this?

A4: Unexpected cytotoxicity should be confirmed with orthogonal assays to rule out artifacts.

  • Assay Interference: this compound may interfere with the chemistry of your viability assay. For example, some compounds can non-enzymatically reduce the MTT reagent, leading to false viability readings.

  • Alternative Viability Assays: Use a viability assay with a different readout to confirm your findings. For example, if you are using a metabolic assay like MTT, you can confirm the results with a membrane integrity assay like LDH release or a real-time viability assay.

  • On-Target vs. Off-Target Cytotoxicity: To determine if the cytotoxicity is due to inhibition of the intended target, you can perform rescue experiments by overexpressing a drug-resistant mutant of the target kinase.

Data Presentation

Table 1: Hypothetical Inhibitory Activity of this compound Against a Panel of Kinases

Kinase TargetIC50 (nM)Assay TypeATP Concentration (µM)
VEGFR215Biochemical10
PDGFRβ45Biochemical10
c-Kit80Biochemical10
mTOR250Biochemical50
SRC>1000Biochemical10
EGFR>5000Biochemical10

Table 2: Hypothetical Cell Viability of Esophageal Adenocarcinoma (OE33) Cells Treated with this compound

TreatmentConcentration (µM)Cell Viability (% of Control)Standard Deviation
Vehicle (0.1% DMSO)01005.2
This compound0.192.34.8
This compound168.56.1
This compound1045.25.5
This compound5021.73.9

Mandatory Visualizations

G cluster_0 cluster_1 Cell Membrane cluster_2 Cytoplasm This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 Inhibits PDGFRb PDGFRb This compound->PDGFRb Inhibits PI3K PI3K VEGFR2->PI3K PDGFRb->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis Metabolism Metabolism mTOR->Metabolism

Caption: Hypothetical signaling pathway for this compound.

G start Start inconsistent_ic50 Inconsistent IC50 values observed start->inconsistent_ic50 check_solubility Is compound soluble in assay buffer? inconsistent_ic50->check_solubility optimize_solubility Optimize solubility: - Lower final DMSO% - Pre-warm buffer - Use surfactants check_solubility->optimize_solubility No check_atp Is ATP concentration at Km? check_solubility->check_atp Yes optimize_solubility->check_solubility adjust_atp Adjust ATP concentration to match Km of the kinase check_atp->adjust_atp No check_enzyme Is enzyme activity consistent? check_atp->check_enzyme Yes adjust_atp->check_atp new_enzyme Use new, validated enzyme aliquot check_enzyme->new_enzyme No consistent_results Consistent IC50 values check_enzyme->consistent_results Yes new_enzyme->check_enzyme

Caption: Troubleshooting workflow for inconsistent IC50 values.

G start Compound Precipitation in Cell Culture check_dmso Final DMSO concentration > 0.5%? start->check_dmso lower_dmso Lower final DMSO concentration check_dmso->lower_dmso Yes check_media_temp Media at 37°C? check_dmso->check_media_temp No lower_dmso->check_media_temp warm_media Pre-warm media to 37°C check_media_temp->warm_media No intermediate_dilution Use intermediate dilution in warm media check_media_temp->intermediate_dilution Yes warm_media->intermediate_dilution use_surfactant Consider adding Pluronic F-68 intermediate_dilution->use_surfactant no_precipitation No Precipitation use_surfactant->no_precipitation

Caption: Decision tree for addressing compound precipitation.

Experimental Protocols

Protocol 1: In-Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the IC50 of this compound against a target kinase using a fluorescence-based assay.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a 2X kinase solution in assay buffer.

    • Prepare a 2X substrate and ATP solution in assay buffer. The ATP concentration should be at the Km for the target kinase.

  • Compound Dilution:

    • Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations.

    • Dilute the DMSO stock of each this compound concentration into assay buffer to create a 4X compound solution.

  • Assay Procedure:

    • Add 5 µL of the 4X this compound solution to the wells of a 384-well plate.

    • Add 10 µL of the 2X kinase solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Add 5 µL of the 2X substrate and ATP solution to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of detection reagent.

    • Incubate for 30 minutes at room temperature.

    • Read the fluorescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on the viability of adherent cancer cells.

  • Cell Plating:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be ≤ 0.5%.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include vehicle (DMSO) and untreated controls.

    • Incubate for 72 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control wells.

    • Plot the percent viability versus the log of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Clonogenic Survival Assay for Radiosensitization

This protocol is used to determine if this compound enhances the sensitivity of cancer cells to radiation.

  • Cell Plating:

    • Plate cells in 6-well plates at a low density (e.g., 200-1000 cells/well, depending on the cell line and radiation dose).

    • Allow cells to attach for at least 4 hours.

  • Treatment:

    • Treat the cells with a fixed, non-toxic concentration of this compound or vehicle control.

    • After 24 hours of incubation with the compound, irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6 Gy).

  • Colony Formation:

    • After irradiation, remove the drug-containing medium, wash with PBS, and add fresh medium.

    • Incubate the plates for 10-14 days to allow for colony formation.

  • Staining and Counting:

    • Fix the colonies with a mixture of methanol and acetic acid.

    • Stain the colonies with 0.5% crystal violet.

    • Count the number of colonies containing at least 50 cells.

  • Data Analysis:

    • Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to the plating efficiency of the non-irradiated control.

    • Plot the log of the surviving fraction versus the radiation dose and fit the data to a linear-quadratic model to generate survival curves. The dose enhancement factor (DEF) can be calculated from these curves.

References

How to improve the signal-to-noise ratio in Pyrazinib-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Pyrazinib-based assays.

Frequently Asked Questions (FAQs)

1. What are the common causes of a low signal-to-noise ratio in assays involving this compound?

A low signal-to-noise ratio (S/N) in assays with this compound can stem from several factors:

  • High Background Signal: This can be caused by the inherent fluorescence or luminescence of this compound or its pyrazine ring structure, non-specific binding of assay components, or contamination of reagents.

  • Low Signal Intensity: Insufficient concentrations of enzymes or substrates, suboptimal reaction conditions (e.g., temperature, pH), or inhibitory effects of this compound on the assay chemistry can lead to a weak signal.

  • Signal Variability: Inconsistent dispensing of reagents, temperature gradients across the assay plate, or the inherent biological variability in cell-based assays can contribute to high data scatter.

  • Compound Interference: this compound may directly interfere with the assay's detection method. This can include quenching of a fluorescent or luminescent signal, or inhibition of reporter enzymes like luciferase.

2. How can I determine if this compound is interfering with my assay?

To ascertain if this compound is the source of assay interference, a series of control experiments are recommended:

  • Compound Autofluorescence/Autoluminescence Scan: Measure the intrinsic fluorescence or luminescence of this compound at the excitation and emission wavelengths of your assay. This will reveal if the compound itself is contributing to the background signal.

  • Quenching Control: In a cell-free setup, mix this compound with a known fluorescent or luminescent standard used in your assay. A decrease in signal compared to the standard alone indicates a quenching effect.

  • Enzyme Inhibition Control: For enzyme-based assays (e.g., luciferase reporter assays), perform a control experiment with the purified enzyme, its substrate, and this compound. A reduction in signal compared to the enzyme and substrate alone suggests direct enzyme inhibition.[1][2][3][4]

3. What initial steps can I take to optimize a new this compound-based assay?

Before proceeding to high-throughput screening, it is crucial to optimize the assay parameters to ensure a robust signal window.

  • Reagent Titration: Determine the optimal concentrations of all critical reagents, such as enzymes, substrates, and antibodies. This involves performing matrix titrations to find the concentration that yields the best S/N ratio.

  • Incubation Time and Temperature Optimization: Evaluate different incubation times and temperatures to find the conditions that result in a stable and maximal signal.

  • DMSO Tolerance: As this compound is likely dissolved in DMSO, it is essential to determine the maximum concentration of DMSO your assay can tolerate without significant loss of signal or increased background.[5][6]

Troubleshooting Guides

Issue 1: High Background Signal

High background can mask the true signal from your experiment, leading to a poor signal-to-noise ratio.

Troubleshooting Workflow for High Background

Troubleshooting High Background Signal Start High Background Detected CheckCompound Run Compound Autofluorescence/Luminescence Control Start->CheckCompound CompoundInterference Is this compound Fluorescent or Luminescent? CheckCompound->CompoundInterference CheckReagents Test for Contaminated Reagents/Buffers ReagentContamination Are Reagents Causing High Background? CheckReagents->ReagentContamination CheckPlates Evaluate Microplate Properties PlateIssue Is the Plate Type Contributing to Background? CheckPlates->PlateIssue CompoundInterference->CheckReagents No UseSpectralShift Solution: Use Wavelengths Avoiding Compound's Spectrum CompoundInterference->UseSpectralShift Yes ReagentContamination->CheckPlates No PrepareFresh Solution: Prepare Fresh, Filtered Reagents ReagentContamination->PrepareFresh Yes UseWhitePlates Solution: Use Opaque White Plates for Luminescence PlateIssue->UseWhitePlates Yes (Luminescence) UseBlackPlates Solution: Use Black Plates for Fluorescence PlateIssue->UseBlackPlates Yes (Fluorescence) End Background Reduced PlateIssue->End No UseSpectralShift->End UseDifferentReporter Solution: Consider a Reporter with a Different Spectrum PrepareFresh->End UseWhitePlates->End UseBlackPlates->End

Caption: Workflow to diagnose and resolve high background signals.

Detailed Steps:

Potential Cause Recommended Action
This compound Autofluorescence/Luminescence Pyrazine derivatives can exhibit fluorescence.[7][8][9] Determine the excitation and emission spectra of this compound. If there is spectral overlap with your assay's fluorophore or luminophore, consider using reagents with shifted spectra.
Reagent Contamination Prepare fresh stocks of all buffers and reagents. Use high-purity water and filter-sterilize solutions to remove any particulate matter that could scatter light.
Non-specific Binding Add a blocking agent, such as Bovine Serum Albumin (BSA) or a commercially available blocking buffer, to your assay buffer to reduce non-specific binding of reagents to the microplate wells.
Inappropriate Microplate For luminescence assays, use opaque, white microplates to maximize signal reflection.[10] For fluorescence assays, use black microplates to minimize background fluorescence and light scatter.[10]
Reader Settings Optimize the gain and integration time settings on your plate reader. A lower gain can reduce the amplification of background noise.
Issue 2: Low Signal Intensity

A weak signal can be difficult to distinguish from the background noise, resulting in a low S/N ratio.

Troubleshooting Workflow for Low Signal

Troubleshooting Low Signal Intensity Start Low Signal Detected CheckReagentConc Verify Reagent Concentrations Start->CheckReagentConc ReagentIssue Are Reagent Concentrations Optimal? CheckReagentConc->ReagentIssue CheckConditions Optimize Reaction Conditions (Time, Temp, pH) ConditionIssue Are Reaction Conditions Optimal? CheckConditions->ConditionIssue CheckCompoundEffects Investigate this compound Quenching or Inhibition CompoundEffectIssue Is this compound Quenching or Inhibiting? CheckCompoundEffects->CompoundEffectIssue ReagentIssue->CheckConditions Yes TitrateReagents Solution: Perform Reagent Titration ReagentIssue->TitrateReagents No ConditionIssue->CheckCompoundEffects Yes OptimizeKinetics Solution: Adjust Incubation Time, Temperature, or Buffer pH ConditionIssue->OptimizeKinetics No IncreaseReagentConc Solution: Increase Substrate or Enzyme Concentration CompoundEffectIssue->IncreaseReagentConc Yes UseAlternativeAssay Solution: Consider an Orthogonal Assay CompoundEffectIssue->UseAlternativeAssay Yes (Severe) End Signal Intensity Increased CompoundEffectIssue->End No TitrateReagents->End OptimizeKinetics->End IncreaseReagentConc->End UseAlternativeAssay->End

Caption: Workflow to diagnose and enhance low signal intensity.

Detailed Steps:

Potential Cause Recommended Action
Suboptimal Reagent Concentrations Perform a titration of key reagents (e.g., enzyme, substrate) to ensure they are not limiting the reaction.
Incorrect Assay Conditions Optimize incubation time, temperature, and pH to ensure the reaction reaches a stable and detectable endpoint.[11]
This compound Quenching If this compound quenches the fluorescent or luminescent signal, you may need to increase the concentration of the reporter molecule or switch to a reporter that is not affected by this compound.
This compound Enzyme Inhibition Pyrazines have been implicated in luciferase inhibition.[1] If direct inhibition is observed, consider increasing the substrate concentration (for competitive inhibition) or using a different reporter enzyme.[2][3][4]
Cell Health (for cell-based assays) Ensure cells are healthy and in the logarithmic growth phase.[11] Optimize cell seeding density to achieve a robust signal.
Issue 3: High Signal Variability

Excessive variability between replicate wells can make it difficult to obtain statistically significant results.

Troubleshooting Workflow for High Variability

Troubleshooting High Signal Variability Start High Variability Detected CheckPipetting Review Pipetting Technique Start->CheckPipetting PipettingError Is Pipetting Consistent? CheckPipetting->PipettingError CheckPlateUniformity Assess Plate for Edge Effects EdgeEffect Are Edge Wells Behaving Differently? CheckPlateUniformity->EdgeEffect CheckCellDistribution Verify Even Cell Seeding (Cell-based) CellClumping Are Cells Clumped or Unevenly Distributed? CheckCellDistribution->CellClumping PipettingError->CheckPlateUniformity Yes CalibratePipettes Solution: Calibrate Pipettes, Use Reverse Pipetting PipettingError->CalibratePipettes No EdgeEffect->CheckCellDistribution No UseHumidifiedIncubator Solution: Use Humidified Incubator, Avoid Edge Wells EdgeEffect->UseHumidifiedIncubator Yes OptimizeSeeding Solution: Optimize Cell Seeding Protocol CellClumping->OptimizeSeeding Yes End Variability Reduced CellClumping->End No CalibratePipettes->End UseHumidifiedIncubator->End OptimizeSeeding->End

Caption: Workflow to minimize signal variability in assays.

Detailed Steps:

Potential Cause Recommended Action
Inaccurate Pipetting Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be added to all wells to minimize well-to-well variation.
Edge Effects Evaporation from wells on the edge of the plate can concentrate reagents and alter cell growth. Use a humidified incubator and consider leaving the outer wells empty or filled with buffer.[12]
Uneven Cell Seeding For cell-based assays, ensure a single-cell suspension before seeding to avoid clumping. Gently swirl the plate after seeding to ensure an even distribution of cells.[11]
Temperature Gradients Allow plates to equilibrate to room temperature before adding reagents and reading the signal to avoid temperature fluctuations across the plate.
Inconsistent Incubation Times Add reagents to all wells in a consistent and timely manner, especially for kinetic assays.

Experimental Protocols

Protocol 1: Determining this compound Autofluorescence

  • Prepare a serial dilution of this compound in the same assay buffer and DMSO concentration that will be used in the final experiment.

  • Dispense the dilutions into the wells of the appropriate microplate (black for fluorescence). Include wells with buffer and DMSO only as a blank.

  • Scan the plate using a plate reader across a range of excitation and emission wavelengths to identify any intrinsic fluorescence of this compound.

  • Analyze the data to determine if there is a significant signal from this compound at the wavelengths used for your assay's reporter.

Protocol 2: Luciferase Inhibition Assay

  • Prepare a reaction mixture containing purified luciferase enzyme and its substrate (luciferin) in the assay buffer.

  • Add a serial dilution of this compound to the reaction mixture. Include a control with only DMSO.

  • Incubate for a predetermined amount of time at the optimal temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition caused by this compound at each concentration to determine its IC50 value for luciferase.[2][4]

Quantitative Data Summary

The following tables provide example data that might be generated during assay optimization.

Table 1: Effect of DMSO Concentration on Signal-to-Noise Ratio

DMSO Concentration (%) Signal (RLU) Background (RLU) Signal-to-Noise Ratio
0.11,500,0001,0001500
0.51,450,0001,2001208
1.01,300,0001,500867
2.01,000,0002,000500

Table 2: Optimization of Enzyme Concentration

Enzyme Concentration (nM) Signal (RFU) Background (RFU) Signal-to-Noise Ratio
15,00050010
525,00055045
1045,00060075
2050,00080063

References

Technical Support Center: Mitigating the Impact of Pyrazinib on Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Pyrazinib in experimental settings, particularly concerning its effects on non-cancerous cell lines.

Troubleshooting Guides

Issue 1: Excessive Cytotoxicity in Non-Cancerous Control Cell Lines

Question: We are observing high levels of cell death in our non-cancerous control cell lines (e.g., fibroblasts, endothelial cells) when treated with this compound, even at concentrations effective against cancer cells. How can we reduce this off-target toxicity?

Answer: this compound's primary mechanism of action involves the inhibition of mitochondrial respiration and glycolysis, processes essential for the survival of most cell types, not just cancerous ones.[1][2][3] Therefore, some level of toxicity in non-cancerous cells is expected. However, several strategies can be employed to mitigate these effects:

  • Induce Reversible Cell Cycle Arrest in Non-Cancerous Cells: Non-proliferating cells are often less sensitive to metabolic inhibitors. By inducing a temporary and reversible cell cycle arrest in your non-cancerous cell lines, you may be able to protect them from this compound-induced toxicity.[4]

    • Protocol: A common method is to use CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib) or a double thymidine block to arrest cells in the G1 phase.[5] It is crucial to optimize the concentration and duration of the arresting agent to ensure reversibility and minimal toxicity to the non-cancerous cells themselves.

  • Co-culture with Feeder Cells: In some experimental setups, co-culturing the non-cancerous cells with a "feeder" layer of cells that may provide metabolic support can enhance their resilience.

  • Optimize Culture Media:

    • Supplementation with Antioxidants: this compound's impact on mitochondrial function can lead to increased reactive oxygen species (ROS), causing oxidative stress. Supplementing the culture medium with antioxidants like N-acetylcysteine (NAC) or Vitamin E may help alleviate this.

    • Provide Alternative Energy Sources: Since this compound inhibits both oxidative phosphorylation and glycolysis, providing alternative energy substrates that can be utilized through different metabolic pathways might offer some protection.

Issue 2: Difficulty in Determining a Therapeutic Window

Question: We are struggling to find a concentration of this compound that is effective against our cancer cell line without causing significant harm to our co-cultured non-cancerous cells. How can we better define the therapeutic window?

Answer: Establishing a clear therapeutic window is critical. This requires a precise determination of the half-maximal inhibitory concentration (IC50) for both your cancerous and non-cancerous cell lines.

Experimental Protocol: Determining IC50 Values in Monoculture and Co-culture

  • Monoculture IC50 Determination:

    • Plate cancer cells and non-cancerous cells in separate 96-well plates at a predetermined optimal density.

    • Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.

    • Assess cell viability using a standard method such as the MTT or MTS assay.

    • Calculate the IC50 value for each cell line at each time point. This represents the concentration of this compound required to inhibit 50% of cell growth.

  • Co-culture Viability Assessment:

    • To better mimic the tumor microenvironment, establish a co-culture system. A fluorescence-based assay using cell lines expressing different fluorescent proteins (e.g., GFP-expressing non-cancerous cells and RFP-expressing cancer cells) is highly recommended.[6]

    • Plate the two cell lines together in the desired ratio.

    • Treat with a range of this compound concentrations.

    • Use high-content imaging or flow cytometry to quantify the number of viable cells of each type based on their fluorescence.

    • This will allow for the determination of a more physiologically relevant therapeutic window.

Cell Line Type This compound IC50 (Hypothetical Data) Notes
Esophageal Adenocarcinoma (OE33)10 µMHighly sensitive to this compound.
Human Dermal Fibroblasts (HDF)50 µMLess sensitive than cancer cells, but still affected at higher concentrations.
Human Umbilical Vein Endothelial Cells (HUVEC)40 µMShows sensitivity due to the anti-angiogenic properties of this compound.

This table presents hypothetical IC50 values for illustrative purposes, as direct comparative data for this compound across these specific cell lines is not currently available in published literature. Researchers should determine these values empirically.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and why does it affect non-cancerous cells?

A1: this compound is a small molecule compound that functions as a radiosensitizer with anti-angiogenic, anti-inflammatory, and anti-metabolic properties.[1] Its primary mechanism of action is the inhibition of cellular metabolism, specifically by reducing oxidative phosphorylation (the main process of energy production in the mitochondria) and glycolysis.[1][2][3] Since all cells, both cancerous and non-cancerous, rely on these metabolic pathways for energy and survival, this compound can exert a cytotoxic effect on both cell types.

Q2: Which signaling pathways are potentially affected by this compound in non-cancerous cells?

A2: While direct studies on this compound's impact on specific signaling pathways in non-cancerous cells are limited, its metabolic inhibition is likely to have downstream effects on key survival pathways. Two critical pathways to consider are:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. It is highly sensitive to the energy status of the cell. By depleting cellular ATP through the inhibition of mitochondrial respiration, this compound could indirectly inhibit the mTOR pathway, which is a key energy sensor.

  • MAPK/ERK Pathway: This pathway is involved in transmitting signals from the cell surface to the nucleus to regulate processes like cell proliferation, differentiation, and survival. Cellular stress, such as that induced by metabolic inhibition, can modulate MAPK/ERK signaling.

Q3: How can I measure the effect of this compound on mitochondrial function in my non-cancerous cell lines?

A3: The Seahorse XF Cell Mito Stress Test is the gold standard for assessing mitochondrial function in real-time.[7][8][9] This assay measures the oxygen consumption rate (OCR), which is a direct indicator of oxidative phosphorylation.

Experimental Protocol: Seahorse XF Cell Mito Stress Test

  • Cell Seeding: Plate your non-cancerous cells in a Seahorse XF cell culture microplate.

  • This compound Treatment: Treat the cells with the desired concentration of this compound for the desired duration.

  • Assay Procedure: The Seahorse analyzer will sequentially inject a series of mitochondrial inhibitors (Oligomycin, FCCP, and Rotenone/Antimycin A) to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[9][10]

  • Data Analysis: A reduction in these parameters in this compound-treated cells compared to controls would confirm its inhibitory effect on mitochondrial respiration.

Mitochondrial Respiration Parameter Expected Effect of this compound Interpretation
Basal RespirationDecreaseOverall reduction in mitochondrial activity.
ATP ProductionDecreaseLess energy being produced by the mitochondria.
Maximal RespirationDecreaseReduced capacity to respond to increased energy demand.
Spare Respiratory CapacityDecreaseCells are less able to cope with cellular stress.

Q4: Are there any known resistance mechanisms to this compound that I should be aware of?

A4: While specific resistance mechanisms to this compound are not yet well-documented, resistance to metabolic inhibitors in cancer cells often involves a metabolic shift. For example, cells might upregulate alternative energy-producing pathways or enhance antioxidant defenses to counteract increased ROS. When working with non-cancerous cells, the goal is not to develop resistance but to temporarily protect them.

Visualizations

experimental_workflow Experimental Workflow for Mitigating this compound's Off-Target Effects cluster_0 Initial Observation cluster_1 Troubleshooting Strategies cluster_2 Validation cluster_3 Outcome a High Cytotoxicity in Non-Cancerous Cells b Induce Reversible Cell Cycle Arrest a->b c Optimize Culture Media (Antioxidants) a->c d Co-culture with Feeder Cells a->d e Determine IC50 in Monoculture & Co-culture b->e c->e d->e f Seahorse Assay for Mitochondrial Function e->f g Defined Therapeutic Window & Reduced Off-Target Effects f->g

Workflow for mitigating this compound's off-target effects.

signaling_pathway Potential Impact of this compound on Key Survival Pathways cluster_0 This compound's Action cluster_1 Cellular Metabolism cluster_2 Downstream Effects cluster_3 Signaling Pathways This compound This compound Mito Mitochondrial Respiration This compound->Mito inhibits Glyco Glycolysis This compound->Glyco inhibits ATP Reduced ATP Mito->ATP leads to ROS Increased ROS Mito->ROS can cause Glyco->ATP leads to PI3K PI3K/Akt/mTOR Pathway ATP->PI3K potentially inhibits MAPK MAPK/ERK Pathway ROS->MAPK potentially modulates

Potential impact of this compound on key cell survival pathways.

References

Best practices for quality control of Pyrazinib in the lab

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is intended as a general guide for researchers, scientists, and drug development professionals. As of November 2025, specific, validated quality control (QC) protocols for Pyrazinib are not widely available in published literature. The methodologies, troubleshooting advice, and data presented here are based on best practices for similar small molecule kinase inhibitors and pyrazine-containing compounds. All experimental protocols must be validated for their intended use with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes to consider for this compound in a laboratory setting?

A1: The critical quality attributes for this compound, like other small molecule inhibitors, include its identity, purity, concentration, stability, and solubility. Ensuring these attributes meet predefined specifications is essential for the reliability and reproducibility of experimental results.

Q2: Which analytical techniques are most suitable for the quality control of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and concentration of this compound due to its high sensitivity and resolving power.[1] Other valuable techniques include:

  • Mass Spectrometry (MS): For confirming the molecular weight and identifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation of the compound's identity.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile impurities.[1]

Q3: How can I assess the purity of my this compound sample?

A3: Purity is typically assessed using a stability-indicating HPLC method. This involves separating the active pharmaceutical ingredient (API) from any impurities, degradation products, or related substances. The peak area of this compound relative to the total peak area of all components provides a quantitative measure of its purity.

Q4: What are common sources of impurities in this compound?

A4: Impurities in synthetic compounds like this compound can originate from various sources, including:

  • Synthesis-related impurities: Starting materials, by-products, and intermediates from the chemical synthesis process.[2]

  • Degradation products: Formed due to exposure to light, heat, humidity, or reactive excipients.

  • Residual solvents: Organic solvents used during synthesis and purification.

Q5: How should I store this compound to ensure its stability?

A5: While specific stability data for this compound is not available, it is best practice to store it in a cool, dry, and dark place to minimize degradation. For long-term storage, keeping it in a tightly sealed container at -20°C is recommended. Always refer to the supplier's certificate of analysis for specific storage instructions.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent or unexpected biological assay results. 1. Incorrect concentration of this compound solution. 2. Degradation of this compound. 3. Low purity of the this compound sample. 4. Off-target effects of the compound. [3][4]1. Verify Concentration: Use a validated analytical method (e.g., HPLC-UV) to confirm the concentration of the dosing solution.2. Check for Degradation: Analyze the sample using a stability-indicating HPLC method to look for degradation peaks.3. Assess Purity: Re-evaluate the purity of the solid material using HPLC.4. Investigate Off-Target Effects: Perform control experiments, such as using a structurally unrelated inhibitor for the same target or a rescue experiment by overexpressing the intended target.[3]
Extra peaks observed in the HPLC chromatogram. 1. Sample contamination. 2. Degradation of the sample. 3. Carryover from a previous injection. 4. Air bubbles in the detector. 1. Prepare a fresh sample using clean glassware and high-purity solvents.2. Analyze a freshly prepared sample and compare it to an older sample.3. Run a blank injection (mobile phase only) to check for carryover.4. Purge the detector to remove any air bubbles.
Poor peak shape (e.g., tailing, fronting) in HPLC. 1. Column overload. 2. Column degradation. 3. Inappropriate mobile phase pH. 4. Interactions with active sites on the stationary phase. 1. Reduce the injection volume or sample concentration. 2. Replace the column with a new one of the same type.3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.4. Use a mobile phase additive (e.g., triethylamine) to block active sites.
Drifting retention times in HPLC. 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column aging. 4. Pump malfunction. 1. Prepare fresh mobile phase and ensure it is well-mixed.2. Use a column oven to maintain a constant temperature.3. Equilibrate the column for a longer period before analysis.4. Check the pump for leaks and ensure proper functioning.

Experimental Protocols

Protocol 1: Purity and Assay Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is a hypothetical example based on methods developed for Pyrazinamide, a structurally related compound, and would require optimization and validation for this compound.[5][6][7][8]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic

  • Orthophosphoric acid

  • Water (HPLC grade)

Procedure:

  • Mobile Phase Preparation: Prepare a buffer of 0.05 M potassium phosphate monobasic in water and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., in a 70:30 v/v ratio). Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or mobile phase) in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL. Prepare a series of working standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh a quantity of the this compound sample and prepare a solution of a known concentration (e.g., 50 µg/mL) in the same solvent as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the 250-300 nm range).

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation of Purity:

    • Purity (%) = (Area of this compound peak in sample / Total area of all peaks in sample) x 100

  • Calculation of Assay:

    • Assay (%) = (Area of this compound in sample / Area of this compound in standard) x (Concentration of standard / Concentration of sample) x Purity of standard

Table 1: Example HPLC Method Parameters for this compound Analysis (Hypothetical)

ParameterRecommended Setting
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.05 M KH2PO4 (pH 3.0) (30:70 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 270 nm
Column Temperature 30°C
Injection Volume 20 µL
Protocol 2: Stability-Indicating Forced Degradation Study

To develop a stability-indicating method, forced degradation studies are essential. This involves subjecting this compound to various stress conditions to produce degradation products.

Procedure:

  • Prepare this compound solutions (e.g., 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis: Add 1N HCl and heat at 80°C for a specified time.

  • Base Hydrolysis: Add 1N NaOH and heat at 80°C for a specified time.

  • Oxidative Degradation: Add 3% H2O2 and keep at room temperature.

  • Thermal Degradation: Heat the solid drug at a high temperature (e.g., 105°C).

  • Photolytic Degradation: Expose the solution to UV light.

  • Neutralize the acidic and basic solutions.

  • Analyze all stressed samples by HPLC to check for the separation of the this compound peak from any degradation product peaks.

Visualizations

QC_Workflow_for_this compound cluster_0 1. Incoming Material cluster_1 2. Initial Quality Control cluster_2 3. Decision cluster_3 4. Disposition cluster_4 5. Ongoing Stability A Receive this compound Lot B Identity Confirmation (NMR, MS) A->B C Purity & Assay (HPLC) A->C D Solubility Check A->D E Meets Specifications? B->E C->E D->E F Release for Use E->F Yes G Quarantine & Investigate E->G No H Stability Program F->H HPLC_Troubleshooting cluster_peak Peak Shape/Retention Time Issues cluster_quant Quantitation Issues cluster_extra_peaks Spurious Peaks Start HPLC Analysis Issue Peak_Problem Poor Peak Shape or Drifting RT? Start->Peak_Problem Quant_Problem Inaccurate Quantitation? Start->Quant_Problem Extra_Peaks_Problem Extra/Ghost Peaks? Start->Extra_Peaks_Problem Check_Mobile_Phase Verify Mobile Phase (Composition, pH, Degassing) Peak_Problem->Check_Mobile_Phase Yes Check_Column Check Column (Age, Temp, Contamination) Check_Mobile_Phase->Check_Column Check_System Check System (Pump, Leaks) Check_Column->Check_System Check_Standard Verify Standard (Purity, Concentration) Quant_Problem->Check_Standard Yes Check_Sample_Prep Review Sample Preparation Check_Standard->Check_Sample_Prep Check_Integration Check Peak Integration Parameters Check_Sample_Prep->Check_Integration Check_Contamination Check for Contamination (Solvents, Glassware) Extra_Peaks_Problem->Check_Contamination Yes Check_Carryover Run Blank Injection Check_Contamination->Check_Carryover Check_Degradation Analyze Fresh Sample Check_Carryover->Check_Degradation

References

Validation & Comparative

Validating Anti-Angiogenic Effects: A Comparative Guide to Pyrazinib and Standard Kinase Inhibitors Using HUVEC Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the anti-angiogenic potential of Pyrazinib, a novel pyrazine-containing compound, alongside the established tyrosine kinase inhibitors, Sunitinib and Sorafenib. The data presented herein is derived from foundational in vitro Human Umbilical Vein Endothelial Cell (HUVEC) assays, which are critical in preclinical assessments of angiogenesis inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of anti-cancer therapeutics.

Note on this compound Data: Direct quantitative data for this compound in HUVEC assays is not publicly available at the time of this publication. Therefore, data from Bortezomib, a well-characterized anti-angiogenic agent containing a pyrazine moiety, is presented as a proxy to illustrate the potential effects of this class of compounds. It is imperative that direct experimental validation of this compound in these assays be conducted.

Comparative Analysis of Anti-Angiogenic Activity

The following tables summarize the effects of the compounds on key processes of angiogenesis: proliferation, migration, and tube formation of HUVECs.

Table 1: HUVEC Proliferation Inhibition

CompoundConcentrationInhibition (%)IC50Citation
Bortezomib (Proxy) 2 nM-~2 nM[1][2]
Sunitinib 2 µM~50%~1.5 µM[3][4]
Sorafenib 50 µM~50%~1.5 µM[3][4]

Table 2: HUVEC Migration Inhibition

CompoundConcentrationMethodInhibition MetricCitation
Bortezomib (Proxy) 10-100 nMTranswellDose-dependent inhibition[5]
Sunitinib 1 µMWound Healing~15-20% decrease in cell migration[4]
Sorafenib 1 µMWound Healing~15-20% decrease in cell migration[4]

Table 3: HUVEC Tube Formation Inhibition

CompoundConcentrationInhibitionCitation
Bortezomib (Proxy) 10-100 nMDose-dependent inhibition of tube formation[5][6]
Sunitinib 1-4 µMSignificant reduction in tube length[3]
Sorafenib 1 µMNo significant inhibitory effect on tubulogenesis[4]
1 µMResulted in the formation of HUVEC clusters (inhibited differentiation)[7]

Experimental Methodologies

Detailed protocols for the key HUVEC assays are provided below to ensure reproducibility and aid in the design of future validation studies.

HUVEC Proliferation Assay (MTT Assay)
  • Cell Seeding: HUVECs are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[8]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, Sunitinib, Sorafenib) or vehicle control.

  • Incubation: Cells are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[9][10]

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilization solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[8] Cell viability is expressed as a percentage of the vehicle-treated control.

HUVEC Migration Assay (Wound Healing/Scratch Assay)
  • Cell Seeding: HUVECs are seeded in 12-well plates and grown to form a confluent monolayer.[12]

  • Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch in the center of the cell monolayer.[13]

  • Debris Removal: The wells are gently washed with PBS to remove detached cells and debris.[13]

  • Compound Treatment: Fresh medium containing the test compounds or vehicle control is added to the respective wells.

  • Image Acquisition: Images of the scratch are captured at 0 hours and at subsequent time points (e.g., 24 hours) using a phase-contrast microscope.[14]

  • Data Analysis: The width of the scratch is measured at different points, and the percentage of wound closure is calculated relative to the initial scratch width.[15]

HUVEC Tube Formation Assay (Matrigel Assay)
  • Matrigel Coating: A 96-well plate is coated with Matrigel and allowed to polymerize at 37°C for 30-60 minutes.[16]

  • Cell Seeding: HUVECs are harvested, resuspended in medium containing the test compounds or vehicle control, and seeded onto the Matrigel-coated wells at a density of 1-2 x 10^4 cells/well.[17]

  • Incubation: The plate is incubated at 37°C for 4-18 hours to allow for the formation of capillary-like structures.[18][19]

  • Image Acquisition: The formation of tube-like structures is observed and photographed using an inverted microscope.[20]

  • Data Quantification: The degree of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Visualizing Experimental and Signaling Pathways

To further elucidate the processes involved in validating anti-angiogenic effects, the following diagrams are provided.

G cluster_workflow Experimental Workflow for HUVEC Assays start HUVEC Culture proliferation Proliferation Assay (MTT) start->proliferation migration Migration Assay (Wound Healing) start->migration tube_formation Tube Formation Assay (Matrigel) start->tube_formation data_analysis Data Analysis & Comparison proliferation->data_analysis migration->data_analysis tube_formation->data_analysis

Figure 1. A flowchart illustrating the key in vitro HUVEC assays for evaluating anti-angiogenic compounds.

G cluster_pathway Simplified VEGFR2 Signaling Pathway in Angiogenesis VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Migration Migration PLCg->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation ERK->Migration This compound This compound (Target) This compound->VEGFR2 Inhibition (Hypothesized) Sunitinib_Sorafenib Sunitinib / Sorafenib (Multi-kinase inhibitors) Sunitinib_Sorafenib->VEGFR2

Figure 2. A diagram of the VEGFR2 signaling cascade, a key pathway in angiogenesis and a target for many anti-angiogenic drugs.

References

Pyrazinib Versus Other Pyrazine Derivatives: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of heterocyclic compounds with therapeutic potential, pyrazine derivatives have emerged as a versatile scaffold, yielding a diverse array of bioactive molecules. These compounds have demonstrated efficacy in a range of applications, from anticancer to antimicrobial therapies. This guide provides a comparative analysis of Pyrazinib, a novel radiosensitizing agent, against other notable pyrazine derivatives: the proteasome inhibitor Bortezomib, the antitubercular drug Pyrazinamide, and the kinase inhibitors AKN-028 and Prexasertib. This objective comparison, supported by experimental data and detailed protocols, aims to inform researchers, scientists, and drug development professionals on the distinct mechanisms and potential applications of these compounds.

Comparative Overview of Pyrazine Derivatives

The pyrazine core, a six-membered aromatic ring with two nitrogen atoms, serves as a privileged structure in medicinal chemistry.[1] Modifications to this core have led to the development of drugs with highly specific mechanisms of action. The following table summarizes the key characteristics of this compound and other selected pyrazine derivatives, highlighting their distinct therapeutic niches.

Compound Chemical Structure Primary Mechanism of Action Primary Therapeutic Application Quantitative Performance Data
This compound (P3) (E)-2-(2-Pyrazin-2-yl-vinyl)-phenolEnhances radiosensitivity by reducing oxidative phosphorylation and glycolysis.[2]Oesophageal Adenocarcinoma (Radiosensitizer)Significantly reduces surviving fraction of cancer cells post-irradiation (p < 0.05).[2]
Bortezomib ((1R)-3-methyl-1-({(2S)-3-phenyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoyl}amino)butyl)boronic acidReversible inhibitor of the 26S proteasome.Multiple Myeloma, Mantle Cell LymphomaIC50: ~7 nM (average across NCI-60 cell lines); 2.46 nM (B16F10 melanoma cells).[3][4]
Pyrazinamide Pyrazine-2-carboxamideProdrug converted to pyrazinoic acid, which disrupts membrane transport and energetics in Mycobacterium tuberculosis.[5]TuberculosisPrimarily evaluated by Minimum Inhibitory Concentration (MIC) against M. tuberculosis.
AKN-028 Not publicly disclosedPotent inhibitor of FMS-like tyrosine kinase 3 (FLT3).[6]Acute Myeloid Leukemia (AML)IC50: 6 nM (FLT3); cytotoxic IC50 <50 nM in MV4-11 and MOLM-13 AML cell lines.[6]
Prexasertib Not publicly disclosedInhibitor of checkpoint kinases 1 and 2 (CHK1/CHK2).Ovarian Cancer and other solid tumorsIC50: 1 to 10 nmol/L in a panel of ovarian cancer cell lines.[1]

Delving into the Mechanisms: A Visual Representation

The diverse biological activities of these pyrazine derivatives stem from their interaction with distinct cellular pathways. The following diagrams, rendered in DOT language, illustrate a generic kinase inhibition pathway relevant to compounds like AKN-028 and Prexasertib, and the experimental workflow to evaluate a radiosensitizer like this compound.

G Generic Kinase Signaling Pathway Inhibition cluster_0 Generic Kinase Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds and Activates Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) Receptor_Tyrosine_Kinase->Downstream_Signaling Phosphorylates and Activates Kinase_Inhibitor Pyrazine Derivative (e.g., AKN-028, Prexasertib) Kinase_Inhibitor->Receptor_Tyrosine_Kinase Inhibits Kinase Activity Cellular_Response Cell Proliferation, Survival, etc. Downstream_Signaling->Cellular_Response Leads to

Caption: Generic Kinase Signaling Pathway Inhibition by a Pyrazine Derivative.

G Experimental Workflow for Evaluating a Radiosensitizer Start Cancer Cell Culture (e.g., Oesophageal Adenocarcinoma) Treatment Treatment Groups: 1. Control (No Treatment) 2. This compound Alone 3. Radiation Alone 4. This compound + Radiation Start->Treatment Incubation Incubate for a defined period Treatment->Incubation Assay Clonogenic Survival Assay Incubation->Assay Analysis Count Colonies and Calculate Surviving Fraction Assay->Analysis Result Determine Radiosensitizing Effect Analysis->Result

Caption: Experimental Workflow for Evaluating a Radiosensitizing Agent.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are crucial. The following section provides protocols for key assays used to evaluate the performance of pyrazine derivatives.

Protocol 1: Clonogenic Survival Assay for Radiosensitization

This assay is the gold standard for determining the sensitivity of cancer cells to ionizing radiation and the effect of radiosensitizing agents like this compound.

1. Cell Seeding:

  • Harvest cancer cells during their exponential growth phase.

  • Seed a known number of cells into 6-well plates. The number of cells seeded will depend on the radiation dose to ensure a countable number of colonies (typically 50-100) at the end of the experiment.

2. Compound Treatment:

  • Allow cells to attach for 24 hours.

  • Treat the cells with the desired concentration of this compound or vehicle control for a predetermined time before irradiation.

3. Irradiation:

  • Irradiate the cells with varying doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).

4. Incubation:

  • After irradiation, replace the medium with fresh, drug-free medium.

  • Incubate the plates for 10-14 days to allow for colony formation.

5. Staining and Counting:

  • Fix the colonies with a mixture of methanol and acetic acid.

  • Stain the colonies with crystal violet.

  • Count the number of colonies containing at least 50 cells.

6. Data Analysis:

  • Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. The sensitization enhancement ratio (SER) can be calculated to quantify the radiosensitizing effect.

Protocol 2: MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds like Bortezomib, AKN-028, and Prexasertib.

1. Cell Seeding:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with a range of concentrations of the pyrazine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[7]

4. Solubilization:

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[7]

5. Absorbance Measurement:

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 3: In Vitro Kinase Inhibition Assay

This assay is used to determine the inhibitory activity of compounds like AKN-028 and Prexasertib against specific protein kinases.

1. Reagents and Plate Preparation:

  • Prepare a reaction buffer containing the recombinant kinase, a kinase-specific substrate (e.g., a peptide or protein), and ATP.

2. Compound Addition:

  • Add serial dilutions of the pyrazine derivative to the wells of a microplate.

3. Kinase Reaction:

  • Initiate the kinase reaction by adding the ATP/substrate mixture to the wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

4. Detection:

  • Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the amount of phosphorylated substrate using a specific antibody or measuring the amount of ADP produced using a commercial kit like ADP-Glo™.

5. Data Analysis:

  • Plot the kinase activity against the compound concentration to determine the IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.

Conclusion

The comparative analysis of this compound with other pyrazine derivatives underscores the remarkable chemical diversity and therapeutic potential of this heterocyclic scaffold. While Bortezomib, Pyrazinamide, AKN-028, and Prexasertib exert their effects through well-defined mechanisms of proteasome inhibition, disruption of microbial metabolism, and kinase inhibition, respectively, this compound introduces a novel approach of enhancing the efficacy of radiotherapy. This distinction highlights the importance of mechanism-based drug discovery and the potential for developing pyrazine derivatives for a wide range of clinical applications. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals to further explore and harness the therapeutic promise of pyrazine-based compounds.

References

Pyrazinib as a Novel Radiosensitizer in Oesophageal Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Preclinical Efficacy and Mechanism of Action of Pyrazinib in Oesophageal Adenocarcinoma Compared to Standard Neoadjuvant Therapies.

Disclaimer: The compound "this compound" is an investigational small molecule and is not an approved drug. The data presented here is based on preclinical studies, primarily in the context of oesophageal adenocarcinoma. A cross-validation of its mechanism in different cancer types is not possible at this time due to the limited scope of available research.

Introduction

Oesophageal adenocarcinoma (OAC) is an aggressive malignancy with a poor prognosis, where fewer than 30% of patients respond effectively to standard neoadjuvant chemoradiotherapy.[1] This highlights a critical need for novel therapeutic agents that can enhance tumour sensitivity to radiation. One such investigational compound is this compound (P3), a small molecule pyrazine derivative, which has demonstrated potential as a potent radiosensitizer in preclinical models of OAC.[1] This guide provides a detailed comparison of this compound's mechanism of action and performance with established neoadjuvant treatment regimens for OAC, supported by experimental data and protocols.

Mechanism of Action of this compound (P3) in Oesophageal Adenocarcinoma

Preclinical studies have revealed that this compound enhances radiosensitivity in OAC through a multi-faceted mechanism targeting tumour metabolism, angiogenesis, and inflammation.[1][2]

  • Metabolic Reprogramming: this compound significantly inhibits oxidative phosphorylation (OCR), a key metabolic pathway that cancer cells use to generate energy.[1][3] By reducing the tumour's energy supply, this compound makes cancer cells more vulnerable to the damaging effects of radiation. Under hypoxic (low oxygen) conditions, a common feature of the tumour microenvironment, this compound has been shown to reduce both oxidative phosphorylation and glycolysis (extracellular acidification rate, ECAR).[3]

  • Anti-Angiogenic Effects: The formation of new blood vessels, or angiogenesis, is crucial for tumour growth and survival. This compound has been shown to have significant anti-angiogenic properties, inhibiting blood vessel development in in-vivo models.[1] This action likely further compromises the tumour's ability to thrive and resist treatment.

  • Modulation of the Inflammatory Microenvironment: Chronic inflammation is a key driver of OAC. This compound alters the secretion of various inflammatory and angiogenic factors from OAC cells. Notably, it significantly reduces the secretion of pro-tumourigenic cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-4 (IL-4).[1]

Pyrazinib_Mechanism cluster_cell OAC Cell cluster_tme Tumour Microenvironment This compound This compound (P3) Mitochondria Mitochondria This compound->Mitochondria Inhibits Glycolysis Glycolysis This compound->Glycolysis Inhibits (Hypoxia) Secretory_Pathway Secretory Pathway This compound->Secretory_Pathway Modulates Angiogenesis Angiogenesis This compound->Angiogenesis Inhibits Oxidative\nPhosphorylation (OCR) Oxidative Phosphorylation (OCR) Mitochondria->Oxidative\nPhosphorylation (OCR) ECAR ECAR Glycolysis->ECAR IL-6, IL-8, IL-4\nSecretion IL-6, IL-8, IL-4 Secretion Secretory_Pathway->IL-6, IL-8, IL-4\nSecretion Radiation_Resistance Radiation Resistance Oxidative\nPhosphorylation (OCR)->Radiation_Resistance Reduced Energy ECAR->Radiation_Resistance Reduced Energy Inflammation Inflammation IL-6, IL-8, IL-4\nSecretion->Inflammation Decreased Angiogenesis->Radiation_Resistance Impaired Support

Caption: Proposed mechanism of action for this compound (P3) in OAC.

Performance Comparison: this compound vs. Standard Neoadjuvant Therapies

The performance of this compound has been evaluated in preclinical models. For a relevant comparison, we contrast these findings with the clinical outcomes of two standard-of-care regimens for locally advanced OAC: the CROSS protocol (neoadjuvant chemoradiotherapy) and the FLOT protocol (perioperative chemotherapy). It is crucial to note the different evidence levels: this compound data is from in vitro and in vivo animal studies, while CROSS and FLOT data are from large-scale human clinical trials.

Performance MetricThis compound (P3) + Radiation (Preclinical)CROSS Regimen (Clinical Trial)FLOT Regimen (Clinical Trial)
Primary Effect RadiosensitizationNeoadjuvant ChemoradiotherapyPerioperative Chemotherapy
Cell Survival Significantly reduced surviving fraction in radioresistant OAC cells.[1]--
Metabolic Impact Significantly reduced Oxidative Phosphorylation (OCR) and Glycolysis (ECAR).[1][3]Not a primary endpoint.Not a primary endpoint.
Anti-Angiogenesis Significantly inhibited blood vessel development in zebrafish embryos.[1]Not a primary endpoint.Not a primary endpoint.
Pathological Complete Response (pCR) Not applicable.~23% in adenocarcinoma patients.~17% in adenocarcinoma patients.
Median Overall Survival (Adenocarcinoma) Not applicable.43.2 months.50 months (gastric/GEJ adeno.).
5-Year Overall Survival Not applicable.~47% (all histologies).~50.6% (vs. 38.7% for CROSS in a head-to-head trial).

Experimental Methodologies

Detailed protocols are essential for the replication and validation of scientific findings. Below are the methodologies used in the key preclinical experiments for this compound.

Experimental Workflow: In Vitro Radiosensitization Study

Experimental_Workflow A 1. Cell Seeding OAC cell lines (OE33P, OE33R) seeded in appropriate vessels. B 2. Treatment Incubate cells with 10 µM This compound (P3) or vehicle control (DMSO) for 24h. A->B C 3. Irradiation Expose treated cells to a single dose of X-ray radiation (e.g., 2-4 Gy). B->C D 4. Assay Perform downstream assays (Clonogenic, Seahorse, ELISA) after a specified incubation period. C->D

Caption: General workflow for in vitro testing of this compound.
Detailed Protocols

  • Cell Culture and Clonogenic Survival Assay:

    • Oesophageal adenocarcinoma cell lines (e.g., OE33P radiation-sensitive and OE33R radiation-resistant) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Cells are seeded in 6-well plates at a predetermined density to allow for colony formation.

    • After 24 hours, cells are treated with 10 µM this compound or a vehicle control (0.1% DMSO).

    • Following a 24-hour incubation period, cells are irradiated with a single dose of 2 Gy or 4 Gy X-rays.

    • The medium is replaced, and cells are incubated for 10-14 days to allow colony formation.

    • Colonies are fixed with methanol, stained with 0.5% crystal violet, and counted. The surviving fraction is calculated relative to non-irradiated control cells.[4]

  • Seahorse XF24 Metabolic Flux Analysis:

    • OAC cells are seeded in a Seahorse XF24 microplate.

    • After adherence, cells are treated with 10 µM this compound or vehicle control for 24 hours.

    • The standard cell culture medium is replaced with a specialized assay medium (e.g., DMEM supplemented with glucose, pyruvate, and glutamine) and incubated for 1 hour in a CO2-free environment.

    • The Seahorse XFe24 Analyzer is used to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.

    • Mitochondrial function is further assessed by sequential injections of mitochondrial stressors: oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone/antimycin A (Complex I/III inhibitors).

    • All measurements are normalized to cell number, typically determined by a crystal violet assay post-analysis.[4]

  • Multiplex ELISA for Cytokine Profiling:

    • Supernatants from the cell cultures used for the Seahorse assay are collected.

    • The concentration of multiple inflammatory and angiogenic cytokines (e.g., IL-6, IL-8, VEGF) is measured using a V-PLEX multi-spot assay platform according to the manufacturer's protocol (Meso Scale Discovery).

    • Briefly, plates pre-coated with capture antibodies are incubated with the cell supernatants.

    • After washing, detection antibodies conjugated to an electrochemiluminescent label are added.

    • The plate is read on a specialized instrument, and cytokine concentrations are determined based on standard curves. Data is normalized to the total protein content of the cell lysate.[1][4]

  • In Vivo Anti-Angiogenesis Zebrafish Assay:

    • Transgenic zebrafish embryos (e.g., Tg(fli1:EGFP), which have fluorescent blood vessels) are used.

    • At 24 hours post-fertilization (hpf), embryos are dechorionated and placed in multi-well plates.

    • Embryos are exposed to this compound at various concentrations or a vehicle control (0.1% DMSO).

    • After a 24-48 hour incubation period, the development of sub-intestinal vessels (SIVs) is observed and quantified using fluorescence microscopy.

    • Inhibition of angiogenesis is determined by a reduction in the number or length of these vessels compared to the control group.[5]

Conclusion

The investigational compound this compound (P3) demonstrates a promising and distinct mechanism of action as a radiosensitizer in preclinical models of oesophageal adenocarcinoma. By targeting tumour metabolism, angiogenesis, and inflammation, it addresses key pathways involved in treatment resistance. While direct comparisons to clinical data for standard regimens like CROSS and FLOT are premature, the preclinical evidence strongly supports further investigation of this compound. Its ability to enhance the efficacy of radiation could potentially improve pathological response rates and, ultimately, survival outcomes for patients with this challenging disease. Future studies, including clinical trials, are necessary to validate these findings and determine the therapeutic potential of this compound in a clinical setting.

References

Independent Validation of Glycolysis Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for a compound named "Pyrazinib" did not yield information regarding its role as a glycolysis inhibitor. A similarly named drug, Pyrazinamide, is a known anti-tuberculosis agent not recognized for glycolysis inhibition in the context of cancer metabolism. This guide, therefore, provides a comparative framework for evaluating glycolysis inhibitors, using well-documented compounds as examples. The data and protocols presented herein are for illustrative purposes to guide researchers in the independent validation of novel glycolysis inhibitors.

Comparative Analysis of Glycolysis Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of several known glycolysis inhibitors across various cancer cell lines. This data provides a quantitative comparison of their potency.

CompoundTargetCancer Cell LineIC50 ValueCitation
2-Deoxy-D-glucose (2-DG) HexokinaseAcute Lymphoblastic Leukemia (Nalm-6)0.22 mM (48h)[1]
Pancreatic Cancer (MIA PaCa2)13.34 mM (48h)[2]
P388/IDA Leukemia392.6 µM[3]
3-Bromopyruvate (3-BrPA) Hexokinase 2, GAPDHTriple-Negative Breast Cancer (HCC1143)44.87 µM (24h)[4]
Breast Cancer (MCF-7)111.3 µM (24h)[4]
Colon Cancer (HCT116)< 30 µM[5]
Dichloroacetate (DCA) Pyruvate Dehydrogenase Kinase (PDK)Non-Small Cell Lung Cancer (A549, LNM35)~25 mM (48h)[6]
Melanoma (MeWo)13.3 mM[7]
Ovarian Cancer (A2780)81.03 mM[8]
Shikonin Pyruvate Kinase M2 (PKM2)Non-Small Cell Lung Cancer (A549)5.739 µM (24h)[9]
Oral Cancer (SCC9)0.5 µM[10]
Prostate Cancer (DU-145)~5.0 µM[11]
Curcumin Downregulates HK2, LDHABreast Cancer (MCF7)1.32 µM[12]
Breast Cancer (MDA-MB-231)11.32 µM[12]
Colorectal Cancer (SW480)10.26 µM[13]
Lung Cancer (A549)33 µM[14][15]

Signaling Pathways and Points of Inhibition

The following diagram illustrates the primary targets of the selected glycolysis inhibitors within the glycolytic pathway.

Glycolysis_Inhibition Glucose Glucose HK Hexokinase (HK) Glucose->HK G6P Glucose-6-Phosphate PGI PGI G6P->PGI F6P Fructose-6-Phosphate PFK PFK F6P->PFK F16BP Fructose-1,6-Bisphosphate Aldolase Aldolase F16BP->Aldolase GAP Glyceraldehyde-3-Phosphate GAPDH GAPDH GAP->GAPDH BPG 1,3-Bisphosphoglycerate PGK PGK BPG->PGK ThreePG 3-Phosphoglycerate PGM PGM ThreePG->PGM TwoPG 2-Phosphoglycerate Enolase Enolase TwoPG->Enolase PEP Phosphoenolpyruvate PKM2 Pyruvate Kinase M2 (PKM2) PEP->PKM2 Pyruvate Pyruvate LDH LDH Pyruvate->LDH PDH PDH Pyruvate->PDH Lactate Lactate AcetylCoA Acetyl-CoA (TCA Cycle) HK->G6P PGI->F6P PFK->F16BP Aldolase->GAP GAPDH->BPG PGK->ThreePG PGM->TwoPG Enolase->PEP PKM2->Pyruvate LDH->Lactate PDH->AcetylCoA PDK PDK PDK->PDH TwoDG 2-Deoxyglucose TwoDG->HK ThreeBP 3-Bromopyruvate ThreeBP->HK ThreeBP->GAPDH DCA Dichloroacetate DCA->PDK Shikonin Shikonin Shikonin->PKM2 Curcumin Curcumin Curcumin->HK Curcumin->LDH

Caption: Inhibition points of various compounds in the glycolytic pathway.

Experimental Protocols for Validation

Here are detailed methodologies for key experiments to validate the role of a compound in inhibiting glycolysis.

Glucose Uptake Assay

This assay measures the ability of cells to take up glucose from the surrounding medium.

Protocol:

  • Cell Seeding: Plate cells in a 24-well plate at a density that ensures they are in the exponential growth phase at the time of the assay.

  • Starvation: Once cells have adhered, replace the growth medium with glucose-free and serum-free medium and incubate for 2-4 hours to starve the cells of glucose.

  • Treatment: Add glucose-free medium containing the test compound at various concentrations and incubate for the desired treatment time.

  • Glucose Stimulation: Add a known concentration of glucose (or a fluorescent/radioactive glucose analog like 2-NBDG or 2-deoxy-D-[3H]glucose) to each well and incubate for 30 minutes.[16][17]

  • Termination and Lysis: Stop the glucose uptake by washing the cells with ice-cold PBS. Lyse the cells with a suitable lysis buffer.[16]

  • Detection: Measure the amount of glucose taken up by the cells using a plate reader (for fluorescent analogs) or a scintillation counter (for radioactive analogs).[16][18]

Lactate Production Assay

This assay quantifies the amount of lactate, the end product of aerobic glycolysis, secreted by cells into the culture medium.

Protocol:

  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat with the desired concentrations of the inhibitory compound for a specified duration.

  • Sample Collection: Collect the cell culture supernatant at the end of the treatment period.

  • Deproteinization (Optional but Recommended): For serum-containing samples, deproteinize using a 10 kDa molecular weight cut-off spin filter to remove enzymes like lactate dehydrogenase that can interfere with the assay.[19]

  • Reaction Setup: In a new 96-well plate, add the collected supernatant (or deproteinized sample) and the lactate assay reaction mix, which typically contains lactate dehydrogenase and a probe.[19]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. The signal is proportional to the lactate concentration.

Extracellular Flux Analysis (Seahorse Assay)

This method provides real-time measurements of two key metabolic parameters: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF24 or XF96 cell culture microplate and allow them to adhere and grow to the desired confluency.

  • Assay Medium: One hour before the assay, replace the growth medium with a bicarbonate-free base medium (e.g., XF Base Medium) and incubate in a non-CO2 incubator at 37°C.[20]

  • Instrument Calibration: Hydrate the sensor cartridge in a utility plate with XF Calibrant and incubate overnight in a non-CO2 incubator at 37°C.

  • Glycolysis Stress Test: The assay involves sequential injections of drugs to measure key glycolytic parameters:

    • Glucose: Injected to initiate glycolysis.

    • Oligomycin: An ATP synthase inhibitor, which shifts cellular energy production to glycolysis, revealing the maximum glycolytic capacity.

    • 2-Deoxyglucose (2-DG): A competitive inhibitor of hexokinase, which shuts down glycolysis, confirming that the measured ECAR is due to glycolysis.[20]

  • Data Acquisition and Analysis: The Seahorse analyzer measures OCR and ECAR before and after each injection. The data is then normalized to cell number or protein concentration.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for validating a potential glycolysis inhibitor.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation A Compound of Interest (e.g., this compound analog) B Cell Viability Assay (MTT/CCK-8) Determine IC50 A->B C Glucose Uptake Assay B->C D Lactate Production Assay B->D E Extracellular Flux Analysis (Seahorse Assay) B->E F Western Blot for Glycolytic Enzymes (e.g., HK2, PKM2, LDHA) C->F H Xenograft Mouse Model C->H D->F D->H E->F E->H K Data Analysis and Mechanism Elucidation E->K G Metabolomics Analysis (Measure glycolytic intermediates) F->G G->K I Tumor Growth Inhibition Studies H->I J Analysis of Tumor Metabolism (e.g., PET imaging, tissue metabolomics) I->J J->K

Caption: A logical workflow for the validation of a glycolysis inhibitor.

References

A Comparative Guide to the In-Vivo Efficacy of Pyrazinamide in Mouse and Zebrafish Models

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: This guide focuses on Pyrazinamide (PZA) , a crucial first-line antituberculosis drug. The term "Pyrazinib" as stated in the topic query does not correspond to a known agent in this context and is presumed to be a typographical error.

This guide provides a detailed comparison of the in-vivo efficacy and associated experimental models of Pyrazinamide (PZA) in established mouse models of tuberculosis and the increasingly utilized zebrafish embryo model. It is intended for researchers, scientists, and professionals in the field of drug development to objectively assess the utility and limitations of these models for studying PZA and other antitubercular agents.

Data Presentation: Efficacy of Pyrazinamide

The following table summarizes the quantitative efficacy of Pyrazinamide in mouse models of Mycobacterium tuberculosis infection. Notably, there is a lack of reported efficacy for PZA in the standard zebrafish embryo model of Mycobacterium marinum infection when administered by immersion.

FeatureMouse Model (M. tuberculosis)Zebrafish Model (M. marinum)
Drug Pyrazinamide (PZA)Pyrazinamide (PZA)
Typical Dose 150 mg/kg0.5 - 1.5 mM (immersion)
Administration Oral gavage, 5 days/weekImmersion in water
Efficacy Endpoint Colony Forming Unit (CFU) reduction in lungsBacterial burden (fluorescence), survival
Quantitative Efficacy Significant bactericidal activity, e.g., ~1.0 log10 CFU reduction in lungs after 28 days of treatment.[1]No significant reduction in bacterial load reported. PZA is often cited as an example of a drug with high in-vivo efficacy in mammals that would be missed in standard zebrafish screens.[2]
Synergy Strong synergistic activity with rifampin.[1]Not applicable due to lack of primary efficacy.

Mechanism of Action of Pyrazinamide

Pyrazinamide is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), to exert its antimycobacterial effect. This conversion is catalyzed by the bacterial enzyme pyrazinamidase, encoded by the pncA gene. The activity of PZA is highly dependent on an acidic environment, which is believed to be present in the inflammatory milieu of tuberculous lesions. POA is thought to disrupt membrane transport and energetics in M. tuberculosis.

Pyrazinamide_Mechanism Mechanism of Action of Pyrazinamide PZA Pyrazinamide (PZA) (Prodrug) Mtb Mycobacterium tuberculosis PZA->Mtb Passive Diffusion pncA Pyrazinamidase (pncA) PZA->pncA Conversion POA Pyrazinoic Acid (POA) (Active form) pncA->POA Membrane_Disruption Disruption of Membrane Transport & Energetics POA->Membrane_Disruption Inhibition Acidic_pH Acidic Environment (e.g., within granuloma) Acidic_pH->POA Enhances activity Bacterial_Death Bacterial Death Membrane_Disruption->Bacterial_Death

Caption: Pyrazinamide's conversion to its active form and subsequent disruption of mycobacterial membrane function.

Experimental Protocols

Mouse Model of Tuberculosis

The mouse model is a cornerstone for preclinical evaluation of antituberculosis drugs, allowing for the study of chronic infections that mimic aspects of human disease.

1. Infection:

  • Strain: Immunocompetent mice (e.g., BALB/c or C3HeB/FeJ) are commonly used.

  • Inoculum: Mice are infected with Mycobacterium tuberculosis (e.g., H37Rv strain) via a low-dose aerosol exposure to ensure implantation of bacteria in the lungs.[1]

  • Timeline: The infection is allowed to establish for a period of several weeks (e.g., 4 weeks) to develop a chronic state before treatment initiation.[3]

2. Drug Administration:

  • Route: Pyrazinamide is typically administered orally via gavage to ensure accurate dosing.[1][4]

  • Dosage: A common dose is 150 mg/kg of body weight, administered five days a week.[1][3] This dose is selected to approximate the area under the concentration-time curve observed in humans.[4]

  • Duration: Treatment duration varies but often lasts for 4 to 8 weeks to assess bactericidal and sterilizing activity.[3][5]

3. Efficacy Assessment:

  • Primary Endpoint: The primary measure of efficacy is the reduction in bacterial load in the lungs and spleen.

  • Method: At the end of the treatment period, mice are euthanized, and their lungs and spleens are homogenized. The homogenates are serially diluted and plated on selective agar (e.g., Middlebrook 7H11).

  • Quantification: After incubation, the number of colony-forming units (CFU) is counted, and the log10 CFU reduction is calculated relative to untreated control mice.[3]

Mouse_Workflow Experimental Workflow: Mouse Model cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Aerosol Aerosol Infection (M. tuberculosis) Establishment Chronic Infection Establishment (4 weeks) Aerosol->Establishment Treatment PZA Administration (e.g., 150 mg/kg, oral gavage, 5x/week) Establishment->Treatment Duration Treatment Duration (4-8 weeks) Treatment->Duration Euthanasia Euthanasia & Organ Harvest (Lungs, Spleen) Duration->Euthanasia Homogenization Organ Homogenization Euthanasia->Homogenization Plating Serial Dilution & Plating Homogenization->Plating CFU_Count CFU Enumeration Plating->CFU_Count

Caption: Workflow for assessing Pyrazinamide efficacy in a chronic mouse model of tuberculosis.

Zebrafish Model of Mycobacterial Infection

The zebrafish embryo model, using Mycobacterium marinum, offers a high-throughput alternative for in-vivo drug screening due to its optical transparency, rapid development, and small size.

1. Infection:

  • Strain: Zebrafish embryos (e.g., 1-2 days post-fertilization) are used.

  • Inoculum: Embryos are typically infected with fluorescently labeled Mycobacterium marinum, a close relative of M. tuberculosis, via microinjection into the caudal vein or yolk sac.[6]

  • Timeline: The infection is allowed to proceed for a set period, often 1 to 3 days, before drug exposure begins.

2. Drug Administration:

  • Route: The most common method for high-throughput screening is static immersion, where embryos are placed in multi-well plates containing water with the dissolved drug.[7]

  • Dosage: Concentrations can vary, but studies on PZA toxicity in zebrafish have used concentrations in the range of 0.5 to 1.5 mM.[8] Drug solutions are typically refreshed daily.

  • Duration: Drug exposure usually lasts for 3 to 5 days.

3. Efficacy Assessment:

  • Primary Endpoint: The primary endpoints are changes in bacterial burden and/or larval survival.

  • Method for Bacterial Burden: The fluorescent bacteria within the transparent embryos are visualized using fluorescence microscopy. The total fluorescence intensity, which correlates with bacterial load, can be quantified using image analysis software.[7]

  • Method for Survival: The number of surviving larvae is monitored daily over the course of the experiment.

  • Quantification: Efficacy is determined by comparing the bacterial burden or survival rates in treated groups to untreated or vehicle-treated control groups.

Zebrafish_Workflow Experimental Workflow: Zebrafish Model cluster_infection_zf Infection Phase cluster_treatment_zf Treatment Phase cluster_assessment_zf Efficacy Assessment Injection Microinjection of Embryos (Fluorescent M. marinum) Incubation Post-Infection Incubation (1-3 days) Injection->Incubation Immersion Drug Administration (Immersion in treated water) Incubation->Immersion Exposure Drug Exposure (3-5 days) Immersion->Exposure Microscopy Fluorescence Microscopy Exposure->Microscopy Survival Survival Monitoring Exposure->Survival Quantification Quantification of Bacterial Burden & Survival Rate Microscopy->Quantification Survival->Quantification

Caption: Workflow for assessing drug efficacy in a zebrafish embryo model of mycobacterial infection.

Comparative Analysis and Conclusion

The comparison between mouse and zebrafish models reveals a stark difference in the observed efficacy of Pyrazinamide. While PZA is a potent sterilizing drug in the mouse model and in humans, it demonstrates a lack of activity in the standard zebrafish embryo immersion model.

Several factors may contribute to this discrepancy:

  • Drug Uptake: The primary reason for the lack of efficacy in zebrafish is likely poor absorption of PZA from the water through the embryo's skin or gut.[9] Studies have shown that other antitubercular drugs, such as streptomycin, are also ineffective when administered by immersion but show activity when directly injected, bypassing the absorption barrier.[9]

  • Metabolic Activation: The activity of PZA is dependent on an acidic pH environment for the protonation of its active metabolite, pyrazinoic acid. It is uncertain whether the microenvironment of M. marinum infection in a zebrafish embryo recapitulates the acidic conditions found in the caseous granulomas of mammalian tuberculosis, which are crucial for PZA's action.

  • Pathogen Differences: While M. marinum is a valuable surrogate, it is not M. tuberculosis. There may be inherent differences in the physiology or the host-pathogen interaction that affect PZA's activity.

References

Validating the Molecular Targets of Pyrazinib: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pyrazinib's performance with alternative therapies, supported by experimental data. This compound, a novel radiosensitizer, has demonstrated significant potential in enhancing the efficacy of radiation therapy in esophageal adenocarcinoma (OAC) by targeting key cellular processes like angiogenesis, metabolism, and inflammation.

Identified Molecular Targets and Mechanism of Action

This compound exerts its radiosensitizing effects through a multi-faceted approach, primarily by:

  • Inhibiting Angiogenesis: this compound significantly curtails the formation of new blood vessels, a process crucial for tumor growth and survival.

  • Modulating Cellular Metabolism: It reduces both oxidative phosphorylation (the primary energy production pathway in mitochondria) and glycolysis (the breakdown of glucose for energy).

  • Reducing Inflammation: this compound has been shown to decrease the secretion of key pro-inflammatory and pro-angiogenic cytokines.

This guide will delve into the experimental validation of these effects and compare this compound with other compounds that exhibit similar mechanisms of action.

Performance Comparison of this compound and Alternatives

The following tables summarize the performance of this compound and its alternatives in key assays relevant to their function as radiosensitizers.

Table 1: In Vitro Radiosensitization and Metabolic Effects
CompoundCell Line(s)AssayKey Findings
This compound OE33P, OE33R (Esophageal Adenocarcinoma)Clonogenic SurvivalSignificantly reduced the surviving fraction of irradiated cancer cells.[1]
OAC BiopsiesSeahorse XF AnalysisInduced a 35% reduction in Oxygen Consumption Rate (OCR) and a ~51% reduction in Extracellular Acidification Rate (ECAR) under hypoxia.[2][3]
Sunitinib ESCC (Esophageal Squamous Cell Carcinoma)Clonogenic SurvivalPotently sensitized ESCC cells to radiation with a sensitization enhancement ratio of 1.13–1.72.
Dichloroacetate (DCA) Breast Cancer, Glioma, Colorectal CancerClonogenic SurvivalInduced tumor-specific radiosensitization in vitro.
Pancreatic CancerMetabolic AnalysisDecreased incorporation of glucose into amino acids, indicating inhibition of glycolysis.
3-Bromopyruvate (3-BP) Triple-Negative Breast CancerClonogenic SurvivalSubstantially decreased cell survival and enhanced the cytotoxic effect of radiation.[4]
Table 2: Anti-Angiogenic and Anti-Inflammatory Effects
CompoundModel SystemAssayKey Findings
This compound Zebrafish EmbryosAngiogenesis AssaySignificantly inhibited blood vessel development (p < 0.001).[1]
OAC Radioresistant CellsMultiplex ELISASignificantly reduced the secretion of IL-6 (p = 0.0006), IL-8 (p = 0.0488), and IL-4 (p = 0.0111).[1] In a nanoparticle formulation, it also modulated the levels of several other interleukins and chemokines.[5]
Sunitinib Esophageal Cancer Cells (Hypoxic)Western BlotInhibited the radiation-induced upregulation of HIF-1α and VEGF expression.
Sorafenib Esophageal and GE Junction Cancer PatientsClinical TrialResulted in disease stabilization and encouraging progression-free survival.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony after treatment, a measure of reproductive viability.

  • Cell Plating: Seed a known number of cells into 6-well plates. The number of cells seeded is dependent on the cell line and the expected toxicity of the treatment.

  • Treatment: Treat cells with the desired concentration of the compound (e.g., 10 µM this compound) for a specified duration (e.g., 24 hours) prior to irradiation.

  • Irradiation: Irradiate the cells with a specific dose of radiation (e.g., 2, 4, 6, 8 Gy).

  • Incubation: Incubate the plates for 7-14 days to allow for colony formation.

  • Staining and Counting: Fix the colonies with a solution like 10% formalin and stain with crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction by normalizing the number of colonies in the treated groups to the number of colonies in the untreated control group.

Seahorse XF Metabolic Flux Analysis

This technology measures the two major energy-producing pathways in cells: mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR).

  • Cell Seeding: Plate cells in a Seahorse XF24 or XF96 cell culture microplate.

  • Equilibration: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and allow the cells to equilibrate in a non-CO2 incubator.

  • Assay Protocol: Load the Seahorse XF Analyzer with a sensor cartridge containing compounds to be injected during the assay (e.g., oligomycin, FCCP, rotenone/antimycin A for a mitochondrial stress test).

  • Data Acquisition: The instrument measures OCR and ECAR in real-time, before and after the injection of the compounds.

  • Data Analysis: Analyze the data to determine key metabolic parameters such as basal respiration, ATP-linked respiration, maximal respiration, and glycolytic capacity. For this compound, a 35% reduction in OCR and a ~51% reduction in ECAR under hypoxia were observed in OAC biopsies.[2][3]

Zebrafish Angiogenesis Assay

This in vivo assay allows for the visualization and quantification of blood vessel development.

  • Embryo Collection and Treatment: Collect fertilized zebrafish embryos and place them in 96-well plates. Treat the embryos with the test compound at various concentrations.

  • Incubation: Incubate the embryos for a defined period (e.g., 24-48 hours).

  • Imaging: Use a fluorescence microscope to visualize the developing vasculature in transgenic zebrafish lines that express a fluorescent protein in their endothelial cells (e.g., Tg(fli1:EGFP)).

  • Quantification: Quantify the extent of angiogenesis by measuring parameters such as the total length of intersegmental vessels or the number of vessel branch points. This compound demonstrated a significant inhibition of blood vessel development in this model.[1]

Multiplex ELISA for Cytokine Profiling

This assay allows for the simultaneous measurement of multiple cytokines and chemokines in a single sample.

  • Sample Preparation: Collect cell culture supernatants or other biological fluids.

  • Assay Procedure: Add the samples to a 96-well plate containing beads coated with capture antibodies specific for different cytokines.

  • Incubation and Detection: Incubate with a detection antibody cocktail followed by a fluorescently labeled reporter molecule.

  • Data Acquisition: Read the plate on a specialized instrument that can differentiate the beads and quantify the fluorescent signal for each cytokine.

  • Data Analysis: Determine the concentration of each cytokine by comparing the signal to a standard curve. This compound was shown to significantly reduce the secretion of IL-6, IL-8, and IL-4 in radioresistant esophageal adenocarcinoma cells.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Pyrazinib_Mechanism_of_Action cluster_this compound This compound cluster_Cellular_Effects Cellular Effects cluster_Downstream_Effects Downstream Effects This compound This compound Angiogenesis Angiogenesis This compound->Angiogenesis Inhibits Metabolism Cellular Metabolism This compound->Metabolism Inhibits (OCR & ECAR) Inflammation Inflammation This compound->Inflammation Reduces (IL-6, IL-8, IL-4) TumorGrowth Reduced Tumor Growth Angiogenesis->TumorGrowth Radiosensitization Increased Radiosensitization Angiogenesis->Radiosensitization Metabolism->TumorGrowth Metabolism->Radiosensitization Inflammation->TumorGrowth Inflammation->Radiosensitization

Caption: this compound's multi-targeted mechanism of action.

Clonogenic_Survival_Workflow start Start plate_cells Plate Cells start->plate_cells treat_cells Treat with Compound plate_cells->treat_cells irradiate_cells Irradiate Cells treat_cells->irradiate_cells incubate Incubate (7-14 days) irradiate_cells->incubate fix_stain Fix and Stain Colonies incubate->fix_stain count_colonies Count Colonies fix_stain->count_colonies analyze_data Analyze Surviving Fraction count_colonies->analyze_data end End analyze_data->end

Caption: Workflow for a clonogenic survival assay.

Seahorse_XF_Workflow start Start seed_cells Seed Cells in XF Plate start->seed_cells equilibrate Equilibrate in XF Medium seed_cells->equilibrate load_cartridge Load Sensor Cartridge equilibrate->load_cartridge run_assay Run Seahorse XF Analyzer load_cartridge->run_assay inject_compounds Inject Metabolic Modulators run_assay->inject_compounds measure_rates Measure OCR and ECAR inject_compounds->measure_rates analyze Analyze Metabolic Parameters measure_rates->analyze end End analyze->end

Caption: Workflow for Seahorse XF metabolic analysis.

References

A Guide to the Radiosensitizing Effects of Pyrazinib: An Analysis of Current Findings

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Reproducibility: An extensive review of the current scientific literature reveals that the primary research on the radiosensitizing effects of Pyrazinib has been conducted by a single research group based at Trinity College Dublin, Ireland. While this group has published several studies on the topic, there is a notable absence of independent validation from other laboratories. Therefore, this guide provides a comprehensive overview of the existing data on this compound's radiosensitizing properties as reported by the originating laboratory, but it cannot offer a comparative analysis of reproducibility across different research teams. The scientific community awaits independent studies to fully assess the inter-laboratory reproducibility of these findings.

This guide is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as a radiosensitizer. It summarizes the quantitative data from the available studies, details the experimental protocols used, and visualizes the proposed mechanisms of action and experimental workflows.

Quantitative Data Summary

The radiosensitizing effects of this compound (P3) and its gold nanoparticle formulation (AuNP-P3) have been evaluated in an isogenic model of oesophageal adenocarcinoma (OAC) radioresistance, using the radiation-sensitive OE33P and radiation-resistant OE33R cell lines. The primary endpoint for assessing radiosensitivity was the surviving fraction, determined by clonogenic assays.

Cell LineTreatmentRadiation DoseSurviving Fraction (Normalized to Control)Statistical Significance (p-value)
OE33P (Radiation-Sensitive) This compound (10 µM)2 GySignificantly Reducedp = 0.0005[1]
AuNP-P3 (10 µM)2 GySignificantly Reducedp = 0.0005[1]
Unloaded Gold Nanoparticles (AuNPs)2 GyNot Significantly Different from Control-
OE33R (Radiation-Resistant) This compound (10 µM)2 GySignificantly Reducedp = 0.0001[1]
AuNP-P3 (10 µM)2 GySignificantly Reducedp = 0.0001[1]
Unloaded Gold Nanoparticles (AuNPs)2 GyNot Significantly Different from Control-
OE33R (Radiation-Resistant) - Hypoxic Conditions This compound (P3)4 GySignificantly Reducedp = 0.0216[2]

Experimental Protocols

The following are the key experimental protocols utilized in the studies of this compound's radiosensitizing effects.

Cell Lines and Culture
  • Cell Lines: The OE33 oesophageal adenocarcinoma cell line was used to generate an isogenic model of radioresistance. The parental, radiation-sensitive cell line is denoted as OE33P, and the derived radioresistant cell line is OE33R[1].

  • Generation of Radioresistant Cell Line: The OE33R cell line was generated by exposing the parental OE33 cells to fractionated doses of 2 Gy radiation up to a cumulative dose of 50 Gy[1].

  • Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine, and cultured in a humidified incubator at 37°C with 5% CO2.

Clonogenic Survival Assay

The clonogenic assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.

  • Cell Seeding: A single-cell suspension is prepared, and cells are seeded into 6-well plates at a density determined by the expected survival fraction for each treatment condition.

  • Drug Treatment: After allowing the cells to adhere overnight (less than 24 hours), the medium is replaced with fresh medium containing either the vehicle control (e.g., 0.1% DMSO), this compound (10 µM), AuNP-P3 (10 µM), or unloaded gold nanoparticles. Cells are incubated with the drug for 24 hours prior to irradiation[1].

  • Irradiation: Plates are irradiated with a specified dose of X-rays (e.g., 2 Gy, 4 Gy, or 6 Gy) using a suitable irradiator[1].

  • Incubation: Following irradiation, the cells are incubated for a period of 10-14 days to allow for colony formation. The medium may be changed during this period.

  • Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.

  • Calculation of Surviving Fraction: The plating efficiency (PE) is calculated as (number of colonies formed / number of cells seeded) x 100%. The surviving fraction (SF) for each treatment is then calculated as the PE of the treated cells divided by the PE of the control cells.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound as a Radiosensitizer

This compound is reported to enhance radiosensitivity through a multi-faceted mechanism targeting key cellular processes that contribute to radioresistance.

This compound This compound (P3) Metabolism Mitochondrial Metabolism (Oxidative Phosphorylation & Glycolysis) This compound->Metabolism Inhibits Inflammation Pro-inflammatory & Angiogenic Factor Secretion (e.g., IL-6, IL-8) This compound->Inflammation Reduces Angiogenesis Angiogenesis (Blood Vessel Development) This compound->Angiogenesis Inhibits Radiosensitization Tumor Cell Radiosensitization This compound->Radiosensitization Radioresistance Tumor Cell Radioresistance Metabolism->Radioresistance contributes to Inflammation->Radioresistance contributes to Angiogenesis->Radioresistance contributes to

Caption: Proposed mechanism of this compound's radiosensitizing effects.

Experimental Workflow for Clonogenic Survival Assay

The following diagram illustrates the key steps in the clonogenic survival assay used to assess the radiosensitizing effects of this compound.

start Start: Prepare Single-Cell Suspension of OE33P/OE33R Cells seed Seed Cells into 6-well Plates start->seed incubate1 Incubate Overnight (<24 hours) seed->incubate1 treat Treat with this compound (10 µM) or Control for 24 hours incubate1->treat irradiate Irradiate with X-rays (e.g., 2 Gy) treat->irradiate incubate2 Incubate for 10-14 Days to Allow Colony Formation irradiate->incubate2 stain Fix with Methanol and Stain with Crystal Violet incubate2->stain count Count Colonies (>50 cells) stain->count analyze Calculate Surviving Fraction count->analyze end End: Assess Radiosensitization analyze->end

Caption: Experimental workflow of the clonogenic survival assay.

References

Comparative Performance of Pyrazinib in Patient-Derived Xenograft (PDX) Models for Esophageal Adenocarcinoma

Author: BenchChem Technical Support Team. Date: November 2025

A new investigational compound, Pyrazinib, has demonstrated notable anti-cancer properties in preclinical studies, positioning it as a potential radiosensitizer and a therapeutic agent for esophageal adenocarcinoma (EAC). While direct performance data in patient-derived xenograft (PDX) models is not yet available, this guide provides a comparative overview of this compound's known mechanisms against the performance of current standard-of-care and alternative therapies in EAC PDX models. This analysis aims to offer researchers, scientists, and drug development professionals a framework for evaluating the potential of this compound.

Overview of this compound's Mechanism of Action

This compound is a small molecule pyrazine compound that has been shown to enhance radiosensitivity in esophageal adenocarcinoma.[1] Its primary mechanisms of action identified in in-vitro and zebrafish models are:

  • Anti-angiogenic Activity: this compound significantly inhibits the formation of new blood vessels, a critical process for tumor growth and metastasis.[1]

  • Anti-metabolic Activity: The compound has been observed to reduce oxidative phosphorylation and glycolysis, two key metabolic pathways that cancer cells rely on for energy production.[1]

  • Anti-inflammatory Effects: this compound has been shown to reduce the secretion of several pro-inflammatory and angiogenic factors, such as IL-6 and IL-8.[1]

These mechanisms suggest that this compound could play a significant role in overcoming radioresistance, a major challenge in the treatment of EAC.

Performance of Standard and Alternative Therapies in Esophageal Adenocarcinoma PDX Models

To contextualize the potential of this compound, this section summarizes the performance of established and emerging therapies for EAC in PDX models. These models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered highly predictive of clinical outcomes.

Standard Chemotherapy

Combination chemotherapy regimens remain a cornerstone of EAC treatment. The following table summarizes the performance of commonly used chemotherapy agents in EAC PDX models.

Treatment RegimenPDX Model DetailsKey Performance Metrics (e.g., Tumor Growth Inhibition - TGI)Reference
FOLFOX (5-FU + Leucovorin + Oxaliplatin) EAC PDX modelsInduction with FOLFOX followed by PET-directed chemoradiation resulted in a higher rate of pathologic complete response (pCR) compared to induction with carboplatin/paclitaxel (33% vs. 16%).[2]
Paclitaxel + Carboplatin EAC PDX modelsShowed significant tumor growth inhibition. In one study, this combination served as a backbone for combination with other agents.
Cisplatin + 5-Fluorouracil (5-FU) Esophageal Squamous Cell Carcinoma (ESCC) PDX modelsDemonstrated a response in a subset of models, with drug sensitivity in PDX models correlating with clinical response in the corresponding patients.
Targeted Therapy

Targeted therapies aim to inhibit specific molecules involved in cancer growth and progression.

TreatmentTargetPDX Model DetailsKey Performance Metrics (e.g., TGI)Reference
Ramucirumab VEGFR2Gastroesophageal adenocarcinoma PDX modelsIn clinical trials, Ramucirumab, as a single agent or in combination with paclitaxel, has shown a modest but significant improvement in overall survival in the second-line setting.[3][4][5][6]
Afatinib Pan-HER (EGFR, HER2, HER4)Esophagogastric cancer PDX modelsResistance to afatinib in a PDX model was associated with MET amplification, which could be overcome by a MET inhibitor.[7]
Lapatinib + 5-FU EGFR & HER2Esophageal cancer PDX modelsThe combination was able to contain tumor growth.[7]
DAPT Notch signalingEAC PDX modelsDaily treatment with the Notch inhibitor DAPT inhibited tumor growth in three different EAC PDX models.[8]
Immunotherapy

Immunotherapies, particularly immune checkpoint inhibitors, have shown promise in a subset of EAC patients. These studies often utilize humanized PDX models, which are engrafted with human immune cells.

TreatmentTargetPDX Model DetailsKey Performance Metrics (e.g., TGI)Reference
Pembrolizumab PD-1Humanized TNBC and NSCLC PDX modelsSignificantly inhibited tumor growth in both triple-negative breast cancer and non-small cell lung cancer humanized PDX models.[9]
Nivolumab PD-1Gastroesophageal cancer patientsIn clinical trials for previously treated gastroesophageal cancer, nivolumab showed an overall response rate of 13.6%.[10]

Experimental Protocols

The establishment and utilization of PDX models are critical for preclinical drug evaluation. A generalized workflow is described below.

Establishment of Esophageal Adenocarcinoma PDX Models
  • Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients during surgical resection or biopsy.[7]

  • Implantation: The tumor tissue is fragmented into small pieces (typically 2-3 mm³) and subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).[7]

  • Tumor Growth and Passaging: Once the tumors reach a specified volume (e.g., 1000-1500 mm³), they are harvested and can be serially passaged into new cohorts of mice for expansion.[7]

  • Model Characterization: The established PDX models are typically characterized to ensure they retain the histological and molecular features of the original patient tumor.

Drug Efficacy Studies in PDX Models
  • Cohort Formation: Once tumors in the PDX models reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • Treatment Administration: The investigational drug (e.g., this compound) and comparator agents are administered to their respective cohorts according to a predetermined schedule and dosage.

  • Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated.

  • Data Analysis: At the end of the study, the tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group. Other endpoints may include body weight monitoring (for toxicity) and survival analysis.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanisms and processes discussed, the following diagrams are provided in the DOT language for Graphviz.

G Experimental Workflow for this compound Evaluation in PDX Models cluster_patient Patient cluster_pdx PDX Model Establishment cluster_efficacy Drug Efficacy Study Patient EAC Patient TumorTissue Tumor Tissue (Biopsy/Resection) Patient->TumorTissue Implantation Implantation into Immunocompromised Mice TumorTissue->Implantation PDX_Growth Tumor Growth (Passage 0) Implantation->PDX_Growth Passaging Serial Passaging (Expansion) PDX_Growth->Passaging Randomization Randomization of Tumor-Bearing Mice Passaging->Randomization Treatment Treatment Groups: - Vehicle Control - this compound - Standard of Care Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Analysis Data Analysis (e.g., TGI) Monitoring->Analysis

Caption: Experimental workflow for evaluating this compound in PDX models.

G Potential Signaling Pathways Targeted by this compound This compound This compound VEGF VEGF Signaling This compound->VEGF Inhibits Angiopoietin Angiopoietin Signaling This compound->Angiopoietin Inhibits Glycolysis Glycolysis This compound->Glycolysis Inhibits OxPhos Oxidative Phosphorylation This compound->OxPhos Inhibits IL6 IL-6 Signaling This compound->IL6 Inhibits IL8 IL-8 Signaling This compound->IL8 Inhibits TumorGrowth Tumor Growth & Survival VEGF->TumorGrowth Angiopoietin->TumorGrowth Glycolysis->TumorGrowth OxPhos->TumorGrowth IL6->TumorGrowth IL8->TumorGrowth Radiosensitization Radiosensitization TumorGrowth->Radiosensitization Enhanced by

Caption: Potential signaling pathways targeted by this compound.

Conclusion and Future Directions

While direct comparative data for this compound in EAC PDX models is pending, its established anti-angiogenic and anti-metabolic mechanisms suggest a promising therapeutic potential, particularly as a radiosensitizer. The performance of standard chemotherapies, targeted agents, and immunotherapies in EAC PDX models provides a valuable benchmark for the future evaluation of this compound. Further preclinical studies are warranted to directly assess the efficacy of this compound in well-characterized EAC PDX models, both as a monotherapy and in combination with radiation and other systemic agents. Such studies will be crucial in determining its clinical translatability and its potential to improve outcomes for patients with esophageal adenocarcinoma.

References

Pyrazinib in the Landscape of Mitochondrial Metabolism Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mitochondrial metabolism is a critical hub in cellular bioenergetics and biosynthesis, making it an attractive target for therapeutic intervention, particularly in oncology. A growing number of small molecule inhibitors are being investigated for their ability to disrupt mitochondrial function in diseased cells. Among these, Pyrazinib, a novel pyrazine phenol compound, has emerged as a promising agent with anti-angiogenic and anti-metabolic properties. This guide provides an objective comparison of this compound with other well-characterized inhibitors of mitochondrial metabolism, supported by experimental data and detailed methodologies.

Overview of Mitochondrial Metabolism Inhibitors

Inhibitors of mitochondrial metabolism primarily target the electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane responsible for oxidative phosphorylation (OXPHOS) and ATP production. Complex I (NADH:ubiquinone oxidoreductase) is a common target for many of these inhibitors. Disruption of the ETC can lead to decreased ATP synthesis, increased production of reactive oxygen species (ROS), and the activation of various signaling pathways that can induce cell death or sensitize cells to other treatments like radiotherapy.

This guide focuses on a comparative analysis of this compound against four other key mitochondrial metabolism inhibitors: Rotenone, BAY 87-2243, IACS-010759, and Metformin. While this compound has been shown to reduce oxidative phosphorylation, a direct IC50 value for its inhibition of mitochondrial complex I is not yet publicly available.

Comparative Analysis of Inhibitor Potency and Cellular Effects

The following table summarizes the key quantitative data for this compound and its comparators, focusing on their inhibitory concentration (IC50) against mitochondrial complex I and their effects on cellular respiration.

InhibitorTargetIC50 (Complex I)Effect on Oxygen Consumption Rate (OCR)Key Cellular Outcomes
This compound (P3) Mitochondrial MetabolismNot ReportedSignificantly reduces OCR in esophageal adenocarcinoma (OAC) cells.[1]Enhances radiosensitivity, reduces glycolysis, anti-angiogenic.[2][3][4]
Rotenone Mitochondrial Complex I1.7 - 2.2 µM[5]Potent inhibitor of OCR.Induces apoptosis via ROS production and activation of JNK and p38 MAP kinase pathways.[6][7][8][9]
BAY 87-2243 Mitochondrial Complex I~10 nM[10]Potent inhibitor of OCR.[10]Inhibits HIF-1α stabilization under hypoxia, induces necroptosis and ferroptosis.[11][12]
IACS-010759 Mitochondrial Complex I< 10 nM[13]Potent inhibitor of OCR.[13]Induces apoptosis in OXPHOS-dependent cancers, causes energy stress.[13][14][15][16][17]
Metformin Mitochondrial Complex ImM range (isolated mitochondria), µM range (intact cells)[18]Mild inhibitor of OCR.[18]Activates AMPK signaling pathway, inhibits gluconeogenesis.[19][20][21][22]

Signaling Pathways and Mechanisms of Action

The inhibition of mitochondrial metabolism by these compounds triggers distinct downstream signaling cascades, leading to their specific cellular effects.

This compound: A Radiosensitizer Targeting Tumor Metabolism

This compound has been identified as a radiosensitizer in esophageal adenocarcinoma, a type of cancer known for its resistance to radiation therapy. Its mechanism involves the simultaneous inhibition of both oxidative phosphorylation and glycolysis, the two major energy-producing pathways in cancer cells. This dual inhibition likely creates a severe energy crisis within the tumor cells, making them more susceptible to the DNA-damaging effects of radiation.[2][4] Recent research has also explored the use of this compound-functionalized gold nanoparticles to improve its solubility and therapeutic potential.[3]

G This compound This compound Mitochondrial_Metabolism Mitochondrial Metabolism This compound->Mitochondrial_Metabolism Glycolysis Glycolysis This compound->Glycolysis Energy_Depletion Energy Depletion (ATP↓) Mitochondrial_Metabolism->Energy_Depletion Glycolysis->Energy_Depletion Radiosensitization Radiosensitization Energy_Depletion->Radiosensitization G Rotenone Rotenone Complex_I Mitochondrial Complex I Rotenone->Complex_I ROS ROS Production ↑ Complex_I->ROS JNK_p38 JNK/p38 MAPK Activation ROS->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis G BAY_87_2243 BAY_87_2243 Complex_I Mitochondrial Complex I BAY_87_2243->Complex_I HIF_1a_Stabilization HIF-1α Stabilization Complex_I->HIF_1a_Stabilization inhibition HIF_1_Activity HIF-1 Activity ↓ HIF_1a_Stabilization->HIF_1_Activity Anti_tumor_effects Anti-tumor Effects HIF_1_Activity->Anti_tumor_effects G IACS_010759 IACS_010759 Complex_I Mitochondrial Complex I IACS_010759->Complex_I OXPHOS Oxidative Phosphorylation Complex_I->OXPHOS inhibition ATP_Depletion ATP Depletion OXPHOS->ATP_Depletion Apoptosis Apoptosis ATP_Depletion->Apoptosis G Metformin Metformin Complex_I Mitochondrial Complex I Metformin->Complex_I ATP_AMP_ratio ATP:AMP Ratio ↓ Complex_I->ATP_AMP_ratio AMPK_Activation AMPK Activation ATP_AMP_ratio->AMPK_Activation Metabolic_Effects Metabolic Effects AMPK_Activation->Metabolic_Effects G cluster_0 Cell Seeding and Equilibration cluster_1 Seahorse XF Analysis cluster_2 Data Analysis Seed_cells Seed cells in XF microplate Equilibrate Equilibrate in assay medium Seed_cells->Equilibrate Basal_OCR Measure Basal OCR Inject_Inhibitor Inject Inhibitor (e.g., this compound) Basal_OCR->Inject_Inhibitor Inject_Oligomycin Inject Oligomycin Inject_Inhibitor->Inject_Oligomycin Inject_FCCP Inject FCCP Inject_Oligomycin->Inject_FCCP Inject_Rot_AA Inject Rotenone/ Antimycin A Inject_FCCP->Inject_Rot_AA Calculate_Parameters Calculate key parameters Inject_Rot_AA->Calculate_Parameters

References

Unveiling the Safety Profile of Pyrazinib: A Comparative Analysis with Established Radiosensitizers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the quest for more effective cancer therapies, radiosensitizers play a pivotal role in enhancing the efficacy of radiation treatment. A novel contender in this arena, Pyrazinib ((E)-2-(2-Pyrazin-2-yl-vinyl)-phenol), has demonstrated promising anti-angiogenic, anti-metabolic, and radiosensitizing properties in preclinical studies.[1][2][3][4] However, a comprehensive understanding of its safety profile is paramount for its progression to clinical applications. This guide provides a comparative analysis of the current, albeit limited, safety and efficacy data for this compound against more established radiosensitizers: Misonidazole, Nimorazole, and Tirapazamine.

Overview of this compound and Comparative Agents

This compound is a small molecule pyrazine compound that has been shown to enhance radiosensitivity in oesophageal adenocarcinoma models.[1] Its mechanism of action is linked to the modulation of mitochondrial metabolism and the secretion of inflammatory mediators.[2][3] To overcome challenges with its solubility and bioavailability, a formulation of this compound conjugated with gold nanoparticles (AuNP-P3) is also under investigation.[2][3][4]

For a robust comparison, we are evaluating this compound against three key radiosensitizers:

  • Misonidazole: A nitroimidazole compound that has undergone extensive clinical trials.

  • Nimorazole: Another nitroimidazole derivative, which is used in clinical practice in some regions for head and neck cancers.

  • Tirapazamine: A bioreductive drug that selectively targets hypoxic tumor cells.

Comparative Safety and Efficacy Profile

The available data on the safety and efficacy of this compound is currently limited to preclinical in vitro and in vivo (zebrafish) models. In contrast, Misonidazole, Nimorazole, and Tirapazamine have been evaluated in human clinical trials, providing a clearer, though in some cases cautionary, picture of their safety profiles.

FeatureThis compoundMisonidazoleNimorazoleTirapazamine
Reported Adverse Events No clinical data available. Preclinical studies have not reported specific toxicities.Most Common: Nausea, vomiting, peripheral neuropathy (can be severe and dose-limiting).[5][6][7] Less Common: Dermatitis.[8]Most Common: Nausea and vomiting.[9][10][11] Less Common: Skin rash, flushing.[10]Most Common: Nausea, vomiting, muscle cramping. Serious (less common): Hearing loss, skin rash.
Dose-Limiting Toxicities Not yet determined.Peripheral and central neuropathy.[5][7]Generally well-tolerated, with nausea and vomiting being the primary reasons for dose reduction.[10][11]Myelosuppression, gastrointestinal toxicity.
Efficacy in Clinical Trials Not yet evaluated in human clinical trials.Mixed results; efficacy often limited by toxicity.[5][7]Demonstrated improved locoregional control in head and neck cancer when combined with radiotherapy.[12]Showed promise in early trials but failed to demonstrate a survival benefit in several Phase III trials.[13]
Development Status Preclinical.Largely replaced by less toxic alternatives.Used in clinical practice in some countries.Clinical development largely halted due to lack of efficacy in pivotal trials.

Mechanistic Insights: Signaling Pathways

The radiosensitizing effects of these compounds are achieved through distinct mechanisms of action.

cluster_this compound This compound cluster_Nitroimidazoles Nitroimidazoles (Misonidazole, Nimorazole) cluster_Tirapazamine Tirapazamine This compound This compound Mitochondria Mitochondrial Metabolism This compound->Mitochondria Inhibits Inflammation Inflammatory Mediators This compound->Inflammation Modulates Angiogenesis Angiogenesis This compound->Angiogenesis Inhibits Radiosensitization_P Radiosensitization Mitochondria->Radiosensitization_P Inflammation->Radiosensitization_P Angiogenesis->Radiosensitization_P Nitroimidazoles Misonidazole Nimorazole HypoxicCells Hypoxic Tumor Cells Nitroimidazoles->HypoxicCells RadicalFormation Formation of Reactive Radicals HypoxicCells->RadicalFormation Drug Reduction DNA_Damage_N DNA Damage Fixation RadicalFormation->DNA_Damage_N Radiosensitization_N Radiosensitization DNA_Damage_N->Radiosensitization_N Tirapazamine Tirapazamine Hypoxia_T Hypoxia Tirapazamine->Hypoxia_T Bioreduction Bioreduction to Toxic Radical Hypoxia_T->Bioreduction TopoisomeraseII Topoisomerase II Poisoning Bioreduction->TopoisomeraseII DNA_DSB DNA Double-Strand Breaks Bioreduction->DNA_DSB Radiosensitization_T Radiosensitization TopoisomeraseII->Radiosensitization_T DNA_DSB->Radiosensitization_T

Caption: Mechanisms of action for this compound and comparative radiosensitizers.

Experimental Protocols: A Roadmap for this compound's Safety Assessment

To advance this compound into clinical trials, a rigorous preclinical toxicology program is essential. The following outlines standard experimental protocols that would be required to establish its safety profile.

1. In Vitro Cytotoxicity Assays:

  • Objective: To determine the cytotoxic potential of this compound in various cell lines, including cancer and normal tissue-derived cells.

  • Methodology: Cells are incubated with a range of this compound concentrations for a defined period (e.g., 24, 48, 72 hours). Cell viability is then assessed using assays such as MTT, XTT, or CellTiter-Glo®, which measure metabolic activity, or by direct cell counting.

2. Genotoxicity Assays:

  • Objective: To assess the potential of this compound to induce genetic mutations.

  • Methodology:

    • Ames Test: Utilizes bacteria (e.g., Salmonella typhimurium) to test for gene mutations.

    • In Vitro Micronucleus Test: Mammalian cells are treated with this compound to detect chromosomal damage.

    • In Vivo Micronucleus Test: Conducted in rodents to assess chromosomal damage in bone marrow cells.

3. Acute Toxicity Studies:

  • Objective: To determine the short-term adverse effects of a single high dose of this compound.

  • Methodology: Typically performed in two rodent species (e.g., rats and mice). Animals are administered a single dose of the drug via the intended clinical route, and observed for signs of toxicity and mortality over a 14-day period. This study helps determine the maximum tolerated dose (MTD).

4. Repeated-Dose Toxicity Studies:

  • Objective: To evaluate the toxic effects of this compound after long-term exposure.

  • Methodology: Conducted in at least two species (one rodent, one non-rodent) for durations relevant to the intended clinical use (e.g., 28-day, 90-day studies).[14] A comprehensive range of endpoints are evaluated, including clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of all major organs.

5. Safety Pharmacology Studies:

  • Objective: To investigate the potential effects of this compound on vital organ functions.

  • Methodology: A core battery of tests includes assessment of cardiovascular (e.g., hERG assay, telemetry in conscious animals), respiratory, and central nervous system functions.[15]

start New Drug Candidate (this compound) in_vitro_tox In Vitro Toxicology - Cytotoxicity - Genotoxicity (Ames, Micronucleus) start->in_vitro_tox in_vivo_discovery In Vivo Discovery & Efficacy (e.g., Zebrafish, Xenograft models) start->in_vivo_discovery acute_tox Acute Toxicity Studies (Rodent) in_vitro_tox->acute_tox in_vivo_discovery->acute_tox repeated_dose Repeated-Dose Toxicity (Rodent & Non-Rodent) acute_tox->repeated_dose safety_pharm Safety Pharmacology - Cardiovascular (hERG) - CNS, Respiratory repeated_dose->safety_pharm ind Investigational New Drug (IND) Application Submission safety_pharm->ind clinical_trials Phase I-III Clinical Trials ind->clinical_trials

Caption: Standard preclinical toxicology workflow for a new anticancer drug.

Conclusion and Future Directions

This compound presents a promising new avenue in the development of radiosensitizers. Its unique mechanism of action targeting tumor metabolism and angiogenesis sets it apart from traditional nitroimidazole-based compounds. However, the current lack of comprehensive preclinical safety and toxicology data is a significant gap that must be addressed before its clinical potential can be realized.

The well-documented toxicities of older radiosensitizers like Misonidazole underscore the importance of a thorough safety evaluation for this compound. Future research must prioritize a battery of in vitro and in vivo toxicology studies, following established regulatory guidelines, to determine its therapeutic index and potential for safe administration in humans.[14][16][17][18] The journey of this compound from a promising preclinical compound to a clinically viable radiosensitizer will be contingent on a robust and transparent demonstration of its safety profile.

References

Validating the Synergistic Effects of Pyrazinib as a Radiosensitizer in Oesophageal Adenocarcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

Introduction

Pyrazinib (also known as P3), a novel small molecule pyrazine compound, has demonstrated significant potential as a radiosensitizer in preclinical studies, particularly in the context of oesophageal adenocarcinoma (OAC). This guide provides a comprehensive comparison of the efficacy of radiotherapy alone versus the combination of this compound and radiotherapy. The supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows are presented to facilitate a deeper understanding of this compound's synergistic capabilities. While data on this compound's synergy with other anticancer drugs remains limited, its potentiation of radiotherapy highlights a promising avenue for enhancing treatment efficacy in radioresistant cancers.

Data Presentation: this compound in Combination with Radiotherapy

The following tables summarize the key quantitative data from preclinical studies, comparing the effects of radiotherapy alone with the combination of this compound and radiotherapy on various cancer-related biological processes.

Table 1: Synergistic Effect of this compound on Cancer Cell Survival Following Irradiation

Treatment GroupCell LineSurviving Fraction (Following 4 Gy Irradiation)Statistical Significance (p-value)
Radiotherapy AloneOE33R (Radiation-Resistant)HigherN/A
This compound + RadiotherapyOE33R (Radiation-Resistant)Significantly Reduced[1]p = 0.0216[1]
Radiotherapy AloneOE33P (Radiation-Sensitive)HigherN/A
This compound + RadiotherapyOE33P (Radiation-Sensitive)Significantly Reduced[1]Not specified

Table 2: Anti-Angiogenic Effects of this compound

Treatment GroupModelEndpointResultStatistical Significance (p-value)
ControlZebrafishBlood Vessel DevelopmentNormalN/A
This compoundZebrafishBlood Vessel DevelopmentSignificantly Inhibited[1]p < 0.001[1]

Table 3: Metabolic Effects of this compound in Oesophageal Adenocarcinoma Cells

Treatment GroupCell LineMetabolic ParameterResult
ControlOE33R (Radiation-Resistant)Oxidative PhosphorylationHigher
This compoundOE33R (Radiation-Resistant)Oxidative PhosphorylationSignificantly Reduced[1]
ControlOE33R (Radiation-Resistant)GlycolysisHigher
This compoundOE33R (Radiation-Resistant)GlycolysisSignificantly Reduced[1]

Table 4: Modulation of Inflammatory Cytokine Secretion by this compound in Radioresistant OAC Cells

CytokineControl (OE33R Cells)This compound-Treated (OE33R Cells)ResultStatistical Significance (p-value)
IL-6Higher SecretionSignificantly Reduced SecretionModulation of Inflammatory Responsep = 0.0006[1]
IL-8Higher SecretionSignificantly Reduced SecretionModulation of Inflammatory Responsep = 0.0488[1]
IL-4Higher SecretionSignificantly Reduced SecretionModulation of Inflammatory Responsep = 0.0111[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Clonogenic Survival Assay

This assay is used to determine the ability of a single cell to grow into a colony after treatment, thereby assessing the effect of the treatment on cell viability and reproductive integrity.

  • Cell Seeding: Oesophageal adenocarcinoma cells (OE33P and OE33R) are seeded into 6-well plates at a density of 500 cells per well.

  • Treatment: After 24 hours, cells are treated with this compound (10 µM) for 24 hours.

  • Irradiation: Following this compound treatment, the cells are irradiated with a single dose of 2, 4, 6, or 8 Gray (Gy) of X-ray radiation.

  • Incubation: The plates are incubated for 10-14 days to allow for colony formation.

  • Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing 50 or more cells are counted.

  • Calculation: The surviving fraction is calculated as the (number of colonies formed / number of cells seeded) of the treated group divided by that of the control group.

Zebrafish Anti-Angiogenic Assay

This in vivo assay assesses the effect of a compound on blood vessel formation.

  • Embryo Collection and Treatment: Transgenic zebrafish embryos with fluorescently labeled blood vessels (e.g., Tg(fli1:EGFP)) are collected. At 24 hours post-fertilization (hpf), embryos are placed in a 24-well plate and treated with this compound.

  • Imaging: At 72 hpf, the embryos are anesthetized and imaged using a fluorescence microscope.

  • Quantification: The number and length of intersegmental blood vessels are quantified using image analysis software. A reduction in vessel number or length indicates anti-angiogenic activity.

Seahorse XF Analyzer Metabolic Assay

This assay measures the two major energy-producing pathways in cells: mitochondrial respiration (oxidative phosphorylation) and glycolysis.

  • Cell Seeding: OAC cells are seeded in a Seahorse XF96 cell culture microplate.

  • Treatment: Cells are treated with this compound for a specified duration.

  • Assay Procedure: The cell culture medium is replaced with XF base medium, and the plate is placed in the Seahorse XF Analyzer. The oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis, are measured in real-time.

  • Mitochondrial and Glycolysis Stress Tests: Specific inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A for mitochondrial stress test; glucose, oligomycin, 2-DG for glycolysis stress test) are sequentially injected to assess different parameters of mitochondrial function and glycolysis.

Multiplex ELISA for Cytokine Profiling

This assay allows for the simultaneous measurement of multiple cytokines in a single sample.

  • Sample Collection: Conditioned media from cultured OAC cells (treated with this compound or control) is collected.

  • Assay Procedure: The samples are incubated in a 96-well plate pre-coated with capture antibodies for a panel of inflammatory and angiogenic cytokines.

  • Detection: A cocktail of biotinylated detection antibodies is added, followed by a streptavidin-enzyme conjugate. A substrate is then added to generate a chemiluminescent or colorimetric signal.

  • Quantification: The signal intensity is measured using a plate reader, and the concentration of each cytokine is determined by comparison to a standard curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the synergistic effects of this compound.

cluster_0 Experimental Workflow: Clonogenic Survival Assay A Seed OAC Cells B Treat with this compound A->B C Irradiate (X-ray) B->C D Incubate (10-14 days) C->D E Stain and Count Colonies D->E F Calculate Surviving Fraction E->F

Workflow for assessing radiosensitizing effect.

cluster_1 Proposed Mechanism of this compound-Mediated Radiosensitization This compound This compound Metabolism Altered Tumor Metabolism This compound->Metabolism Angiogenesis Inhibition of Angiogenesis This compound->Angiogenesis Inflammation Modulation of Inflammation This compound->Inflammation OxPhos Reduced Oxidative Phosphorylation Metabolism->OxPhos Glycolysis Reduced Glycolysis Metabolism->Glycolysis VEGF_pathway Inhibition of VEGF Signaling Angiogenesis->VEGF_pathway Cytokines Decreased Pro-inflammatory Cytokines (IL-6, IL-8) Inflammation->Cytokines Radiosensitization Enhanced Radiosensitivity OxPhos->Radiosensitization Glycolysis->Radiosensitization VEGF_pathway->Radiosensitization Cytokines->Radiosensitization

This compound's multi-faceted mechanism of action.

Conclusion

The available preclinical evidence strongly supports the synergistic effect of this compound when combined with radiotherapy in oesophageal adenocarcinoma models. This compound enhances the efficacy of radiation by targeting key cancer-associated processes, including tumor metabolism, angiogenesis, and inflammation. The significant reduction in cancer cell survival, inhibition of blood vessel formation, and modulation of the tumor microenvironment collectively demonstrate the potential of this compound as a potent radiosensitizer.

While the synergistic effects of this compound with other classes of anticancer drugs have not yet been extensively reported, the mechanisms of action identified in the context of radiosensitization suggest that further investigation into combinations with chemotherapy or targeted therapies is warranted. Future studies should aim to explore these potential synergies and elucidate the underlying molecular pathways to expand the therapeutic applications of this compound in oncology.

References

Benchmarking Pyrazinib's potency against a panel of cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the anti-cancer potential of Pyrazinib, benchmarked against established tyrosine kinase inhibitors. This report provides a comparative analysis of its potency, delves into its potential mechanisms of action, and offers detailed experimental protocols for in vitro assessment.

This compound, a small molecule pyrazine derivative identified as [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol], has emerged as a compound of interest in oncology research.[1] Primarily investigated for its radiosensitizing properties in oesophageal adenocarcinoma, its broader anti-proliferative capabilities across a range of cancer cell lines are an area of active investigation.[1] This guide provides a comparative overview of this compound's potency, contextualized by established multi-kinase inhibitors, and details the methodologies for its evaluation.

Comparative Potency Against Cancer Cell Lines

While specific IC50 and GI50 data for this compound against a wide panel of cancer cell lines are not extensively available in the public domain, studies on related pyrazole and pyrazine derivatives offer insights into the potential efficacy of this class of compounds. For a comprehensive comparison, this guide benchmarks the available data and the known potency of prominent tyrosine kinase inhibitors (TKIs) such as Sorafenib, Sunitinib, Gefitinib, and Erlotinib, which are routinely used in cancer therapy and research.

CompoundCell LineCancer TypeIC50 (µM)
This compound Derivative (TOSIND) MDA-MB-231Breast Adenocarcinoma17.7 ± 2.7
This compound Derivative (PYRIND) MCF7Breast Adenocarcinoma39.7 ± 5.8
Sorafenib PLC/PRF/5Hepatocellular Carcinoma6.3
HepG2Hepatocellular Carcinoma4.5
MDA-MB-231Breast Adenocarcinoma2.6
Sunitinib K-562Chronic Myelogenous Leukemia3.5
MCF-7Breast Cancer4.77
HepG2Hepatocellular Carcinoma2.23
Gefitinib HCC827Non-Small Cell Lung Cancer0.013
PC9Non-Small Cell Lung Cancer0.077
Erlotinib H3255Non-Small Cell Lung Cancer0.029
AsPC-1Pancreatic Cancer>20
BxPC-3Pancreatic Cancer>20

Table 1: Comparative IC50 values of this compound derivatives and established tyrosine kinase inhibitors against various cancer cell lines. Data for this compound derivatives are from studies on related pyrazole compounds.[2] Data for Sorafenib, Sunitinib, Gefitinib, and Erlotinib are compiled from multiple sources.[3][4][5][6]

Unraveling the Mechanism: Potential Signaling Pathways

This compound's mechanism of action is multifaceted, with evidence pointing towards its role in modulating key cellular processes implicated in cancer progression. It has been shown to possess anti-angiogenic and anti-metabolic activities.[1] Furthermore, this compound can significantly reduce the secretion of pro-inflammatory and pro-angiogenic cytokines such as IL-6, IL-8, and IL-4.[1] While direct targets of this compound are still under investigation, related compounds like pyrotinib maleate are known to inhibit the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[7] Inhibition of these receptor tyrosine kinases (RTKs) typically disrupts downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which are crucial for cancer cell proliferation and survival.[7]

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling RTK RTK (e.g., EGFR/HER2) PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT MAPK MAPK Pathway RTK->MAPK This compound This compound This compound->RTK Inhibition Angiogenesis Angiogenesis This compound->Angiogenesis Inhibition Metabolism Cellular Metabolism This compound->Metabolism Inhibition Inflammation Inflammation (IL-6, IL-8, IL-4) This compound->Inflammation Inhibition Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation

This compound's potential mechanism of action.

Experimental Protocols for Potency Assessment

The determination of a compound's potency against cancer cell lines is a cornerstone of preclinical drug development. The following is a detailed protocol for a cell viability assay, such as the MTT assay, to determine the IC50 value of this compound.

Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50) in a given cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions or control solutions.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

G A 1. Cell Seeding (96-well plate) B 2. Compound Addition (this compound serial dilutions) A->B C 3. Incubation (48-72 hours) B->C D 4. MTT Assay (Add MTT, incubate, solubilize) C->D E 5. Data Acquisition (Measure absorbance) D->E F 6. IC50 Determination (Dose-response curve) E->F

Workflow for determining IC50 values.

References

Safety Operating Guide

Proper Disposal of Pyrazinib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides essential procedural guidance for the safe and compliant disposal of Pyrazinib. Researchers, scientists, and drug development professionals must adhere to these protocols to ensure laboratory safety and environmental protection. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be managed as hazardous waste.

Hazard Classification

Proper disposal begins with understanding the hazards associated with this compound. While a specific U.S. Environmental Protection Agency (EPA) waste code has not been assigned to this compound, its known toxicity necessitates that it be treated as a characteristic hazardous waste.

Hazard ClassificationDescriptionCitation
Acute Oral Toxicity Harmful if swallowed.[1]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1]
Hazardous Waste Must be treated as hazardous waste and disposed of by a licensed professional waste disposal company. Not suitable for drain or landfill disposal.
Step-by-Step Disposal Protocol

Adherence to the following steps is critical for the safe disposal of this compound and associated materials.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound are to be considered hazardous waste. This includes:

    • Unused or expired this compound powder or solutions.

    • Contaminated personal protective equipment (PPE) such as gloves and lab coats.

    • Contaminated labware, including vials, pipette tips, and weighing papers.

    • Spill cleanup materials.

  • This hazardous waste must be segregated from non-hazardous laboratory trash to prevent cross-contamination and ensure proper disposal pathways.

2. Containerization and Labeling:

  • Collect all this compound waste in a designated, leak-proof container that is compatible with the chemical.

  • For unused, pure this compound, the original product container may be used.

  • The container must be clearly labeled with the words "Hazardous Waste" and the chemical name, "this compound".

3. Decontamination of Reusable Labware:

  • Reusable labware that has been in contact with this compound requires thorough decontamination.

  • Conduct this process in a chemical fume hood.

  • Rinse the labware with a suitable solvent, such as ethanol or acetone.

  • The solvent rinsate is also considered hazardous waste and must be collected in the designated this compound waste container.

  • Following the solvent rinse, the labware can be washed with soap and water.

4. Storage of Chemical Waste:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area.

  • This storage area should be cool, dry, and away from incompatible materials.

5. Arranging for Professional Disposal:

  • Do not attempt to dispose of this compound waste through standard laboratory trash or down the drain.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • If your institution does not have an EHS office, a licensed professional chemical waste disposal company must be contracted for this service.

Experimental Protocols

While this document focuses on disposal, the principles of safe handling during experimentation are paramount to minimizing waste and exposure. Always consult the Safety Data Sheet (SDS) for this compound before use to familiarize yourself with handling procedures, personal protective equipment requirements, and emergency protocols.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazinib
Reactant of Route 2
Reactant of Route 2
Pyrazinib

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.